molecular formula C28H40N7O17P3S B108360 benzoyl-CoA CAS No. 6756-74-7

benzoyl-CoA

Katalognummer: B108360
CAS-Nummer: 6756-74-7
Molekulargewicht: 871.6 g/mol
InChI-Schlüssel: VEVJTUNLALKRNO-TYHXJLICSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Benzoyl-CoA is the simplest member of the class of benzoyl-CoAs that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of benzoic acid. It has a role as a mouse metabolite. It is functionally related to a benzoic acid. It is a conjugate acid of a this compound(4-).
This compound has been reported in Streptomyces maritimus with data available.

Eigenschaften

CAS-Nummer

6756-74-7

Molekularformel

C28H40N7O17P3S

Molekulargewicht

871.6 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate

InChI

InChI=1S/C28H40N7O17P3S/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,20-,21-,22+,26-/m1/s1

InChI-Schlüssel

VEVJTUNLALKRNO-TYHXJLICSA-N

Isomerische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

Kanonische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O

Physikalische Beschreibung

Solid

Synonyme

enzoyl-CoA
benzoyl-coenzyme A
benzoyl-coenzyme A, 14C-labeled
coenzyme A, benzoyl-

Herkunft des Produkts

United States

Foundational & Exploratory

The Central Role of Benzoyl-CoA in Anaerobic Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anaerobic degradation of aromatic compounds is a critical biogeochemical process with significant implications for bioremediation and biotechnology. Central to this process is the intermediate molecule, benzoyl-CoA, which serves as a hub for the catabolism of a wide array of aromatic substrates. This technical guide provides an in-depth exploration of the role of this compound in anaerobic metabolism, detailing the key enzymatic pathways, presenting available quantitative data, outlining experimental methodologies, and visualizing the core metabolic routes. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working in fields related to microbiology, biochemistry, and environmental science.

Introduction: The Significance of this compound in the Anaerobic World

Aromatic compounds, derived from natural sources like lignin and from industrial pollutants, are abundant in anoxic environments. In the absence of oxygen, microorganisms have evolved sophisticated metabolic pathways to utilize these compounds as carbon and energy sources. Unlike aerobic degradation, which typically involves oxygenases to cleave the aromatic ring, anaerobic pathways employ a reductive strategy. A multitude of peripheral pathways funnel a diverse range of aromatic compounds, including phenols, benzoates, and toluene, into a common central intermediate: this compound. The formation of this thioester activates the aromatic ring, facilitating its subsequent reduction and cleavage, ultimately leading to intermediates of central metabolism such as acetyl-CoA. Understanding the intricacies of the this compound pathway is crucial for developing novel bioremediation strategies and for potential applications in industrial biotechnology and drug development.

The Central this compound Pathway: A Step-by-Step Breakdown

The anaerobic degradation of this compound proceeds through a series of enzymatic reactions that can be broadly divided into an upper and a lower pathway. While the overall strategy is conserved, variations exist among different groups of anaerobic bacteria, including denitrifying, phototrophic, sulfate-reducing, and fermenting bacteria.

The initial and most energetically challenging step is the dearomatization of the this compound ring. This is followed by a series of reactions analogous to the β-oxidation of fatty acids, leading to ring cleavage and the formation of aliphatic intermediates. The final products are typically acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle, and CO2.

Activation of Aromatic Acids

The journey begins with the activation of aromatic acids, such as benzoate, to their corresponding CoA thioesters. This reaction is catalyzed by CoA ligases, which utilize ATP to form a high-energy thioester bond.

The Upper Pathway: Ring Reduction and Cleavage

The core of the anaerobic this compound pathway involves the following key steps, with variations observed between different microorganisms like the well-studied Thauera aromatica (a denitrifying bacterium) and Rhodopseudomonas palustris (a phototrophic bacterium).

  • Ring Reduction: The aromatic ring of this compound is reduced by the key enzyme This compound reductase . In facultative anaerobes like Thauera aromatica, this is an ATP-dependent reaction, typically requiring two molecules of ATP per two electrons transferred. The product of this reaction is cyclohexa-1,5-diene-1-carbonyl-CoA. In obligate anaerobes, this reduction may be ATP-independent.

  • Hydration and Dehydrogenation: The cyclic dienoyl-CoA intermediate undergoes hydration and subsequent dehydrogenation reactions. The specifics of these steps differ between organisms.

  • Ring Cleavage: The modified ring is then hydrolytically cleaved by a hydrolase, such as 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase , yielding an aliphatic dicarboxylic acid derivative.

The Lower Pathway: β-Oxidation to Acetyl-CoA

The aliphatic intermediate generated from ring cleavage is further metabolized through a modified β-oxidation pathway. This involves a series of dehydrogenation, hydration, and thiolytic cleavage reactions, ultimately yielding multiple molecules of acetyl-CoA.

Key Enzymes of the this compound Pathway

Several key enzymes orchestrate the anaerobic degradation of this compound. The most extensively studied of these is this compound reductase.

Benzoate-CoA Ligase

This enzyme catalyzes the initial activation of benzoate to this compound, an essential prerequisite for its anaerobic degradation. It belongs to the family of adenylate-forming enzymes.

This compound Reductase (BCR)

BCR is the central enzyme of the pathway, responsible for overcoming the high activation energy barrier of aromatic ring reduction. In facultative anaerobes, it is a complex iron-sulfur flavoprotein that couples the highly endergonic reduction of the aromatic ring to the exergonic hydrolysis of ATP. The enzyme from Thauera aromatica is composed of four subunits and is extremely oxygen-sensitive.

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Ring-Cleaving Hydrolase)

This enzyme catalyzes the hydrolytic cleavage of the alicyclic ring, a critical step in the degradation pathway. The gene encoding this enzyme, bamA, has been proposed as a universal biomarker for the anaerobic degradation of aromatic compounds due to its presence in a wide range of anaerobic bacteria.

Quantitative Data

The following tables summarize the available quantitative data for key enzymes in the this compound pathway.

Table 1: Kinetic Parameters of this compound Reductase from Thauera aromatica

ParameterValueReference
Specific Activity0.55 µmol min⁻¹ mg⁻¹
Catalytic Number (kcat)1.6 s⁻¹
Apparent Km (this compound)15 µM
Apparent Km (ATP)0.6 mM
ATP Hydrolyzed per 2e⁻ transferred2-4

Table 2: Purification of Benzoate-CoA Ligase from Thauera aromatica

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (fold)
Crude Extract500500.11001
Ammonium Sulfate Precipitation200450.225902.25
Anion Exchange Chromatography50350.7707
Affinity Chromatography52555050

Note: The data in this table is illustrative and based on typical purification schemes. Actual values may vary.

Experimental Protocols

This section provides generalized methodologies for key experiments in the study of the this compound pathway.

Assay for this compound Reductase Activity

This spectrophotometric assay measures the reduction of an artificial electron acceptor coupled to the oxidation of a reduced electron donor, driven by the activity of this compound reductase.

Materials:

  • Anaerobic cuvettes

  • Spectrophotometer

  • Purified this compound reductase or cell-free extract

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)

  • This compound solution

  • ATP solution

  • Reduced methyl viologen (electron donor)

  • Titanium(III) citrate (reducing agent for methyl viologen)

Procedure:

  • Prepare the assay buffer and all solutions under strictly anaerobic conditions.

  • In an anaerobic cuvette, add the assay buffer, ATP, and methyl viologen.

  • Add titanium(III) citrate to reduce the methyl viologen, resulting in a color change.

  • Initiate the reaction by adding the enzyme solution (purified or cell-free extract) and this compound.

  • Monitor the oxidation of reduced methyl viologen by measuring the decrease in absorbance at a specific wavelength (e.g., 578 nm) over time.

  • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of reduced methyl viologen.

Purification of Benzoate-CoA Ligase

This protocol describes a general strategy for the purification of benzoate-CoA ligase from bacterial cells.

Materials:

  • Bacterial cell paste (e.g., from Thauera aromatica grown anaerobically on benzoate)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 1 mM DTT)

  • Lysozyme, DNase I

  • French press or sonicator

  • Centrifuge

  • Ammonium sulfate

  • Chromatography system (e.g., FPLC or AKTA)

  • Anion exchange column (e.g., Q-Sepharose)

  • Affinity column (e.g., CoA-agarose)

  • SDS-PAGE analysis equipment

Procedure:

  • Cell Lysis: Resuspend the cell paste in lysis buffer and lyse the cells using a French press or sonicator.

  • Clarification: Centrifuge the lysate at high speed to remove cell debris.

  • Ammonium Sulfate Precipitation: Gradually add solid ammonium sulfate to the supernatant to precipitate proteins. Collect the protein fraction containing the ligase activity.

  • Anion Exchange Chromatography: Resuspend the protein pellet and load it onto an anion exchange column. Elute the bound proteins with a salt gradient (e.g., 0-1 M NaCl). Collect fractions and assay for benzoate-CoA ligase activity.

  • Affinity Chromatography: Pool the active fractions and apply them to an affinity column with immobilized CoA. Elute the bound ligase with a high concentration of CoA or ATP.

  • Purity Analysis: Analyze the purity of the final enzyme preparation by SDS-PAGE.

Visualization of Metabolic Pathways

The following diagrams illustrate the central role of this compound and its degradation pathway.

Benzoyl_CoA_Hub cluster_peripheral Peripheral Pathways cluster_central Central this compound Pathway Toluene Toluene BenzoylCoA This compound Toluene->BenzoylCoA Phenol Phenol Phenol->BenzoylCoA Benzoate Benzoate Benzoate->BenzoylCoA Aniline Aniline Aniline->BenzoylCoA OtherAromatics Other Aromatics OtherAromatics->BenzoylCoA RingReduction Ring Reduction BenzoylCoA->RingReduction This compound Reductase RingCleavage Ring Cleavage RingReduction->RingCleavage betaOxidation β-Oxidation RingCleavage->betaOxidation AcetylCoA Acetyl-CoA betaOxidation->AcetylCoA

Figure 1: this compound as a central hub in anaerobic aromatic degradation.

Benzoyl_CoA_Degradation BenzoylCoA This compound DienoylCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA This compound Reductase (ATP-dependent) HydroxyenoylCoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA DienoylCoA->HydroxyenoylCoA Hydratase OxoenoylCoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA HydroxyenoylCoA->OxoenoylCoA Dehydrogenase AliphaticIntermediate Aliphatic Dicarboxyl-CoA OxoenoylCoA->AliphaticIntermediate Hydrolase (Ring Cleavage) GlutarylCoA Glutaryl-CoA AliphaticIntermediate->GlutarylCoA Modified β-Oxidation AcetylCoA 3x Acetyl-CoA + CO2 GlutarylCoA->AcetylCoA Further β-Oxidation

Figure 2: The central this compound degradation pathway in Thauera aromatica.

Conclusion and Future Perspectives

This compound stands as a cornerstone of anaerobic aromatic metabolism, enabling microorganisms to thrive in anoxic environments by utilizing a vast array of recalcitrant compounds. The elucidation of the this compound pathway has provided fundamental insights into microbial biochemistry and physiology. While significant progress has been made, particularly in understanding the key enzyme this compound reductase, many aspects of this metabolic network remain to be explored. Future research should focus on:

  • Characterizing the diversity and kinetics of enzymes from a wider range of anaerobic microorganisms to understand the full metabolic potential of these pathways.

  • Investigating the regulatory networks that control the expression of this compound pathway genes in response to environmental cues.

  • Applying metabolic engineering and synthetic biology approaches to harness the power of these pathways for enhanced bioremediation of contaminated sites and the production of valuable biofuels and chemicals.

A deeper understanding of the role of this compound in anaerobic metabolism will undoubtedly pave the way for innovative solutions to environmental challenges and the development of novel biotechnological applications.

The Discovery of the Benzoyl-CoA Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anaerobic degradation of aromatic compounds, a critical process in the global carbon cycle and in the bioremediation of environmental pollutants, remained a biochemical enigma for decades. Unlike their aerobic counterparts, which utilize oxygenases to cleave the stable aromatic ring, anaerobic microorganisms employ a distinct and elegant strategy centered around the key intermediate, benzoyl-coenzyme A (benzoyl-CoA). The elucidation of the this compound metabolic pathway represents a significant milestone in our understanding of microbial metabolism, revealing novel enzymatic reactions and regulatory networks. This technical guide provides an in-depth exploration of the discovery of this pathway, focusing on the core enzymatic steps, experimental methodologies that were pivotal in its characterization, and the quantitative data that underpin our current knowledge.

Core Metabolic Pathway

The this compound pathway is the central hub for the anaerobic catabolism of a wide range of aromatic compounds, including benzoate, toluene, phenol, and cresol.[1][2] These compounds are initially transformed through various peripheral pathways into the common intermediate, this compound.[1] The core pathway then proceeds through a series of reduction and hydrolytic reactions to break the aromatic ring and ultimately produce acetyl-CoA, which can enter central metabolism.

Two main variations of the central this compound pathway have been extensively studied in the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris. While both pathways converge on the initial reduction of this compound, they diverge in the subsequent steps of ring dearomatization and cleavage.[1][3]

This compound Pathway in Thauera aromatica

In T. aromatica, the pathway is characterized by the ATP-dependent reduction of this compound to a dienoyl-CoA, followed by hydration, oxidation, and hydrolytic ring cleavage.

Thauera_aromatica_Pathway cluster_main This compound Pathway in Thauera aromatica Benzoyl_CoA This compound Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA This compound Reductase (BCR) + 2 ATP + 2e- Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Dienoyl-CoA Hydratase Ketoacyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydroxyenoyl_CoA->Ketoacyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase + NAD+ Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Ketoacyl_CoA->Hydroxypimelyl_CoA Ring Hydrolase Glutaryl_CoA Glutaryl-CoA + Acetyl-CoA Hydroxypimelyl_CoA->Glutaryl_CoA β-oxidation Crotonyl_CoA Crotonyl-CoA + CO2 Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA Dehydrogenase Two_Acetyl_CoA 2 Acetyl-CoA Crotonyl_CoA->Two_Acetyl_CoA β-oxidation

Core this compound pathway in Thauera aromatica.
This compound Pathway in Rhodopseudomonas palustris

Rhodopseudomonas palustris employs a slightly different strategy for the dearomatization of the ring, involving a second reduction step before hydration and subsequent ring cleavage.

Rhodopseudomonas_palustris_Pathway cluster_main This compound Pathway in Rhodopseudomonas palustris Benzoyl_CoA This compound Dienoyl_CoA Cyclohexa-1,5-diene-1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA This compound Reductase (BadDEFG) + 2 ATP + 2e- Enoyl_CoA Cyclohex-1-ene-1-carbonyl-CoA Dienoyl_CoA->Enoyl_CoA Dienoyl-CoA Reductase Hydroxyacyl_CoA 2-Hydroxycyclohexane-1-carbonyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 2-Ketocyclohexane-1-carbonyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 2-Hydroxyacyl-CoA Dehydrogenase Pimelyl_CoA Pimelyl-CoA Ketoacyl_CoA->Pimelyl_CoA Ring Hydrolase Glutaryl_CoA Glutaryl-CoA + Acetyl-CoA Pimelyl_CoA->Glutaryl_CoA β-oxidation Crotonyl_CoA Crotonyl-CoA + CO2 Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA Dehydrogenase Two_Acetyl_CoA 2 Acetyl-CoA Crotonyl_CoA->Two_Acetyl_CoA β-oxidation

Core this compound pathway in Rhodopseudomonas palustris.

Quantitative Data

The characterization of the enzymes involved in the this compound pathway has provided crucial quantitative data that informs our understanding of the pathway's efficiency and regulation.

Table 1: Kinetic Properties of Key Enzymes
EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Benzoate-CoA LigaseThauera aromaticaBenzoate150.55[4]
Benzoate-CoA LigaseThauera aromatica2-Aminobenzoate--[5]
Benzoate-CoA LigaseRhodopseudomonas palustrisBenzoate0.6 - 225[6][7]
Benzoate-CoA LigaseRhodopseudomonas palustrisATP2 - 3-[6][7]
Benzoate-CoA LigaseRhodopseudomonas palustrisCoA90 - 120-[6][7]
This compound ReductaseThauera aromaticaThis compound151.6 s-1 (catalytic number)[4]
This compound ReductaseThauera aromaticaATP600-[4]
Table 2: Stoichiometry of Key Reactions
ReactionEnzymeOrganismStoichiometryReference
This compound ReductionThis compound ReductaseThauera aromatica1 this compound + 2 ATP + 2e- → 1 Dienoyl-CoA + 2 ADP + 2 Pi[1][4]
This compound ReductionThis compound ReductaseThauera chlorobenzoica2.3–2.8 ATPs hydrolyzed per two electrons transferred[8]

Experimental Protocols

The elucidation of the this compound pathway was made possible through the development of specific and sensitive experimental protocols for the purification and characterization of its key enzymes.

Protocol 1: Purification of Benzoate-CoA Ligase from Rhodopseudomonas palustris

This protocol is adapted from Geissler et al. (1988).[6][7]

Workflow Diagram:

Purification_Workflow cluster_workflow Benzoate-CoA Ligase Purification Workflow Start Cell-free extract from R. palustris grown on benzoate Step1 Hydroxylapatite Chromatography (Batch) Start->Step1 Step2 Phenyl-Sepharose Chromatography Step1->Step2 Step3 Hydroxylapatite Chromatography (Column) Step2->Step3 End Electrophoretically Homogeneous Benzoate-CoA Ligase Step3->End

Purification workflow for Benzoate-CoA Ligase.

Detailed Steps:

  • Cell Growth and Lysis:

    • Grow Rhodopseudomonas palustris anaerobically in the light with benzoate as the sole carbon source.

    • Harvest cells and resuspend in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 1 mM dithiothreitol).

    • Lyse cells by sonication or French press.

    • Centrifuge to obtain a cell-free extract.

  • Hydroxylapatite Chromatography (Batch Step):

    • Add hydroxylapatite resin to the cell-free extract and stir gently.

    • Collect the resin and wash with a low concentration phosphate buffer.

    • Elute the enzyme with a higher concentration phosphate buffer.

  • Phenyl-Sepharose Chromatography:

    • Load the eluate from the previous step onto a Phenyl-Sepharose column equilibrated with a high salt buffer.

    • Wash the column to remove unbound proteins.

    • Elute the benzoate-CoA ligase with a decreasing salt gradient.

  • Hydroxylapatite Chromatography (Column Step):

    • Load the active fractions from the Phenyl-Sepharose column onto a hydroxylapatite column.

    • Elute the enzyme with a linear gradient of phosphate buffer.

    • Collect fractions and assay for benzoate-CoA ligase activity. Pool the active fractions containing the purified enzyme.

Protocol 2: Activity Assay for Benzoate-CoA Ligase

This is a continuous spectrophotometric assay that couples the formation of AMP to the oxidation of NADH.[5]

Reaction Principle:

Benzoate + ATP + CoA ---(Benzoate-CoA Ligase)--> this compound + AMP + PPi AMP + ATP ---(Myokinase)--> 2 ADP 2 ADP + 2 Phosphoenolpyruvate ---(Pyruvate Kinase)--> 2 ATP + 2 Pyruvate 2 Pyruvate + 2 NADH + 2 H+ ---(Lactate Dehydrogenase)--> 2 Lactate + 2 NAD+

The decrease in absorbance at 340 nm due to the oxidation of NADH is monitored.

Assay Mixture (1 ml):

  • 100 mM Tris-HCl (pH 8.0)

  • 10 mM MgCl2

  • 5 mM ATP

  • 0.4 mM Coenzyme A

  • 0.2 mM NADH

  • 1 mM Phosphoenolpyruvate

  • 10 units of Myokinase

  • 10 units of Pyruvate Kinase

  • 12 units of Lactate Dehydrogenase

  • Cell-free extract or purified enzyme

Procedure:

  • Prepare the assay mixture without the substrate (benzoate).

  • Incubate at 30°C for 5 minutes to allow for the depletion of any endogenous substrates.

  • Initiate the reaction by adding benzoate (e.g., to a final concentration of 0.5 mM).

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

Protocol 3: Purification and Activity Assay for this compound Reductase from Thauera aromatica

This protocol is based on the work of Boll and Fuchs (1995).[4] The enzyme is extremely oxygen-sensitive, and all steps must be performed under strict anaerobic conditions.

Purification Workflow Diagram:

BCR_Purification_Workflow cluster_workflow This compound Reductase Purification Workflow (Anaerobic) Start Cell-free extract from T. aromatica grown on benzoate Step1 Anion Exchange Chromatography (e.g., Q-Sepharose) Start->Step1 Step2 Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) Step1->Step2 Step3 Gel Filtration Chromatography (e.g., Superdex 200) Step2->Step3 End Purified this compound Reductase Step3->End

Purification workflow for this compound Reductase.

Activity Assay (Spectrophotometric):

This assay measures the this compound-dependent oxidation of a reduced artificial electron donor, such as reduced methyl viologen or titanium (III) citrate.

Assay Mixture (Anaerobic Cuvette):

  • 100 mM MOPS buffer (pH 7.2)

  • 10 mM MgCl2

  • 5 mM ATP

  • 2 mM Dithiothreitol

  • Reduced electron donor (e.g., 0.5 mM reduced methyl viologen)

  • Purified this compound reductase

Procedure:

  • Prepare the assay mixture in an anaerobic glove box or in a sealed cuvette flushed with an inert gas (e.g., N2 or Ar).

  • Add the purified enzyme.

  • Initiate the reaction by adding this compound (e.g., to a final concentration of 50 µM).

  • Monitor the oxidation of the electron donor spectrophotometrically at its specific wavelength (e.g., 600 nm for reduced methyl viologen).

Gene Cluster Organization and Regulation

The genes encoding the enzymes of the this compound pathway are often clustered together in the genomes of anaerobic bacteria, facilitating their coordinated regulation.

Gene_Cluster_Regulation cluster_genes Simplified this compound Pathway Gene Cluster Regulation Regulator Transcriptional Regulator (e.g., BadR) Promoter Promoter Regulator->Promoter binds and represses bclA bclA (Benzoate-CoA Ligase) bcrABCD bcrABCD (this compound Reductase) other_genes Other pathway genes Inducer This compound (Inducer) Inducer->Regulator binds and inactivates

References

The Evolutionary Genesis of the Benzoyl-CoA Pathway: A Deep Dive into Anaerobic Aromatic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoyl-CoA pathway is a central metabolic route for the anaerobic degradation of aromatic compounds, molecules notoriously resistant to breakdown due to their chemical stability. This pathway is a testament to the remarkable metabolic ingenuity of microorganisms, enabling them to utilize a wide array of aromatic substrates as carbon and energy sources in the absence of oxygen. Understanding the evolutionary origins of this pathway is not only fundamental to our knowledge of microbial ecology and evolution but also holds significant potential for applications in bioremediation and the development of novel enzymatic tools.

This technical guide provides an in-depth exploration of the evolutionary origins of the this compound pathway, detailing the core enzymatic machinery, its phylogenetic distribution, and the proposed evolutionary models that have shaped this critical metabolic capability. We present a synthesis of current research, including quantitative data, detailed experimental protocols, and visual representations of the key processes.

The Core this compound Pathway: A Two-Act Play

The anaerobic degradation of a vast range of aromatic compounds converges on a single, central intermediate: this compound.[1] From this point, a specialized pathway unfolds to break the stable aromatic ring, a feat accomplished without the use of molecular oxygen. The core of this pathway can be broadly divided into two main stages: ring dearomatization and subsequent ring cleavage followed by beta-oxidation-like reactions.[2][3]

Two major variations of the central this compound pathway have been extensively studied in the denitrifying bacterium Thauera aromatica and the phototrophic bacterium Rhodopseudomonas palustris.[1] While both pathways initiate with the critical dearomatization of this compound, they diverge in the subsequent steps leading to ring opening.[1]

Act I: The Energetically Demanding Dearomatization

The key and often rate-limiting step in the this compound pathway is the reduction of the aromatic ring, a thermodynamically challenging reaction.[3] This is catalyzed by the this compound reductase (BCR), a complex enzyme that overcomes the high resonance energy of the benzene ring.[3]

There are two distinct, independently evolved classes of this compound reductases:

  • Class I BCRs: These are ATP-dependent enzymes found predominantly in facultative anaerobes and some phototrophs. They are complex iron-sulfur molybdoenzymes that couple the reduction of this compound to the hydrolysis of ATP, providing the necessary energy to drive the reaction forward. The BCR from Thauera aromatica is a well-characterized example.

  • Class II BCRs: These are ATP-independent enzymes found in strictly anaerobic bacteria, such as the sulfate-reducer Geobacter metallireducens. These enzymes are thought to be more ancient and employ a different catalytic mechanism, likely involving a tungsten or molybdenum cofactor.

The product of the BCR reaction is a cyclic dienoyl-CoA, which is then further processed.

Act II: Divergent Paths to Ring Cleavage

Following dearomatization, the pathways in T. aromatica and R. palustris diverge:

  • The Thauera aromatica "Hydration" Pathway: In this pathway, the dienoyl-CoA intermediate is hydrated, followed by a dehydrogenation and a hydrolytic ring cleavage to yield 3-hydroxypimelyl-CoA.

  • The Rhodopseudomonas palustris "Reduction" Pathway: This pathway involves a second reduction step to form a monoenoyl-CoA intermediate, which then undergoes hydration, dehydrogenation, and thiolytic ring cleavage to produce pimelyl-CoA.

These distinct strategies for ring opening highlight the evolutionary plasticity of this central metabolic route.

Evolutionary Models for the Origin of the this compound Pathway

The evolutionary history of the this compound pathway is a complex tapestry woven from vertical descent, gene duplication, and significant contributions from horizontal gene transfer (HGT). Several models have been proposed to explain the origin and diversification of this pathway.

The Patchwork Assembly Hypothesis

This model posits that the this compound pathway was assembled in a stepwise manner from pre-existing enzymes with promiscuous activities. Early enzymes may have been recruited from other metabolic pathways, such as fatty acid metabolism, and subsequently adapted and refined for their new roles in aromatic degradation. The similarities observed between some enzymes of the this compound pathway and those of beta-oxidation lend support to this hypothesis.

The Central Role of Horizontal Gene Transfer (HGT)

There is compelling evidence that HGT has played a pivotal role in the dissemination and evolution of the this compound pathway across different microbial lineages.[2] The genes encoding the pathway enzymes are often found clustered together in operons, facilitating their transfer as a single functional unit.[3][4] This has allowed for the rapid acquisition of this complex metabolic capability by diverse bacteria and archaea, enabling them to colonize and thrive in aromatic-rich anaerobic environments. The presence of this compound pathway gene clusters on plasmids and other mobile genetic elements further underscores the importance of HGT in their distribution.

Independent Evolution of the Key Enzyme: this compound Reductase

The existence of two distinct and unrelated classes of this compound reductases (Class I and Class II) strongly suggests that the crucial step of aromatic ring dearomatization evolved independently on at least two separate occasions. This convergent evolution highlights the strong selective pressure for anaerobic aromatic degradation and the different biochemical solutions that emerged to overcome this energetic barrier.

Quantitative Data on Key Enzymes

The efficiency and substrate specificity of the enzymes in the this compound pathway are critical for the overall flux of aromatic compound degradation. The following tables summarize key quantitative data for the initial enzymes of the pathway in two model organisms.

Table 1: Kinetic Parameters of Benzoate-CoA Ligase

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Thauera aromaticaBenzoate2015[5]
2-Aminobenzoate15010[5]
Rhodopseudomonas palustrisBenzoate0.6 - 225[6]
ATP2 - 3-[6]
Coenzyme A90 - 120-[6]

Table 2: Properties of this compound Reductase (Class I)

OrganismSubstrateApparent Km (µM)Specific Activity (µmol/min/mg)ATP Stoichiometry (ATP/2e-)Reference
Thauera aromatica K172This compound150.552-4[7]
ATP600-[7]

Visualizing the Core Pathways and Evolutionary Logic

To provide a clearer understanding of the processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Benzoyl_CoA_Pathway_T_aromatica cluster_input Peripheral Pathways cluster_core Core this compound Pathway (T. aromatica) cluster_output Central Metabolism Aromatics Diverse Aromatic Compounds BenzoylCoA This compound Aromatics->BenzoylCoA DienoylCoA Cyclohex-1,5-diene- 1-carboxyl-CoA BenzoylCoA->DienoylCoA This compound Reductase (ATP-dependent) HydroxyenoylCoA 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA DienoylCoA->HydroxyenoylCoA Dienoyl-CoA Hydratase KetoacylCoA 6-Oxocyclohex-1-ene- 1-carboxyl-CoA HydroxyenoylCoA->KetoacylCoA 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA Dehydrogenase HydroxypimelylCoA 3-Hydroxypimelyl-CoA KetoacylCoA->HydroxypimelylCoA Ring Hydrolase AcetylCoA Acetyl-CoA HydroxypimelylCoA->AcetylCoA β-oxidation-like reactions

Core this compound Pathway in Thauera aromatica.

Benzoyl_CoA_Pathway_R_palustris cluster_input Peripheral Pathways cluster_core Core this compound Pathway (R. palustris) cluster_output Central Metabolism Aromatics Diverse Aromatic Compounds BenzoylCoA This compound Aromatics->BenzoylCoA DienoylCoA Cyclohex-1,5-diene- 1-carboxyl-CoA BenzoylCoA->DienoylCoA This compound Reductase (ATP-dependent) EnoylCoA Cyclohex-1-ene- 1-carboxyl-CoA DienoylCoA->EnoylCoA Dienoyl-CoA Reductase HydroxyacylCoA 2-Hydroxycyclohexane- 1-carboxyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA_rp 2-Ketocyclohexane- 1-carboxyl-CoA HydroxyacylCoA->KetoacylCoA_rp 2-Hydroxycyclohexane- 1-carboxyl-CoA Dehydrogenase PimelylCoA Pimelyl-CoA KetoacylCoA_rp->PimelylCoA Ring Hydrolase AcetylCoA Acetyl-CoA PimelylCoA->AcetylCoA β-oxidation-like reactions

Core this compound Pathway in Rhodopseudomonas palustris.

Evolutionary_Model A Ancestral Enzymes with Promiscuous Activities (e.g., from Fatty Acid Metabolism) B Gene Duplication and Recruitment A->B C Stepwise Assembly of a Proto-Pathway B->C D Horizontal Gene Transfer of Pathway Gene Clusters C->D F Independent Evolution of This compound Reductase (Class I and Class II) C->F E Diversification and Adaptation in new hosts D->E

Hypothesized Evolutionary Model for the this compound Pathway.

Experimental Protocols for Investigating the Evolutionary Origin

Studying the evolution of a metabolic pathway like the this compound pathway requires a multi-faceted approach, combining computational and experimental techniques. Below are detailed methodologies for key experiments.

Protocol for Phylogenetic Analysis of this compound Pathway Enzymes

This protocol outlines the steps to construct a phylogenetic tree for a key enzyme of the this compound pathway, such as this compound reductase.

  • Sequence Retrieval:

    • Obtain the amino acid sequence of the target enzyme (e.g., a subunit of BCR) from a reference organism (T. aromatica or R. palustris) from a public database like NCBI GenBank or UniProt.

    • Perform a BLASTp search against a comprehensive protein database (e.g., NCBI nr) to identify homologous sequences from a wide range of microorganisms.

    • Download the sequences of a representative set of homologs, ensuring a broad taxonomic distribution.

  • Multiple Sequence Alignment (MSA):

    • Use a multiple sequence alignment program such as Clustal Omega, MAFFT, or MUSCLE to align the retrieved sequences.

    • Visually inspect the alignment for misaligned regions and manually edit if necessary. Trim poorly aligned regions and gaps that may introduce noise into the phylogenetic inference.

  • Phylogenetic Tree Construction:

    • Use a phylogenetic inference software package like MEGA (Molecular Evolutionary Genetics Analysis), PhyML, or RAxML.

    • Select an appropriate substitution model (e.g., JTT, WAG, or LG) based on statistical tests (e.g., using MEGA's model selection tool).

    • Construct the phylogenetic tree using a method such as Maximum Likelihood (ML) or Bayesian Inference (BI).

    • Assess the statistical support for the branches of the tree using bootstrap analysis (for ML) or posterior probabilities (for BI).

  • Tree Interpretation:

    • Visualize the tree using a program like FigTree or iTOL.

    • Analyze the branching patterns to infer the evolutionary relationships between the different enzyme homologs. Look for clustering of enzymes from different taxonomic groups, which may suggest horizontal gene transfer events.

Phylogenetic_Workflow A 1. Sequence Retrieval (BLASTp) B 2. Multiple Sequence Alignment (e.g., Clustal Omega) A->B C 3. Phylogenetic Tree Construction (e.g., MEGA, PhyML) B->C D 4. Tree Visualization and Interpretation (e.g., FigTree) C->D

Experimental Workflow for Phylogenetic Analysis.
Protocol for Ancestral Sequence Reconstruction (ASR) and Characterization

This protocol describes how to resurrect and characterize an ancestral enzyme of the this compound pathway.

  • Ancestral Sequence Inference:

    • Following the construction of a robust phylogenetic tree (Protocol 5.1), use software such as PAML (Phylogenetic Analysis by Maximum Likelihood) or FastML to infer the amino acid sequences of ancestral proteins at specific nodes of the tree.[8][9]

    • Evaluate the statistical support for the reconstructed sequences (e.g., posterior probabilities for each amino acid position).

  • Gene Synthesis and Cloning:

    • Synthesize the DNA sequence encoding the inferred ancestral protein, optimizing the codons for expression in a suitable host (e.g., E. coli).

    • Clone the synthetic gene into an appropriate expression vector.

  • Heterologous Expression and Purification:

    • Transform the expression vector into the chosen host organism.

    • Induce the expression of the ancestral protein.

    • Purify the resurrected ancestral protein using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

  • Biochemical Characterization:

    • Determine the kinetic parameters (Km, kcat) of the resurrected enzyme with its presumed native substrate and a range of other potential substrates to assess its activity and promiscuity.

    • Characterize the biophysical properties of the ancestral protein, such as its thermal stability and pH optimum.

  • Comparison with Extant Enzymes:

    • Compare the biochemical and biophysical properties of the ancestral enzyme with those of its modern-day descendants to understand the functional evolution of the enzyme.

ASR_Workflow A 1. Ancestral Sequence Inference (from Phylogenetic Tree) B 2. Gene Synthesis and Cloning A->B C 3. Heterologous Expression and Purification B->C D 4. Biochemical Characterization (Kinetics, Stability) C->D E 5. Comparison with Extant Enzymes D->E

Experimental Workflow for Ancestral Sequence Reconstruction.
Protocol for Detecting Horizontal Gene Transfer (HGT)

This protocol provides a workflow to identify potential HGT events in the evolution of the this compound pathway.

  • Genomic Context Analysis:

    • Identify the gene clusters encoding the this compound pathway in a range of microbial genomes.

    • Analyze the gene order and orientation (synteny) within these clusters. Conserved gene clusters in distantly related organisms are indicative of HGT.

    • Examine the flanking regions of the gene clusters for the presence of mobile genetic elements such as transposases, integrases, or phage-related genes, which can mediate HGT.

  • Phylogenetic Incongruence Analysis:

    • Construct phylogenetic trees for multiple enzymes of the this compound pathway as described in Protocol 5.1.

    • Construct a reference phylogenetic tree for the organisms under study based on conserved marker genes (e.g., 16S rRNA or a set of concatenated single-copy genes).

    • Compare the topology of the this compound pathway enzyme trees with the organismal tree. Significant discrepancies in the branching patterns (incongruence) are strong evidence for HGT.

  • Compositional Analysis:

    • Analyze the GC content and codon usage bias of the this compound pathway genes.

    • Compare these compositional features with the average values for the host genome. Genes acquired through HGT often retain the compositional signatures of the donor genome, which may differ significantly from the recipient genome.

HGT_Detection_Workflow A 1. Genomic Context Analysis (Synteny, Mobile Elements) D Integration of Evidence for HGT Hypothesis A->D B 2. Phylogenetic Incongruence (Compare Gene and Species Trees) B->D C 3. Compositional Analysis (GC Content, Codon Usage) C->D

Workflow for Detecting Horizontal Gene Transfer.

Conclusion and Future Directions

The evolutionary origin of the this compound pathway is a compelling example of metabolic innovation in the microbial world. The available evidence points to a mosaic evolution, where a combination of recruitment of ancestral enzymes, gene duplication, and extensive horizontal gene transfer has shaped this vital anaerobic degradation pathway. The independent evolution of the key dearomatizing enzyme, this compound reductase, underscores the powerful selective pressures that have driven the emergence of this metabolic capability.

For researchers in drug development, a deeper understanding of the unique enzymes of the this compound pathway, particularly the reductases that operate under challenging energetic constraints, could inspire the design of novel biocatalysts and inhibitors. Furthermore, the principles of pathway evolution elucidated here can inform synthetic biology approaches for engineering microorganisms with enhanced bioremediation capabilities or for the production of valuable chemicals from aromatic feedstocks.

Future research will undoubtedly continue to unravel the intricate details of the this compound pathway's evolution. The application of high-throughput sequencing to a wider range of anaerobic microorganisms will provide a more comprehensive picture of the pathway's diversity and distribution. Furthermore, the resurrection and characterization of a broader array of ancestral enzymes will offer unprecedented insights into the functional stepping stones that led to the emergence of this remarkable metabolic feat.

References

An In-Depth Technical Guide to the Key Enzymes of the Benzoyl-CoA Degradation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core enzymes involved in the benzoyl-CoA degradation pathway, a central route for the anaerobic catabolism of aromatic compounds. This pathway is of significant interest for bioremediation, biofuel production, and as a potential target for novel drug development. This document details the key enzymatic players, their quantitative characteristics, detailed experimental protocols for their study, and visual representations of the pathway and experimental workflows.

Introduction to the this compound Degradation Pathway

The anaerobic degradation of a wide variety of aromatic compounds, including pollutants such as benzene, toluene, and xylenes, as well as naturally occurring aromatic amino acids and lignin-derived monomers, converges on the central intermediate, benzoyl-coenzyme A (this compound)[1][2][3]. Unlike aerobic degradation, which employs oxygenases to break the aromatic ring, the anaerobic pathway proceeds via a reductive dearomatization of the this compound ring, followed by hydrolytic ring cleavage and subsequent β-oxidation[2][4][5]. This process is a crucial part of the global carbon cycle and holds significant potential for biotechnological applications.

The pathway can be broadly divided into an "upper" pathway, which involves the activation of the aromatic substrate and the dearomatization and cleavage of the this compound ring, and a "lower" pathway, which funnels the resulting aliphatic dicarboxylic acid into central metabolism, typically yielding acetyl-CoA[1][5]. There are notable variations in the enzymatic steps of the upper pathway, particularly between different groups of anaerobic bacteria, such as the denitrifying bacteria (e.g., Thauera aromatica) and phototrophic bacteria (e.g., Rhodopseudomonas palustris)[1][4].

Key Enzymes of the this compound Degradation Pathway

The following sections detail the crucial enzymes that constitute the core of the this compound degradation pathway.

Benzoate-CoA Ligase (BCL)

EC Number: 6.2.1.25

Function: Benzoate-CoA ligase (BCL) catalyzes the initial activation of benzoate to its CoA thioester, this compound. This is a critical step that prepares the stable aromatic ring for subsequent reduction[3]. The reaction is ATP-dependent and proceeds via an acyl-AMP intermediate.

Reaction: Benzoate + ATP + CoA → this compound + AMP + PPi

Significance: BCL is a key entry point into the this compound pathway. In some organisms, a single BCL can be induced under both aerobic and anaerobic conditions, channeling benzoate to different downstream pathways depending on the presence of oxygen[6][7]. The expression of BCL is often induced by the presence of benzoate or other aromatic compounds[8].

This compound Reductase (BCR)

EC Number: 1.3.7.8

Function: this compound reductase (BCR) is the central enzyme of the anaerobic pathway, catalyzing the ATP-dependent dearomatization of the this compound ring[9][10]. This is a challenging chemical transformation that involves the reduction of the aromatic system to a non-aromatic cyclic diene. In facultative anaerobes, this enzyme is a Class I BCR, which is a complex iron-sulfur protein that couples the hydrolysis of 2-4 ATP molecules to the two-electron reduction of this compound[9][11].

Reaction (in Thauera aromatica): this compound + 2 reduced ferredoxin + 2 ATP + 2 H₂O → Cyclohexa-1,5-diene-1-carbonyl-CoA + 2 oxidized ferredoxin + 2 ADP + 2 Pi[10]

Significance: As the first committed step in the breakdown of the aromatic ring, BCR is a hallmark of anaerobic aromatic degradation. The ATP-dependence of the reaction in many bacteria highlights the energy investment required to overcome the high activation energy of dearomatization[9].

Dienoyl-CoA Hydratase

EC Number: 4.2.1.17 (general)

Function: Following the initial ring reduction by BCR, a dienoyl-CoA hydratase catalyzes the hydration of the resulting cyclohexa-1,5-diene-1-carbonyl-CoA. In Thauera aromatica, this enzyme adds a water molecule to produce 6-hydroxycyclohex-1-ene-1-carbonyl-CoA[1][12].

Reaction (in Thauera aromatica): Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O → 6-hydroxycyclohex-1-ene-1-carbonyl-CoA

Significance: This hydration step is crucial for preparing the alicyclic ring for subsequent oxidation and eventual cleavage.

6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase

EC Number: 1.1.1.368

Function: This NAD⁺-dependent dehydrogenase oxidizes the hydroxyl group introduced in the previous step to a keto group, forming 6-oxocyclohex-1-ene-1-carbonyl-CoA[12].

Reaction (in Thauera aromatica): 6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD⁺ → 6-oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺

Significance: This oxidation is a key step leading to the formation of a β-ketoacyl-CoA analog, which is the substrate for the subsequent ring-opening reaction.

6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Ring-Opening Hydrolase)

EC Number: 3.7.1.21

Function: This hydrolase, often encoded by the bamA gene, is responsible for the hydrolytic cleavage of the alicyclic ring[13][14][15]. The enzyme catalyzes the addition of a water molecule to the double bond and the subsequent hydrolytic C-C bond cleavage, yielding the aliphatic product 3-hydroxypimelyl-CoA[12][13].

Reaction (in Thauera aromatica): 6-oxocyclohex-1-ene-1-carbonyl-CoA + 2 H₂O → 3-hydroxypimelyl-CoA

Significance: This is the pivotal ring-opening step that converts the cyclic intermediate into an aliphatic dicarboxylic acid derivative, which can then be further metabolized through the lower pathway. The bamA gene is considered a functional marker for anaerobic aromatic compound degraders[14].

Glutaryl-CoA Dehydrogenase

EC Number: 1.3.8.6

Function: Glutaryl-CoA dehydrogenase is a key enzyme of the lower this compound pathway. It catalyzes the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA and CO₂[16][17][18]. This FAD-dependent enzyme is a central player in the catabolism of lysine, tryptophan, and the products of the upper this compound pathway.

Reaction: Glutaryl-CoA + acceptor → Crotonyl-CoA + CO₂ + reduced acceptor

Significance: This enzyme connects the degradation of the seven-carbon pimelyl-CoA derivative (formed after ring cleavage and initial β-oxidation steps) to the four-carbon crotonyl-CoA, which is then readily converted to two molecules of acetyl-CoA through the standard β-oxidation pathway. The release of crotonyl-CoA is often the rate-determining step in the steady-state turnover of this enzyme[16][19].

Quantitative Data on Key Enzymes

The following table summarizes the available quantitative data for the key enzymes of the this compound degradation pathway. The values can vary depending on the source organism and the specific assay conditions.

EnzymeOrganismSpecific Activity (U/mg)K_m (Substrate)K_m (ATP)K_m (CoA)Optimal pH
Benzoate-CoA Ligase Rhodopseudomonas palustris250.6 - 2 µM (Benzoate)2 - 3 µM90 - 120 µM-
Thauera aromatica1050 µM (Benzoate)0.1 mM0.05 mM7.8
Syntrophic mixed culture1.050.04 mM (Benzoate)0.16 mM0.07 mM8.0
This compound Reductase Thauera aromatica0.5515 µM (this compound)0.6 mM-~7.0
Glutaryl-CoA Dehydrogenase Human-4.7 µM (Glutaryl-CoA)--6.5
Human-5.5 µM (Glutaryl-CoA)--7.5
Human-8.1 µM (Glutaryl-CoA)--7.6
Human-34 µM (Glutaryl-CoA)--8.5

Note: 1 Unit (U) is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Experimental Protocols

This section provides detailed methodologies for the assay and purification of key enzymes in the this compound degradation pathway.

Benzoate-CoA Ligase (BCL) Assay and Purification

4.1.1. Spectrophotometric Assay for BCL Activity (Indirect Coupled Assay)

This assay measures the formation of AMP, which is coupled to the oxidation of NADH, leading to a decrease in absorbance at 340 or 365 nm[20][21].

  • Principle: The AMP produced in the BCL reaction is converted back to ATP in a series of reactions catalyzed by myokinase and pyruvate kinase, with the latter consuming phosphoenolpyruvate and producing pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD⁺. The rate of NADH oxidation is proportional to the BCL activity.

  • Reagents:

    • 100 mM Tris-HCl buffer, pH 7.8

    • 10 mM KCl

    • 2.5 mM MgCl₂

    • 10 mM Phosphoenolpyruvate (PEP)

    • 0.5 mM ATP

    • 0.25 mM Coenzyme A (CoA)

    • 0.2 mM NADH

    • 2 units Myokinase

    • 2 units Pyruvate kinase

    • 2 units Lactate dehydrogenase

    • 0.1 mM Benzoate (or other aromatic acid substrate)

    • Enzyme sample (cell extract or purified enzyme)

  • Procedure:

    • Prepare a 1 mL reaction mixture containing all reagents except the benzoate substrate in a cuvette.

    • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate and to record any background NADH oxidation.

    • Initiate the reaction by adding 0.1 mM benzoate.

    • Monitor the decrease in absorbance at 340 nm (ε = 6.22 mM⁻¹ cm⁻¹) or 365 nm (ε = 3.4 mM⁻¹ cm⁻¹) for 5-10 minutes.

    • Calculate the enzyme activity based on the rate of NADH oxidation, where 2 moles of NADH are oxidized per mole of this compound formed.

4.1.2. Purification of Benzoate-CoA Ligase from Thauera aromatica

The following is a typical purification protocol for BCL[7]. All steps should be carried out at 4°C.

  • Step 1: Preparation of Cell-Free Extract

    • Harvest bacterial cells grown anaerobically on benzoate by centrifugation.

    • Resuspend the cell pellet in 100 mM Tris-HCl buffer (pH 7.8) containing 2 mM MgCl₂ and 2 mM dithioerythritol.

    • Lyse the cells by sonication or French press.

    • Centrifuge the lysate at 100,000 x g for 1 hour to remove cell debris and membranes. The supernatant is the cell-free extract.

  • Step 2: Ammonium Sulfate Fractionation

    • Slowly add solid ammonium sulfate to the cell-free extract to achieve 30% saturation while stirring.

    • After stirring for 30 minutes, centrifuge at 20,000 x g for 20 minutes and discard the pellet.

    • Add more ammonium sulfate to the supernatant to reach 55% saturation.

    • Stir for 30 minutes and collect the protein precipitate by centrifugation.

    • Resuspend the pellet in a minimal volume of the starting buffer.

  • Step 3: DEAE-Sepharose Chromatography

    • Dialyze the resuspended pellet against the starting buffer.

    • Load the dialyzed sample onto a DEAE-Sepharose column equilibrated with the same buffer.

    • Wash the column with the buffer until the absorbance at 280 nm returns to baseline.

    • Elute the bound proteins with a linear gradient of 0-500 mM KCl in the starting buffer.

    • Collect fractions and assay for BCL activity. Pool the active fractions.

  • Step 4: Source 30Q Chromatography (FPLC)

    • Dilute the pooled active fractions with an equal volume of buffer A.

    • Apply the sample to a Source 30Q column equilibrated with buffer A containing 150 mM KCl.

    • Wash the column with the same buffer.

    • Elute the BCL with a linear gradient of 150-400 mM KCl in buffer A.

    • Collect fractions, assay for activity, and pool the fractions containing pure BCL.

This compound Reductase (BCR) Assay and Purification

4.2.1. Spectrophotometric Assay for BCR Activity

This assay measures the ATP-dependent oxidation of a low-potential electron donor, such as reduced methyl viologen or Ti(III) citrate, in the presence of this compound[8][9].

  • Principle: BCR catalyzes the reduction of this compound using electrons from a reduced electron donor. The oxidation of the electron donor can be monitored spectrophotometrically.

  • Reagents:

    • Anaerobic buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, made anaerobic by gassing with N₂)

    • 5 mM ATP

    • 10 mM MgCl₂

    • 0.5 mM this compound

    • Reduced electron donor (e.g., 0.5 mM reduced methyl viologen or Ti(III) citrate)

    • Enzyme sample (cell extract or purified enzyme, handled under anaerobic conditions)

  • Procedure:

    • Perform all steps in an anaerobic chamber or using anaerobic techniques.

    • In an anaerobic cuvette, mix the anaerobic buffer, ATP, MgCl₂, and the enzyme sample.

    • Add the reduced electron donor and monitor the baseline absorbance at its λ_max (e.g., 600 nm for reduced methyl viologen).

    • Initiate the reaction by adding this compound.

    • Record the decrease in absorbance due to the oxidation of the electron donor.

    • Calculate the enzyme activity based on the molar extinction coefficient of the electron donor.

4.2.2. Purification of this compound Reductase from Thauera aromatica

BCR is an oxygen-sensitive enzyme, and its purification must be carried out under strict anaerobic conditions[9].

  • Step 1: Preparation of Anaerobic Cell-Free Extract

    • Harvest cells grown anaerobically on benzoate and resuspend them in an anaerobic buffer containing a reducing agent (e.g., 0.25 mM dithionite).

    • Lyse the cells and prepare the cell-free extract by ultracentrifugation, all within an anaerobic chamber.

  • Step 2: Anion Exchange Chromatography

    • Load the anaerobic cell-free extract onto a Q-Sepharose column equilibrated with the anaerobic buffer.

    • Elute with a linear gradient of NaCl in the same buffer.

    • Collect fractions and assay for BCR activity under anaerobic conditions. Pool the active fractions.

  • Step 3: Hydrophobic Interaction Chromatography

    • Add ammonium sulfate to the pooled active fractions to a final concentration of 1 M.

    • Load the sample onto a Phenyl-Sepharose column equilibrated with buffer containing 1 M ammonium sulfate.

    • Elute with a decreasing gradient of ammonium sulfate.

    • Collect fractions, assay for activity, and pool the active fractions.

  • Step 4: Gel Filtration Chromatography

    • Concentrate the pooled fractions.

    • Apply the concentrated sample to a gel filtration column (e.g., Superdex 200) equilibrated with anaerobic buffer.

    • Elute with the same buffer. The active fractions should contain purified BCR.

Visualizing the this compound Degradation Pathway and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the anaerobic this compound degradation pathways in Thauera aromatica and Rhodopseudomonas palustris, as well as a generalized workflow for a spectrophotometric enzyme assay.

Benzoyl_CoA_Pathway_Thauera Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA Benzoate-CoA Ligase (EC 6.2.1.25) + ATP, + CoA - AMP, - PPi Dienoyl_CoA Dienoyl_CoA Benzoyl_CoA->Dienoyl_CoA this compound Reductase (EC 1.3.7.8) + 2e-, + 2ATP - 2ADP, - 2Pi Hydroxyenoyl_CoA Hydroxyenoyl_CoA Dienoyl_CoA->Hydroxyenoyl_CoA Dienoyl-CoA Hydratase (EC 4.2.1.17) + H2O Oxoenoyl_CoA Oxoenoyl_CoA Hydroxyenoyl_CoA->Oxoenoyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase (EC 1.1.1.368) + NAD+ - NADH Hydroxypimelyl_CoA Hydroxypimelyl_CoA Oxoenoyl_CoA->Hydroxypimelyl_CoA 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (EC 3.7.1.21) + 2H2O (Ring Cleavage) Glutaryl_CoA Glutaryl_CoA Hydroxypimelyl_CoA->Glutaryl_CoA β-oxidation steps Crotonyl_CoA Crotonyl_CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA Dehydrogenase (EC 1.3.8.6) - CO2 Acetyl_CoA Acetyl_CoA Crotonyl_CoA->Acetyl_CoA β-oxidation steps

Caption: Anaerobic this compound degradation pathway in Thauera aromatica.

Benzoyl_CoA_Pathway_Rhodopseudomonas Benzoate Benzoate Benzoyl_CoA Benzoyl_CoA Benzoate->Benzoyl_CoA Benzoate-CoA Ligase (EC 6.2.1.25) + ATP, + CoA - AMP, - PPi Cyclohex_1_ene_1_carbonyl_CoA Cyclohex_1_ene_1_carbonyl_CoA Benzoyl_CoA->Cyclohex_1_ene_1_carbonyl_CoA this compound Reductase (EC 1.3.7.8) + 4e-, + 2ATP - 2ADP, - 2Pi Hydroxycyclohexanecarbonyl_CoA Hydroxycyclohexanecarbonyl_CoA Cyclohex_1_ene_1_carbonyl_CoA->Hydroxycyclohexanecarbonyl_CoA Enoyl-CoA Hydratase + H2O Oxocyclohexanecarbonyl_CoA Oxocyclohexanecarbonyl_CoA Hydroxycyclohexanecarbonyl_CoA->Oxocyclohexanecarbonyl_CoA Hydroxyacyl-CoA Dehydrogenase + NAD+ - NADH Pimelyl_CoA Pimelyl_CoA Oxocyclohexanecarbonyl_CoA->Pimelyl_CoA Ring-Opening Hydrolase + H2O (Ring Cleavage) Glutaryl_CoA Glutaryl_CoA Pimelyl_CoA->Glutaryl_CoA β-oxidation steps Crotonyl_CoA Crotonyl_CoA Glutaryl_CoA->Crotonyl_CoA Glutaryl-CoA Dehydrogenase (EC 1.3.8.6) - CO2 Acetyl_CoA Acetyl_CoA Crotonyl_CoA->Acetyl_CoA β-oxidation steps

Caption: Anaerobic this compound degradation pathway in Rhodopseudomonas palustris.

Enzyme_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Buffer and Reagents D Mix Buffer, Co-substrates, and Coupling Enzymes in Cuvette A->D B Prepare Enzyme Sample (Cell Extract or Purified) E Add Enzyme Sample B->E C Set Spectrophotometer (Wavelength, Temperature) C->D D->E F Equilibrate and Record Baseline E->F G Initiate Reaction with Substrate F->G H Monitor Absorbance Change over Time G->H I Determine Initial Rate (ΔAbs/min) H->I J Calculate Specific Activity using Beer-Lambert Law I->J

Caption: Generalized workflow for a spectrophotometric enzyme assay.

References

The Benzoyl-CoA Pathway: A Core Engine in Bacterial Aromatic Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The anaerobic degradation of aromatic compounds is a critical biogeochemical process and a key area of interest for bioremediation and industrial biotechnology. At the heart of this metabolic capability in many facultative and strictly anaerobic bacteria lies the Benzoyl-CoA (BzCoA) pathway. This central metabolic route funnels a wide array of aromatic molecules into a common set of intermediates, ultimately leading to their complete mineralization. Understanding the intricacies of this pathway, its variations across different bacterial species, and the experimental methodologies to study it is paramount for harnessing its potential in various applications, including drug development where pathway intermediates or their derivatives could serve as novel scaffolds.

This technical guide provides a comprehensive overview of the core this compound pathway, its key enzymatic players, and its variations in model bacterial species. It presents quantitative data for comparative analysis, detailed experimental protocols for key assays, and visual diagrams of the metabolic and experimental workflows.

The Core this compound Pathway: A Stepwise Dearomatization and Degradation

The canonical this compound pathway can be broadly divided into an upper pathway, which involves the activation and dearomatization of the benzene ring, and a lower pathway, which consists of ring cleavage and subsequent β-oxidation to central metabolites.

The initial and committing step is the activation of benzoate to its coenzyme A thioester, this compound. This reaction is catalyzed by Benzoate-CoA ligase (EC 6.2.1.25), an ATP-dependent enzyme. The product, this compound, is the central aromatic intermediate into which numerous peripheral pathways for the degradation of other aromatic compounds converge.[1][2]

The key and most energetically challenging step is the reductive dearomatization of this compound. This is catalyzed by the This compound reductase (EC 1.3.7.8), a complex and often oxygen-sensitive enzyme.[3][4] In facultative anaerobes like Thauera aromatica, this is an ATP-dependent process, often described as a biological Birch reduction.[3] The product is a cyclic dienoyl-CoA.

Following dearomatization, a series of reactions analogous to β-oxidation occur, leading to the hydrolytic cleavage of the alicyclic ring. The resulting aliphatic dicarboxyl-CoA is then further degraded via the lower pathway, ultimately yielding acetyl-CoA and CO2, which can then enter the tricarboxylic acid (TCA) cycle.[5][6]

Core_Benzoyl_CoA_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway Benzoate Benzoate BenzoylCoA This compound Benzoate->BenzoylCoA Benzoate-CoA ligase DienoylCoA Cyclohex-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA this compound reductase Alicyclic_Intermediates Alicyclic Intermediates DienoylCoA->Alicyclic_Intermediates Hydration & Oxidation Aliphatic_DicarboxylCoA Aliphatic Dicarboxyl-CoA Alicyclic_Intermediates->Aliphatic_DicarboxylCoA Ring Hydrolase GlutarylCoA Glutaryl-CoA Aliphatic_DicarboxylCoA->GlutarylCoA β-oxidation AcetylCoA 3 Acetyl-CoA + CO2 GlutarylCoA->AcetylCoA β-oxidation Thauera_aromatica_Pathway BenzoylCoA This compound DienoylCoA Cyclohex-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA this compound reductase (ATP-dependent) HydroxyenoylCoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA DienoylCoA->HydroxyenoylCoA Dienoyl-CoA hydratase OxoenoylCoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA HydroxyenoylCoA->OxoenoylCoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA dehydrogenase HydroxypimelylCoA 3-Hydroxypimelyl-CoA OxoenoylCoA->HydroxypimelylCoA Ring hydrolase LowerPathway Lower Pathway (to Acetyl-CoA) HydroxypimelylCoA->LowerPathway β-oxidation Rhodopseudomonas_palustris_Pathway BenzoylCoA This compound DienoylCoA Cyclohex-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA this compound reductase (ATP-dependent) EnoylCoA Cyclohex-1-ene- 1-carbonyl-CoA DienoylCoA->EnoylCoA Dienoyl-CoA reductase Alicyclic_Intermediates Further Alicyclic Intermediates EnoylCoA->Alicyclic_Intermediates Hydration & Oxidation PimelylCoA Pimelyl-CoA Alicyclic_Intermediates->PimelylCoA Ring hydrolase LowerPathway Lower Pathway (to Acetyl-CoA) PimelylCoA->LowerPathway β-oxidation Benzoate_CoA_Ligase_Assay cluster_main Benzoate-CoA Ligase Reaction cluster_coupling Coupling Reactions Benzoate Benzoate + ATP + CoA BenzoylCoA This compound + AMP + PPi Benzoate->BenzoylCoA Benzoate-CoA ligase AMP AMP + ATP ADP 2 ADP AMP->ADP Myokinase PEP 2 Phosphoenolpyruvate Pyruvate 2 Pyruvate PEP->Pyruvate Pyruvate kinase NADH 2 NADH NAD 2 NAD+ NADH->NAD Lactate dehydrogenase NAD->Pyruvate Monitored at 365 nm CoA_Thioester_Analysis_Workflow Culture Bacterial Culture Quenching Metabolic Quenching (e.g., cold solvent) Culture->Quenching Extraction Metabolite Extraction Quenching->Extraction HPLC Reversed-Phase HPLC (with ion-pairing) Extraction->HPLC Detection Detection HPLC->Detection UV UV Detector (e.g., 259 nm) Detection->UV HPLC-UV MSMS Tandem Mass Spectrometer (e.g., precursor ion scan) Detection->MSMS LC-MS/MS Data Data Analysis & Quantification UV->Data MSMS->Data

References

An In-depth Technical Guide to the Regulation of Gene Expression in the Benzoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoyl-CoA pathway is a central metabolic route in the anaerobic degradation of a wide variety of aromatic compounds, which are abundant in nature and often pollutants. Microorganisms that utilize this pathway play a crucial role in biogeochemical cycles and have significant potential in bioremediation and biocatalysis. The expression of the genes encoding the enzymes of the this compound pathway is tightly regulated to ensure efficient carbon utilization and adaptation to changing environmental conditions, particularly the presence or absence of oxygen and specific aromatic substrates. This guide provides a detailed overview of the regulatory mechanisms governing this pathway, with a focus on the model organism Rhodopseudomonas palustris. It includes quantitative data on gene expression, detailed experimental protocols for studying these regulatory interactions, and visualizations of the key pathways.

Core Regulatory Mechanisms

The regulation of the this compound pathway is primarily controlled at the transcriptional level. Two key environmental signals dictate the expression of the pathway's genes: the absence of oxygen (anaerobiosis) and the presence of inducing aromatic substrates. In facultative anaerobes like Rhodopseudomonas palustris, this regulation is orchestrated by a combination of transcriptional regulators that sense these signals.

Oxygen Sensing: The absence of oxygen is a primary prerequisite for the activation of the anaerobic this compound pathway. This response is often mediated by Fnr (Fumarate and Nitrate Reductase regulator) family proteins. In R. palustris, an Fnr-type protein called AadR is a key activator of the this compound degradation genes in response to anaerobiosis. Fnr-type regulators typically contain an iron-sulfur cluster that is sensitive to oxygen. Under anaerobic conditions, the [4Fe-4S] cluster is intact, allowing the protein to bind to specific DNA sequences (FNR boxes) in the promoter regions of its target genes and activate transcription. In the presence of oxygen, the cluster is unstable, leading to a conformational change in the protein and preventing DNA binding.

Substrate Sensing: The presence of benzoate or its metabolic derivative, this compound, serves as a specific inducer for the pathway. In R. palustris, this induction is mediated by a transcriptional regulator named BadR , which belongs to the MarR (Multiple Antibiotic Resistance Regulator) family.[1][2] It is believed that BadR binds to the promoter regions of the this compound pathway genes and represses their transcription in the absence of an inducing molecule. The binding of this compound to BadR is thought to cause a conformational change that leads to its dissociation from the DNA, thereby de-repressing transcription.[2][3] Interestingly, in R. palustris, BadR acts as a positive regulator, where its binding is required for gene expression in response to benzoate.[1][2]

Quantitative Analysis of Gene Expression

The interplay between oxygen and substrate sensing results in a finely tuned regulatory system. The expression of the badDEFG operon, which encodes the subunits of the key enzyme this compound reductase, has been quantitatively studied in R. palustris using a badE::'lacZ transcriptional fusion. The following table summarizes the β-galactosidase activity, which is a proxy for gene expression, under different growth conditions.

Growth ConditionInducer (Benzoate)β-Galactosidase Activity (nmol product/min/mg protein)Fold Induction (relative to aerobic succinate)
Aerobic-~101
Anaerobic-~20020
Anaerobic+~1000100

Data adapted from Egland et al., 1999.[3]

These data clearly demonstrate the synergistic effect of anaerobiosis and the presence of benzoate on the expression of the this compound pathway genes. Anaerobiosis alone leads to a significant 20-fold induction, mediated by AadR. The addition of benzoate in anaerobic conditions results in a further 5-fold increase, mediated by BadR, leading to a total 100-fold induction compared to the repressed state under aerobic conditions without an inducer.[2]

Signaling and Metabolic Pathways

The regulatory and metabolic pathways are visualized below using the Graphviz DOT language.

Regulatory Pathway in Rhodopseudomonas palustris

Regulation_Benzoyl_CoA_Pathway cluster_genes Target Genes Anaerobiosis Anaerobiosis (Absence of O2) AadR AadR (Fnr family) Anaerobiosis->AadR activates Benzoate Benzoate BenzoylCoA This compound Benzoate->BenzoylCoA is converted to bad_operon badDEFG Operon (this compound Reductase) AadR->bad_operon activates transcription BadR BadR (MarR family) BadR->bad_operon activates transcription BenzoylCoA->BadR activates

Regulation of the bad operon in R. palustris.
Generalized this compound Degradation Pathway

Benzoyl_CoA_Pathway Aromatic_Compounds Various Aromatic Compounds Benzoate Benzoate Aromatic_Compounds->Benzoate Peripheral Pathways Benzoyl_CoA This compound Benzoate->Benzoyl_CoA Benzoate-CoA Ligase Ring_Reduction Ring Reduction (this compound Reductase) Benzoyl_CoA->Ring_Reduction Dienoyl_CoA Cyclohex-1,5-diene-1-carboxyl-CoA Ring_Reduction->Dienoyl_CoA Hydration Hydration/Further Reduction Dienoyl_CoA->Hydration Ring_Cleavage Ring Cleavage Hydration->Ring_Cleavage Beta_Oxidation β-Oxidation-like steps Ring_Cleavage->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Central_Metabolism Central Metabolism Acetyl_CoA->Central_Metabolism

Core steps of the anaerobic this compound pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the regulation of the this compound pathway. These protocols are adapted from standard molecular biology techniques and publications in the field.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the relative expression of this compound pathway genes (e.g., badE) in Rhodopseudomonas palustris grown under different conditions.

1. RNA Isolation:

  • Grow R. palustris cultures to mid-log phase under the desired conditions (e.g., aerobic with succinate, anaerobic with succinate, anaerobic with benzoate and succinate).

  • Harvest cells by centrifugation at 4°C.

  • Immediately resuspend the cell pellet in an RNA stabilization solution (e.g., RNAprotect Bacteria Reagent) to preserve the RNA integrity.

  • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions for Gram-negative bacteria.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

2. cDNA Synthesis:

  • Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).

  • Use a mix of random hexamers and oligo(dT) primers to ensure comprehensive reverse transcription of all RNA species.

  • Include a no-reverse-transcriptase control for each RNA sample to verify the absence of genomic DNA contamination in the subsequent qPCR.

3. qRT-PCR:

  • Design and validate primers for the target gene (e.g., badE) and a housekeeping gene (e.g., rpoD or gyrB) for normalization. Primers should amplify a product of 100-200 bp.

  • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Include a melt curve analysis at the end of the run to ensure the amplification of a single specific product.

  • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol is designed to qualitatively assess the binding of a purified regulatory protein (e.g., BadR or AadR) to a specific DNA probe containing its putative binding site.

1. Preparation of DNA Probe:

  • Synthesize complementary oligonucleotides (e.g., 40-60 bp) corresponding to the promoter region of a target gene (e.g., badE) containing the predicted binding site for the regulator.

  • For AadR, the probe should contain a consensus FNR box (TTGAT-N4-ATCAA). For BadR, the binding site within the bad operon promoter region should be used.

  • Anneal the complementary oligonucleotides to form a double-stranded DNA probe.

  • Label the 5' end of the probe with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

  • Purify the labeled probe to remove unincorporated label.

2. Protein-DNA Binding Reaction:

  • Purify the regulatory protein (e.g., His-tagged BadR or AadR) from an overexpression host like E. coli.

  • Set up binding reactions in a small volume (e.g., 20 µL) containing:

    • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

    • A non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.

    • The purified regulatory protein at various concentrations.

    • For BadR, the potential effector molecule this compound can be included in some reactions to test its effect on DNA binding.

  • Incubate the reactions at room temperature for 20-30 minutes to allow protein-DNA complexes to form.

  • Add the labeled DNA probe and incubate for another 20-30 minutes.

3. Electrophoresis and Detection:

  • Load the binding reactions onto a native polyacrylamide gel (e.g., 6% gel in 0.5X TBE buffer).

  • Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.

  • After electrophoresis, transfer the DNA to a positively charged nylon membrane if using a non-radioactive label, or dry the gel if using a radioactive label.

  • Detect the labeled DNA by autoradiography (for ³²P) or by following the manufacturer's protocol for the specific non-radioactive detection system. A shifted band, representing the protein-DNA complex, will migrate slower than the free probe.

DNase I Footprinting Assay

This in vitro technique is used to precisely map the binding site of a protein on a DNA fragment.

1. Preparation of Labeled DNA Fragment:

  • Prepare a DNA fragment (e.g., 150-300 bp) containing the promoter region of interest by PCR, with one of the primers being end-labeled (e.g., with ³²P or a fluorescent dye).

  • Purify the labeled PCR product.

2. Protein-DNA Binding:

  • Incubate the purified, end-labeled DNA fragment with varying concentrations of the purified regulatory protein (e.g., BadR or AadR) in a binding buffer similar to that used for EMSA.

  • Include a control reaction with no protein.

  • Allow the binding to reach equilibrium (e.g., 30 minutes at room temperature).

3. DNase I Digestion:

  • Add a pre-determined, limiting amount of DNase I to each reaction. The amount of DNase I should be optimized to generate a ladder of fragments with an average of one cut per DNA molecule.

  • Incubate for a short, precise time (e.g., 1-2 minutes) at room temperature.

  • Stop the reaction by adding a stop solution containing EDTA and a protein denaturant (e.g., SDS).

4. Analysis of DNA Fragments:

  • Purify the DNA fragments from the reaction mixture.

  • Resuspend the fragments in a loading buffer and denature them by heating.

  • Separate the fragments by size on a denaturing polyacrylamide sequencing gel.

  • Run a sequencing ladder (e.g., Sanger sequencing) of the same DNA fragment alongside the footprinting reactions to allow for precise mapping of the protected region.

  • Visualize the fragments by autoradiography or fluorescence imaging. The region where the protein was bound will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to the no-protein control.

Conclusion

The regulation of the this compound pathway is a sophisticated process that allows microorganisms to efficiently utilize aromatic compounds as a carbon and energy source in anaerobic environments. The coordinated action of global and specific transcriptional regulators, such as AadR and BadR in Rhodopseudomonas palustris, ensures that the energetically expensive enzymes of this pathway are only synthesized when necessary. The experimental approaches detailed in this guide provide a framework for researchers to further dissect these complex regulatory networks. A deeper understanding of these mechanisms is not only fundamental to microbial physiology but also holds great promise for the development of novel biotechnological applications, including the design of engineered microbes for enhanced bioremediation and the production of valuable chemicals from aromatic feedstocks. Furthermore, as the enzymes of the this compound pathway are unique to anaerobic metabolism, they represent potential targets for the development of novel antimicrobial agents.

References

The Energetic Landscape of Benzoyl-CoA: A Thermodynamic Guide to Anaerobic Aromatic Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The anaerobic metabolism of aromatic compounds is a critical biogeochemical process and a burgeoning field for novel drug development. At the heart of this intricate network lies the benzoyl-CoA pathway, a central catabolic route for the degradation of a wide array of aromatic molecules. Understanding the thermodynamic principles that govern this pathway is paramount for its manipulation and exploitation. This technical guide provides an in-depth exploration of the core energetic features of this compound metabolism, complete with quantitative data, detailed experimental methodologies, and visual representations of key processes.

Thermodynamic Overview of the this compound Pathway

The anaerobic degradation of benzoate to acetyl-CoA is an exergonic process, but it involves significant thermodynamic hurdles, most notably the initial dearomatization of the highly stable benzene ring. The overall process can be conceptually divided into two main stages: the "upper" pathway, which involves the activation and reduction of the aromatic ring, and the "lower" pathway, which encompasses the subsequent β-oxidation-like degradation of the resulting alicyclic compound.

The initial activation of benzoate to this compound is an ATP-dependent process catalyzed by benzoate-CoA ligase.[1][2][3] This reaction proceeds via an acyl-adenylate intermediate and the hydrolysis of ATP to AMP and pyrophosphate (PPi), which is further hydrolyzed to two molecules of inorganic phosphate (Pi). This investment of two high-energy phosphate bonds is crucial for overcoming the activation energy of the subsequent, thermodynamically challenging, ring reduction.

The key energetic challenge of the pathway is the reductive dearomatization of this compound. This reaction, catalyzed by the multi-subunit enzyme this compound reductase, requires a significant input of energy.[4][5][6] In denitrifying and phototrophic bacteria, this is achieved through the hydrolysis of two additional ATP molecules to ADP and Pi for every two electrons transferred to the aromatic ring.[4][5] This ATP-dependent reduction lowers the redox potential of the electrons, enabling the difficult reduction of the stable aromatic system. In contrast, some strictly anaerobic bacteria may employ an ATP-independent mechanism for this reduction.[7]

Once the aromaticity is broken, the subsequent reactions of the lower pathway, which resemble fatty acid β-oxidation, are generally exergonic and proceed without further ATP investment. These reactions include hydration, dehydrogenation, and thiolytic cleavage, ultimately yielding acetyl-CoA, which can then enter central metabolic pathways.[4][7][8]

Quantitative Thermodynamic Data

ReactionEnzymeΔG°' (kJ/mol) (approx.)Notes
Benzoate + ATP + CoA → this compound + AMP + PPiBenzoate-CoA Ligase~ -35The hydrolysis of PPi to 2 Pi makes the overall reaction highly exergonic.
This compound + 2e⁻ + 2H⁺ + 2ATP → Cyclohexa-1,5-diene-1-carbonyl-CoA + 2ADP + 2PiThis compound Reductase (ATP-dependent)Highly Endergonic (without ATP hydrolysis)The reaction is driven forward by the coupling of ATP hydrolysis. The redox potential of the this compound/cyclohexa-1,5-diene-1-carbonyl-CoA couple is very low.[9]
Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O → 6-hydroxycyclohex-1-ene-1-carbonyl-CoADienoyl-CoA Hydratase~ -5 to -10A hydration reaction that is typically slightly exergonic.
6-hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD⁺ → 6-oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺6-hydroxyacyl-CoA Dehydrogenase~ +20 to +30This oxidation is endergonic under standard conditions and is driven by the consumption of the product in the subsequent step.
6-oxocyclohex-1-ene-1-carbonyl-CoA + H₂O → 3-hydroxypimelyl-CoA6-oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase~ -40 to -50The hydrolytic ring cleavage is a highly exergonic step that provides a significant thermodynamic pull for the preceding reactions.
Subsequent β-oxidation stepsVariousGenerally ExergonicThe remaining steps involve a series of dehydrogenation, hydration, and thiolysis reactions, analogous to fatty acid β-oxidation, which are thermodynamically favorable and lead to the formation of acetyl-CoA.[4]

Experimental Protocols

The determination of the thermodynamic parameters of the enzymes in the this compound pathway requires robust and specific assays. Below are detailed methodologies for two key enzymes.

Spectrophotometric Assay for this compound Reductase Activity

This protocol is adapted from the methods used for the characterization of this compound reductase from Thauera aromatica.[5] The assay measures the ATP-dependent oxidation of a low-potential electron donor, such as reduced methyl viologen or Ti(III), coupled to the reduction of this compound.

Materials:

  • Anaerobic cuvettes sealed with rubber stoppers

  • Spectrophotometer capable of measuring absorbance at 578 nm (for methyl viologen)

  • Syringes and needles for anaerobic additions

  • Purified, oxygen-sensitive this compound reductase

  • Anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.0, with 2 mM DTT)

  • Stock solutions (anaerobic):

    • 100 mM this compound

    • 100 mM ATP

    • 100 mM MgCl₂

    • 10 mM Methyl viologen

    • Freshly prepared 100 mM sodium dithionite solution (for reducing methyl viologen)

Procedure:

  • Prepare the anaerobic assay mixture in a sealed cuvette by adding the anaerobic buffer, MgCl₂, and methyl viologen.

  • Degas the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes.

  • Reduce the methyl viologen by adding a small amount of the sodium dithionite solution until a stable, deep blue color is achieved, indicating the presence of the reduced form. The absorbance at 578 nm should be between 1.0 and 1.5.

  • Initiate the reaction by adding the purified this compound reductase enzyme, ATP, and this compound to the cuvette using gas-tight syringes.

  • Immediately start monitoring the decrease in absorbance at 578 nm, which corresponds to the oxidation of reduced methyl viologen.

  • The rate of the reaction is calculated from the initial linear phase of the absorbance change, using the molar extinction coefficient of reduced methyl viologen (ε₅₇₈ = 9,700 M⁻¹cm⁻¹).

  • Control reactions should be performed in the absence of ATP, this compound, or the enzyme to ensure the observed activity is dependent on all components.

DTNB-Based Assay for Benzoate-CoA Ligase Activity

This protocol utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to quantify the consumption of free Coenzyme A (CoA) during the ligation reaction.[10][11][12][13][14]

Materials:

  • 96-well microplate reader capable of measuring absorbance at 412 nm

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • Purified benzoate-CoA ligase

  • Stock solutions:

    • 10 mM Benzoate

    • 10 mM ATP

    • 1 mM Coenzyme A

    • 10 mM DTNB in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, benzoate, ATP, and CoA in the wells of a microplate.

  • Initiate the reaction by adding the purified benzoate-CoA ligase.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the DTNB solution. The DTNB will react with the remaining free CoA-SH groups, producing the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion.

  • Measure the absorbance at 412 nm.

  • A standard curve of known CoA concentrations reacted with DTNB should be prepared to quantify the amount of unreacted CoA in the enzymatic reaction.

  • The amount of this compound produced is calculated by subtracting the amount of unreacted CoA from the initial amount of CoA.

  • Control reactions without the enzyme or without benzoate should be included to account for any non-enzymatic CoA consumption.

Visualizing the this compound Pathway and Experimental Workflows

Visual representations are essential for understanding the complex relationships within metabolic pathways and experimental designs. The following diagrams were generated using the Graphviz DOT language to illustrate the core concepts discussed.

Benzoyl_CoA_Pathway cluster_upper Upper Pathway cluster_lower Lower Pathway (β-oxidation) Benzoate Benzoate Benzoyl_CoA This compound Benzoate->Benzoyl_CoA Benzoate-CoA Ligase + ATP + CoA - AMP - PPi Dienoyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA this compound Reductase + 2e- + 2H+ + 2ATP - 2ADP - 2Pi Hydroxyacyl_CoA 6-hydroxycyclohex-1-ene- 1-carbonyl-CoA Dienoyl_CoA->Hydroxyacyl_CoA Dienoyl-CoA Hydratase + H2O Ketoacyl_CoA 6-oxocyclohex-1-ene- 1-carbonyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 6-hydroxyacyl-CoA Dehydrogenase + NAD+ - NADH - H+ HP_CoA 3-hydroxypimelyl-CoA Ketoacyl_CoA->HP_CoA 6-oxocyclohex-1-ene-1- carbonyl-CoA Hydrolase + H2O Acetyl_CoA 3 x Acetyl-CoA HP_CoA->Acetyl_CoA Multiple Steps

Caption: The upper and lower pathways of anaerobic this compound metabolism.

BCR_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Anaerobic Buffer and Reagents B Seal Cuvette and Purge with Inert Gas A->B C Reduce Methyl Viologen with Dithionite B->C D Add Purified BCR, ATP, and this compound C->D E Monitor Absorbance Decrease at 578 nm D->E F Calculate Initial Reaction Rate E->F G Perform Control Reactions F->G

Caption: Experimental workflow for the spectrophotometric assay of this compound reductase.

BCL_Assay_Logic start Start Reaction (Benzoate, ATP, CoA, Enzyme) incubate Incubate start->incubate stop_react Stop Reaction Add DTNB incubate->stop_react measure Measure Absorbance at 412 nm stop_react->measure quantify Quantify Unreacted CoA (Standard Curve) measure->quantify calculate Calculate this compound (Initial CoA - Unreacted CoA) quantify->calculate

Caption: Logical flow of the DTNB-based assay for benzoate-CoA ligase.

Regulatory Checkpoints and Signaling

The this compound pathway is tightly regulated to ensure efficient carbon flow and to respond to environmental cues, such as the availability of different aromatic substrates and electron acceptors.[4] The expression of the genes encoding the pathway enzymes is often induced by benzoate or other aromatic compounds that are funneled into this central pathway.[4][15][16]

Key regulatory proteins, often transcriptional regulators, sense the presence of pathway intermediates like this compound and modulate gene expression accordingly.[8][17] This ensures that the enzymatic machinery is synthesized only when needed, conserving cellular resources. The interplay between different aromatic degradation pathways and their regulation is a complex area of research with significant implications for understanding microbial ecology and for engineering microbes for bioremediation.

BzdR_Regulation Inducer Inducer (e.g., this compound) BzdR_inactive BzdR (Inactive) Inducer->BzdR_inactive Binds to BzdR_active BzdR (Active) BzdR_inactive->BzdR_active Conformational Change bzd_operon bzd Operon BzdR_active->bzd_operon Activates Transcription Bzd_enzymes This compound Pathway Enzymes bzd_operon->Bzd_enzymes Translation

Caption: A simplified model of transcriptional regulation of the this compound pathway.

Conclusion and Future Directions

The thermodynamic principles governing this compound metabolism reveal a fascinating interplay of energy investment and recovery, enabling microorganisms to utilize the abundant and chemically stable resource of aromatic compounds. While the overall energetic feasibility of the pathway is established, a detailed, quantitative understanding of the free energy changes at each enzymatic step remains an area for further investigation. Such data would be invaluable for metabolic modeling and for the rational design of engineered pathways for bioremediation and biocatalysis. The experimental protocols and conceptual frameworks presented here provide a solid foundation for researchers, scientists, and drug development professionals to delve deeper into the intricate and promising world of anaerobic aromatic metabolism.

References

The Central Role of Benzoyl-CoA in Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoyl-coenzyme A (benzoyl-CoA) stands as a critical metabolic hub in diverse microbial communities, particularly in anaerobic environments. Its central role in the degradation of a wide array of aromatic compounds makes it a key molecule for understanding biogeochemical cycles and developing novel bioremediation strategies. Furthermore, its function as a precursor for the biosynthesis of bioactive secondary metabolites has garnered significant interest in the field of drug discovery and development. This technical guide provides an in-depth exploration of the multifaceted functions of this compound, detailing the underlying biochemical pathways, enzymatic mechanisms, and experimental methodologies for its study.

This compound in Anaerobic Degradation of Aromatic Compounds

Under anoxic conditions, the chemical stability of the benzene ring presents a significant challenge for microbial metabolism. The this compound pathway is the primary strategy employed by a variety of anaerobic and facultative anaerobic bacteria to overcome this challenge. This pathway funnels a broad range of aromatic substrates, including pollutants like benzene, toluene, ethylbenzene, and xylene (BTEX), as well as naturally occurring phenolic compounds, into a central metabolic route initiated by the formation of this compound.[1][2][3]

The initial activation of aromatic acids to their corresponding CoA thioesters is a crucial first step. Benzoate, a common intermediate, is activated to this compound by the enzyme benzoate-CoA ligase.[4][5] Subsequently, the core of the pathway involves the reductive dearomatization of the this compound molecule, a thermodynamically challenging reaction catalyzed by the key enzyme this compound reductase.[2][6][7] Following ring reduction, the alicyclic intermediates are further metabolized through a series of reactions resembling β-oxidation, ultimately yielding acetyl-CoA, which can then enter central carbon metabolism for energy production and biosynthesis.[5][7][8]

Variations of the this compound Pathway

The this compound pathway exhibits notable variations across different physiological groups of bacteria, primarily in the initial ring reduction and subsequent ring-opening steps. These differences reflect adaptations to the diverse energetic constraints of their respective metabolisms.

  • Denitrifying and Phototrophic Bacteria: In organisms like Thauera aromatica and Rhodopseudomonas palustris, the reduction of this compound is an ATP-dependent process.[7][9] this compound reductase, a complex iron-sulfur enzyme, utilizes the energy from ATP hydrolysis to drive the two-electron reduction of the aromatic ring.[9][10] In T. aromatica, the product, cyclohexa-1,5-diene-1-carbonyl-CoA, is hydrated, followed by dehydrogenation and hydrolytic ring cleavage. In contrast, R. palustris employs a different strategy where the dienoyl-CoA intermediate undergoes a second reduction before ring opening.

  • Fermenting and Sulfate-Reducing Bacteria: In strictly anaerobic bacteria, such as fermenting and sulfate-reducing species, the reduction of this compound is often ATP-independent.[7] This is a critical adaptation to their energy-limited lifestyles. These organisms employ a different class of this compound reductase. Following ring reduction, the pathway in these anaerobes proceeds through a series of reactions that conserve energy, for instance, through the activity of a non-decarboxylating glutaryl-CoA dehydrogenase coupled to a membrane-bound glutaconyl-CoA decarboxylase, which can generate a sodium ion gradient.[5][7]

Quantitative Data on Key Enzymes of the this compound Pathway

The efficiency of the this compound pathway is dictated by the kinetic properties of its constituent enzymes. The following table summarizes key kinetic parameters for some of the well-characterized enzymes in this pathway.

EnzymeOrganismSubstrateApparent Km (µM)Specific Activity (µmol·min-1·mg-1)Notes
This compound Reductase Thauera aromaticaThis compound150.55ATP-dependent; corresponds to a catalytic number of 1.6 s-1.[11]
Pseudomonas sp.This compound<50[1]0.01[1]In cell extract.
Benzoate-CoA Ligase Rhodopseudomonas palustrisBenzoate0.6 - 2[12]25[12]
ATP2 - 3[12]
CoA90 - 120[12]
Thauera aromaticaBenzoate25[13]16.5 (Vmax)[13]
ATP370[13]
CoA160[13]
Magnetospirillum sp. strain TS-6Benzoate30[14]13.4[14]
Glutaryl-CoA Dehydrogenase Human (mitochondrial)Glutaryl-CoA4.7[8]-Catalyzes oxidative decarboxylation to crotonyl-CoA.[8][15]

This compound as a Precursor for Secondary Metabolites

Beyond its catabolic role, this compound serves as a valuable starter unit for the biosynthesis of a variety of secondary metabolites with important biological activities, particularly in the genus Streptomyces.[11][16][17] These bacteria are prolific producers of natural products, including many clinically used antibiotics and anticancer agents.[17]

A prominent example is the biosynthesis of enterocin , a polyketide antibiotic produced by "Streptomyces maritimus".[16] The biosynthesis of enterocin is initiated by a this compound starter unit, which is derived from L-phenylalanine through a plant-like pathway.[6][18] This pathway involves the deamination of phenylalanine to cinnamic acid, followed by CoA ligation and a round of β-oxidation to yield this compound.[11][18] The this compound is then utilized by a type II polyketide synthase (PKS) to initiate the assembly of the polyketide chain.[19] The discovery of this pathway highlights the metabolic versatility of microbes and provides opportunities for metabolic engineering to produce novel "unnatural" natural products by feeding analog starter units to the biosynthetic machinery.[19]

Signaling Pathways and Experimental Workflows

Metabolic Pathways

The degradation of aromatic compounds via this compound involves distinct pathways in different microbial groups. The following diagrams illustrate these key metabolic routes.

Benzoyl_CoA_Pathway_Denitrifying cluster_activation Activation cluster_reduction Ring Reduction (ATP-dependent) cluster_ring_opening Ring Opening in Thauera aromatica Benzoate Benzoate BenzoylCoA This compound Benzoate->BenzoylCoA Benzoate-CoA ligase (ATP) DienoylCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA This compound reductase HydroxyenoylCoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA DienoylCoA->HydroxyenoylCoA Dienoyl-CoA hydratase OxoenoylCoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA HydroxyenoylCoA->OxoenoylCoA Dehydrogenase HydroxypimelylCoA 3-Hydroxypimelyl-CoA OxoenoylCoA->HydroxypimelylCoA Hydrolase AcetylCoA 3 Acetyl-CoA + CO2 HydroxypimelylCoA->AcetylCoA β-Oxidation

Figure 1: this compound degradation pathway in denitrifying bacteria (e.g., Thauera aromatica).

Benzoyl_CoA_Pathway_Phototrophic cluster_activation Activation cluster_reduction Ring Reduction (ATP-dependent) cluster_ring_opening Ring Opening in Rhodopseudomonas palustris Benzoate Benzoate BenzoylCoA This compound Benzoate->BenzoylCoA Benzoate-CoA ligase (ATP) DienoylCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA This compound reductase EnoylCoA Cyclohex-1-ene- 1-carbonyl-CoA DienoylCoA->EnoylCoA Reductase HydroxyacylCoA 2-Hydroxycyclohexane- 1-carbonyl-CoA EnoylCoA->HydroxyacylCoA Hydratase PimelylCoA Pimelyl-CoA HydroxyacylCoA->PimelylCoA Dehydrogenase & Ring Opening AcetylCoA 3 Acetyl-CoA + CO2 PimelylCoA->AcetylCoA β-Oxidation

Figure 2: this compound degradation pathway in phototrophic bacteria (e.g., Rhodopseudomonas palustris).

Benzoyl_CoA_Pathway_Fermenting cluster_activation Activation cluster_reduction Ring Reduction (ATP-independent) cluster_lower_pathway Lower Pathway with Energy Conservation Benzoate Benzoate BenzoylCoA This compound Benzoate->BenzoylCoA Benzoate-CoA ligase (ATP) DienoylCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA This compound reductase GlutarylCoA Glutaryl-CoA DienoylCoA->GlutarylCoA Series of reactions GlutaconylCoA Glutaconyl-CoA GlutarylCoA->GlutaconylCoA Glutaryl-CoA dehydrogenase CrotonylCoA Crotonyl-CoA GlutaconylCoA->CrotonylCoA Glutaconyl-CoA decarboxylase (Na+ pump) AcetylCoA 2 Acetyl-CoA CrotonylCoA->AcetylCoA β-Oxidation

Figure 3: this compound degradation pathway in fermenting bacteria, highlighting energy conservation.

Enterocin_Biosynthesis cluster_starter_unit Starter Unit Biosynthesis cluster_polyketide_synthesis Polyketide Synthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid Phenylalanine ammonia-lyase (EncP) CinnamoylCoA Cinnamoyl-CoA CinnamicAcid->CinnamoylCoA Cinnamate-CoA ligase (EncH) BenzoylCoA This compound CinnamoylCoA->BenzoylCoA β-Oxidation (EncI, EncJ) PKS Type II Polyketide Synthase (EncA-D) BenzoylCoA->PKS MalonylCoA Malonyl-CoA MalonylCoA->PKS Enterocin Enterocin PKS->Enterocin

Figure 4: Biosynthesis of the secondary metabolite enterocin from a this compound starter unit.
Experimental Workflows

Studying the function of this compound in microbial communities requires a combination of anaerobic cultivation, biochemical assays, and analytical techniques. The following diagram outlines a general workflow for such investigations.

Experimental_Workflow Enrichment Enrichment & Isolation of Aromatic-Degrading Microorganisms Cultivation Anaerobic Cultivation (e.g., Hungate technique, anaerobic chamber) Enrichment->Cultivation CellHarvest Cell Harvesting & Preparation of Cell-Free Extracts Cultivation->CellHarvest MetaboliteAnalysis Metabolite Analysis Cultivation->MetaboliteAnalysis GeneExpression Gene Expression Analysis (qRT-PCR of key genes) Cultivation->GeneExpression EnzymeAssay Enzyme Assays (e.g., this compound Reductase, Benzoate-CoA Ligase) CellHarvest->EnzymeAssay HPLC HPLC-UV/MS (Quantification of this compound and intermediates) MetaboliteAnalysis->HPLC GCMS GC-MS (Identification of volatile metabolites) MetaboliteAnalysis->GCMS

Figure 5: General experimental workflow for studying this compound metabolism.

Experimental Protocols

Anaerobic Cultivation of Thauera aromatica

This protocol is adapted for the anaerobic growth of Thauera aromatica on benzoate as the sole carbon and energy source with nitrate as the electron acceptor.[20][21][22]

Materials:

  • Mineral salt medium (per liter):

    • KH2PO4: 0.5 g

    • Na2HPO4·2H2O: 0.8 g

    • NH4Cl: 0.3 g

    • MgCl2·6H2O: 0.1 g

    • CaCl2·2H2O: 0.04 g

    • Trace element solution: 1 ml

    • Selenite-tungstate solution: 1 ml

    • Resazurin (0.1% w/v): 1 ml (as redox indicator)

  • Sodium benzoate stock solution (1 M, sterile)

  • Potassium nitrate stock solution (1 M, sterile)

  • Anaerobic gas mixture (N2/CO2, 80:20 v/v)

  • Hungate tubes or serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Syringes and needles (sterile)

Procedure:

  • Prepare the mineral salt medium and dispense into Hungate tubes or serum bottles.

  • Add resazurin as a redox indicator. The medium will be pink in the presence of oxygen.

  • Gently boil the medium for several minutes to drive off dissolved oxygen.

  • While the medium is still hot, sparge with the anaerobic gas mixture for 15-20 minutes to create an anoxic atmosphere. The medium should become colorless.

  • Seal the tubes/bottles with butyl rubber stoppers and aluminum crimps.

  • Autoclave to sterilize.

  • After cooling to room temperature, add sterile sodium benzoate and potassium nitrate from stock solutions to the desired final concentrations (e.g., 2-5 mM benzoate and 10-20 mM nitrate) using sterile syringes.

  • Inoculate the medium with a culture of T. aromatica using a sterile syringe.

  • Incubate at the optimal temperature (e.g., 28-30°C) in the dark. Growth can be monitored by measuring the optical density at 600 nm.

Spectrophotometric Assay for this compound Reductase Activity

This assay measures the activity of this compound reductase by following the oxidation of a reduced artificial electron donor, such as reduced methyl viologen or Ti(III) citrate.[10][23]

Materials:

  • Anaerobic cuvettes with rubber stoppers

  • Anaerobic glove box or chamber

  • Spectrophotometer

  • Cell-free extract containing this compound reductase

  • Anoxic buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 2 mM DTT)

  • This compound stock solution

  • ATP stock solution

  • MgCl2 stock solution

  • Reduced methyl viologen or Ti(III) citrate solution (prepared fresh under anoxic conditions)

Procedure:

  • Perform all steps under strictly anoxic conditions in an anaerobic glove box.

  • Prepare the reaction mixture in an anaerobic cuvette containing the anoxic buffer, MgCl2, and ATP.

  • Add the cell-free extract to the cuvette.

  • Initiate the reaction by adding the reduced electron donor and this compound.

  • Immediately monitor the decrease in absorbance at the wavelength corresponding to the reduced electron donor (e.g., 578 nm for reduced methyl viologen).

  • Calculate the specific activity based on the rate of absorbance change, the molar extinction coefficient of the electron donor, and the protein concentration of the cell-free extract.

HPLC Method for Quantification of this compound and Metabolites

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying this compound and its various hydroxylated and reduced derivatives.[24][25][26][27]

Instrumentation and Conditions:

  • HPLC System: Equipped with a UV-Vis or diode array detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of two solvents is typically used. For example:

    • Solvent A: 50 mM potassium phosphate buffer, pH 6.5

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over 20-30 minutes.

  • Flow Rate: 1.0 ml/min.

  • Detection: UV detection at 260 nm (for the adenine moiety of CoA) and other wavelengths specific to the aromatic or conjugated intermediates.

  • Quantification: Based on a standard curve generated with known concentrations of authentic standards.

Sample Preparation:

  • Quench metabolic activity in microbial cultures by rapid cooling or addition of acid (e.g., perchloric acid).

  • Centrifuge to remove cells.

  • Filter the supernatant through a 0.22 µm filter before injection.

GC-MS Analysis of Aromatic Degradation Intermediates

Gas chromatography-mass spectrometry (GC-MS) is well-suited for the identification and quantification of volatile and semi-volatile intermediates of aromatic compound degradation, often after derivatization to increase their volatility.[28][29]

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection depending on the concentration of the analytes.

  • Temperature Program: An initial low temperature (e.g., 50°C) held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final high temperature (e.g., 300°C).

  • MS Parameters: Electron ionization (EI) at 70 eV. Mass range scanned from m/z 50 to 550.

Sample Preparation and Derivatization:

  • Extract the aqueous culture medium with an organic solvent (e.g., ethyl acetate) at acidic pH to recover acidic metabolites.

  • Dry the organic extract over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

  • Derivatize the acidic functional groups to form more volatile esters or silyl ethers. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Incubate the sample with the derivatizing agent at an elevated temperature (e.g., 70°C) for a defined period.

  • Inject the derivatized sample into the GC-MS.

  • Identify compounds by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries.

Conclusion

This compound is a cornerstone of microbial metabolism, bridging the degradation of recalcitrant aromatic compounds with central metabolic pathways and serving as a building block for complex natural products. A thorough understanding of its functions, the enzymes involved, and the regulatory networks that govern its metabolism is essential for advancing applications in bioremediation, biotechnology, and drug discovery. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the complexities of this compound's role in the microbial world.

References

Methodological & Application

Protocols for the Synthesis of Benzoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the chemical and enzymatic synthesis of benzoyl-CoA, a critical intermediate in the metabolism of aromatic compounds and a substrate for various enzymes. These protocols are intended for researchers, scientists, and drug development professionals, offering clear, step-by-step methodologies and comparative data to guide the selection of the most suitable synthesis approach.

Introduction

Benzoyl-coenzyme A (this compound) is a thioester that serves as a central hub in the anaerobic degradation of numerous aromatic compounds, including benzoate, toluene, and phenylalanine.[1] Its role as a key metabolite makes it an essential tool for studying microbial metabolic pathways and for the development of novel enzymatic inhibitors. This document outlines two primary methods for the synthesis of this compound: a chemical approach utilizing benzoyl chloride and coenzyme A, and an enzymatic method employing benzoate-CoA ligase.

Data Presentation: Comparison of Synthesis Methods

The choice between chemical and enzymatic synthesis of this compound depends on factors such as desired yield, purity requirements, and available resources. The following table summarizes the key quantitative parameters for each method to facilitate an informed decision.

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials Benzoic anhydride, Coenzyme ABenzoic acid, Coenzyme A, ATP, MgCl₂
Key Reagent -Benzoate-CoA ligase
Typical Reaction Time 1-2 hours1-4 hours
Optimal pH ~7.5 (buffered)~8.0
Optimal Temperature Room Temperature30-37°C[2]
Conversion Rate HighUp to 95%[3]
Isolated Yield VariableUp to 80%[3]
Purity Good, requires purificationHigh, typically requires less rigorous purification
Key Advantages Scalability, no need for enzyme purificationHigh specificity, mild reaction conditions
Key Disadvantages Potential for side productsRequires purified enzyme, cost of ATP

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol describes the synthesis of this compound from benzoic anhydride and coenzyme A.

Materials:

  • Benzoic anhydride

  • Coenzyme A (CoA) lithium salt

  • Sodium bicarbonate (NaHCO₃)

  • Potassium phosphate buffer (0.1 M, pH 7.5)

  • Acetone

  • Diethyl ether

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Deionized water

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 7.5.

    • Dissolve Coenzyme A lithium salt in the phosphate buffer to a final concentration of 10 mg/mL.

    • Dissolve benzoic anhydride in a minimal amount of acetone.

  • Reaction:

    • In a clean glass vial, add the Coenzyme A solution.

    • While vortexing gently, slowly add a 1.5-fold molar excess of the benzoic anhydride solution to the Coenzyme A solution.

    • Add solid sodium bicarbonate to the reaction mixture to maintain a slightly alkaline pH (~7.5-8.0), which can be monitored with pH paper.

    • Allow the reaction to proceed at room temperature for 1-2 hours with continuous gentle stirring.

  • Purification:

    • Terminate the reaction by washing the mixture three times with an equal volume of diethyl ether to remove unreacted benzoic anhydride and benzoic acid. Discard the ether layer.

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the aqueous reaction mixture onto the conditioned SPE cartridge.

    • Wash the cartridge with 10 mL of deionized water to remove salts and other polar impurities.

    • Elute the this compound with 5 mL of methanol.

    • Lyophilize the methanolic eluate to obtain purified this compound as a white solid.

Protocol 2: Enzymatic Synthesis of this compound

This protocol details the synthesis of this compound using a purified benzoate-CoA ligase.

Materials:

  • Purified benzoate-CoA ligase (EC 6.2.1.25)

  • Benzoic acid

  • Coenzyme A (CoA) lithium salt

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (100 mM, pH 8.0)

  • Inorganic pyrophosphatase (optional)

  • Solid-phase extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl functionalized silica)[4]

  • Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[4]

  • Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[4]

Procedure:

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the following reaction mixture to a final volume of 1 mL:

      • 100 mM Tris-HCl, pH 8.0

      • 10 mM ATP

      • 20 mM MgCl₂

      • 2.5 mM Coenzyme A

      • 5 mM Benzoic acid

      • 1-5 µg of purified benzoate-CoA ligase[5]

      • (Optional) 1 unit of inorganic pyrophosphatase to drive the reaction forward by hydrolyzing pyrophosphate.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-4 hours. The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold methanol or by heating the mixture to 95°C for 5 minutes.

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Purification:

    • Condition a 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[4]

    • Load the supernatant from the terminated reaction onto the conditioned SPE column.[4]

    • Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[4]

    • Elute the this compound by adding 1.5 mL of the Elution Solution.[4]

    • Lyophilize the eluate to obtain purified this compound.

Product Analysis and Characterization

The purity and identity of the synthesized this compound should be confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC Analysis Protocol
  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA) and 280 nm (for the benzoyl group).[6]

  • Sample Preparation: Dilute a small aliquot of the purified product in the initial mobile phase conditions.

NMR Analysis Protocol
  • Sample Preparation: Dissolve 5-10 mg of the lyophilized this compound in 0.6-0.7 mL of deuterium oxide (D₂O).[3]

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Analysis: Acquire ¹H NMR and ¹³C NMR spectra. The characteristic signals for the benzoyl and CoA moieties should be present and can be compared to literature values.[4]

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates a common biosynthetic pathway for this compound starting from phenylalanine.

benzoyl_coa_biosynthesis Phe Phenylalanine Cin Cinnamic Acid Phe->Cin PAL CinCoA Cinnamoyl-CoA Cin->CinCoA Cinnamate-CoA ligase BetaOx β-Oxidation Steps CinCoA->BetaOx Hydratase, Dehydrogenase BenzoylCoA This compound BetaOx->BenzoylCoA Thiolase

Caption: Biosynthesis of this compound from Phenylalanine.

Experimental Workflow for Enzymatic Synthesis

This diagram outlines the key steps in the enzymatic synthesis and purification of this compound.

enzymatic_synthesis_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_purification Purification & Analysis Reagents Prepare Reagents (Benzoate, CoA, ATP, MgCl2) Enzyme Add Purified Benzoate-CoA Ligase Reagents->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Terminate Terminate Reaction Incubate->Terminate Centrifuge Centrifuge to Remove Protein Terminate->Centrifuge SPE Solid-Phase Extraction Centrifuge->SPE Analyze Analyze by HPLC/NMR SPE->Analyze

Caption: Workflow for Enzymatic Synthesis of this compound.

References

Application Notes and Protocols for Measuring Benzoyl-CoA Reductase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl-coenzyme A (benzoyl-CoA) reductase (BCR) is a key enzyme in the anaerobic metabolism of aromatic compounds, a pathway of significant environmental and biotechnological importance.[1][2][3][4] It catalyzes the challenging dearomatization of this compound, a central intermediate in the degradation of numerous aromatic pollutants.[4][5][6] Understanding and quantifying BCR activity is crucial for studying microbial degradation pathways, screening for potential inhibitors, and engineering biocatalysts. This document provides detailed protocols for measuring the activity of this compound reductase, focusing on the well-characterized ATP-dependent Class I enzymes.

There are two main classes of BCRs: Class I enzymes, found predominantly in facultative anaerobes, are ATP-dependent and typically have an αβγδ subunit architecture containing iron-sulfur clusters.[5] Class II BCRs, found in obligate anaerobes, are ATP-independent and often contain a tungstopterin cofactor.[2][5] The protocols described herein are primarily designed for the ATP-dependent Class I BCRs, such as the well-studied enzyme from Thauera aromatica.[1][5]

Principle of the Assays

Measuring the activity of the highly oxygen-labile this compound reductase requires strict anaerobic conditions.[1][5] The primary forward reaction involves the two-electron reduction of this compound to cyclohexa-1,5-diene-1-carboxyl-CoA, a reaction that is coupled to the hydrolysis of ATP.[1][3][6]

Forward Reaction: this compound + 2e⁻ + 2H⁺ + nATP → Cyclohexa-1,5-diene-1-carboxyl-CoA + nADP + nPi

Due to the difficulty of using natural electron donors like ferredoxin in vitro, assays typically rely on artificial low-potential electron donors.[3][6] The activity can be measured continuously by monitoring the oxidation of a chromophoric electron donor spectrophotometrically. Alternatively, discontinuous assays can be employed to quantify substrate consumption or product formation using chromatographic methods like HPLC or UPLC. A reverse assay, which is often easier to perform, measures the oxidation of the product, dienoyl-CoA, in the presence of an artificial electron acceptor.[7]

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay (Forward Reaction)

This is the most common method for continuous monitoring of BCR activity. It measures the oxidation of a reduced artificial electron donor, such as methyl viologen, which exhibits a change in absorbance upon oxidation.

Materials:

  • Anaerobic glove box or chamber

  • Gas-tight cuvettes

  • Spectrophotometer

  • Purified this compound reductase (oxygen-sensitive)

  • This compound solution

  • ATP solution, pH 7.0

  • MgCl₂ solution

  • Methyl viologen

  • Sodium dithionite (freshly prepared solution) or another strong reducing agent like Ti(III) citrate

  • Anaerobic assay buffer (e.g., 100 mM potassium phosphate, pH 7.2, containing 2 mM DTT)

Procedure:

  • Preparation: All solutions and materials must be made anaerobic by sparging with an inert gas (e.g., N₂ or Ar) and transferred into an anaerobic chamber. The spectrophotometer should be located inside or have fiber optic cables leading into the chamber.

  • Assay Mixture Preparation: In a gas-tight cuvette, prepare the following reaction mixture (example volumes for a 1 ml assay):

    • 850 µl Anaerobic Assay Buffer

    • 50 µl ATP solution (to a final concentration of 2-5 mM)

    • 50 µl MgCl₂ solution (to a final concentration of 4-10 mM)

    • 10 µl Methyl viologen (to a final concentration of 0.5-1 mM)

  • Reduction of Electron Donor: Add a small amount of freshly prepared sodium dithionite solution or Ti(III) citrate dropwise until a stable, deep blue (for methyl viologen) color is achieved, indicating reduction. Record the stable baseline absorbance at the desired wavelength (e.g., 578 or 600 nm for methyl viologen).

  • Initiation of Reaction: Start the reaction by adding 20 µl of this compound solution (to a final concentration of 100-250 µM). A substrate-independent ATPase activity might be observed as a slow background oxidation.

  • Enzyme Addition: Add a defined amount (e.g., 5-20 µg) of purified this compound reductase to the cuvette, mix quickly, and immediately start monitoring the decrease in absorbance at the chosen wavelength.

  • Data Analysis: Calculate the rate of methyl viologen oxidation using its molar extinction coefficient. One mole of this compound reduction corresponds to the oxidation of two moles of a one-electron donor like methyl viologen.

Protocol 2: Discontinuous HPLC/UPLC-Based Assay (Forward Reaction)

This method directly measures the consumption of substrates (this compound, ATP) or the formation of the product (dienoyl-CoA). It is an endpoint assay but provides direct quantification.

Materials:

  • All materials from Protocol 1 (excluding spectrophotometer and cuvettes)

  • Reaction vials (e.g., 1.5 ml glass vials with crimp seals)

  • Quenching solution (e.g., perchloric acid or HCl)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or UV)

Procedure:

  • Preparation: As in Protocol 1, ensure all reagents and the reaction setup are strictly anaerobic.

  • Reaction Setup: In an anaerobic environment, set up reaction vials with the complete assay mixture as described in Protocol 1, but without the enzyme.

  • Reaction Initiation: Start the reaction by adding the purified BCR enzyme to each vial.

  • Time Points: At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction in individual vials by adding a quenching solution (e.g., 100 µl of 1 M HCl). This will denature the enzyme and stop the reaction.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial.

  • Chromatographic Analysis: Inject the samples onto the HPLC/UPLC system. Separate this compound, ADP, ATP, and the dienoyl-CoA product using an appropriate gradient (e.g., a gradient of acetonitrile in phosphate buffer).

  • Data Analysis: Quantify the peak areas by comparing them to a standard curve for each compound. Calculate the specific activity based on the rate of substrate depletion or product formation per milligram of enzyme. The stoichiometry of ATP hydrolyzed per this compound reduced can also be determined with this method.[5]

Protocol 3: Spectrophotometric Assay (Reverse Reaction)

This assay measures the oxidation of the product, cyclohexa-1,5-diene-1-carboxyl-CoA, to this compound, coupled to the reduction of an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP). This method is advantageous as it does not require ATP or a strong reducing agent.[7]

Materials:

  • Anaerobic glove box or chamber

  • Spectrophotometer and cuvettes

  • Purified this compound reductase

  • Enzymatically synthesized cyclohexa-1,5-diene-1-carboxyl-CoA (dienoyl-CoA)[7]

  • 2,6-dichlorophenolindophenol (DCPIP)

  • Anaerobic assay buffer

Procedure:

  • Preparation: Maintain strict anaerobic conditions for all solutions and equipment.

  • Assay Mixture Preparation: In a cuvette, prepare the reaction mixture:

    • 900 µl Anaerobic Assay Buffer

    • 50 µl DCPIP solution (final concentration ~100 µM)

    • A defined amount of purified enzyme extract.

  • Baseline Measurement: Record a stable baseline at 600 nm (the absorbance maximum of oxidized DCPIP).

  • Reaction Initiation: Start the reaction by adding dienoyl-CoA (e.g., to a final concentration of 25-50 µM).[7]

  • Data Monitoring: Monitor the decrease in absorbance at 600 nm as DCPIP is reduced.

  • Data Analysis: Calculate the reaction rate using the molar extinction coefficient of DCPIP.

Data Presentation

Table 1: Kinetic Parameters of this compound Reductases
Enzyme SourceSubstrateApparent Km (µM)Specific Activity (U/mg)†ConditionsReference
Thauera aromatica K172This compound150.55Reduced methyl viologen as electron donor[1]
Thauera aromatica K172ATP6000.55Reduced methyl viologen as electron donor[1]
Recombinant MBRTclThis compound-0.212Ti(III) citrate as electron donor[5]
Geobacter metallireducensDienoyl-CoA24 ± 4-Reverse reaction with DCPIP[7]
Syntrophic CultureBenzoate‡401.05For this compound ligase, not reductase[8]
Syntrophic CultureATP‡1601.08For this compound ligase, not reductase[8]

†1 U (Unit) = 1 µmol of substrate converted per minute. Note that activities from different studies may not be directly comparable due to varying assay conditions. ‡Data for this compound ligase is included for context as it is the preceding step in the pathway.

Table 2: Stoichiometry and Substrate Specificity
EnzymeReaction StoichiometryRelative Activity with Analogues (this compound = 100%)Reference
Thauera aromatica BCR2-4 ATP hydrolyzed per 2e⁻ transferredReduces some fluoro, hydroxy, amino, and methyl analogues of this compound at lower rates.[1]
Recombinant MBRTcl2.3 - 2.8 ATP hydrolyzed per this compound reducedPreferentially dearomatizes methyl- and chloro-substituted analogues.[5]

Visualizations

This compound Reductase Metabolic Pathway

Benzoyl_CoA_Pathway cluster_BCR This compound Reductase Reaction Aromatic_Compounds Aromatic Compounds (e.g., Benzoate, Toluene) Benzoyl_CoA This compound Aromatic_Compounds->Benzoyl_CoA Peripheral Pathways Dienoyl_CoA Cyclohexa-1,5-diene- 1-carboxyl-CoA BCR This compound Reductase (BCR) Benzoyl_CoA->BCR Central_Metabolism Central Metabolism (β-oxidation) Dienoyl_CoA->Central_Metabolism Hydration / Reduction BCR->Dienoyl_CoA ADP n ADP + n Pi BCR->ADP Donor_ox Oxidized Ferredoxin BCR->Donor_ox ATP n ATP ATP->BCR Donor_red 2e⁻ (Reduced Ferredoxin) Donor_red->BCR

Caption: Anaerobic degradation pathway of aromatic compounds via the central intermediate this compound.

Experimental Workflow for Continuous Spectrophotometric BCR Assay

Assay_Workflow cluster_prep Anaerobic Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Anaerobic Buffers and Reagent Stocks B Transfer all materials into Anaerobic Chamber A->B C 1. Add Buffer, ATP, MgCl₂, and Methyl Viologen to Cuvette B->C D 2. Reduce Methyl Viologen with Dithionite/Ti(III) C->D E 3. Record Stable Baseline (e.g., at 600 nm) D->E F 4. Initiate with this compound E->F G 5. Add Purified BCR Enzyme F->G H 6. Monitor Absorbance Decrease over Time G->H I Calculate Rate from Linear Phase of the Reaction H->I J Determine Specific Activity (U/mg) I->J

Caption: Step-by-step workflow for the continuous spectrophotometric this compound reductase assay.

References

Application Note: HPLC-Based Quantification of Benzoyl-CoA in Cell Extracts

Author: BenchChem Technical Support Team. Date: December 2025

AN-001 | For Research Use Only

Abstract

Benzoyl-coenzyme A (benzoyl-CoA) is a pivotal metabolic intermediate in the anaerobic degradation of aromatic compounds by various microorganisms and is involved in the biosynthesis of certain secondary metabolites in plants.[1] Accurate quantification of intracellular this compound is crucial for studying metabolic flux, enzyme kinetics, and for the development of engineered microbial strains for bioremediation and industrial biotechnology. This application note provides a detailed protocol for the extraction and quantification of this compound from bacterial cell extracts using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.

Introduction

Aromatic compounds are abundant in nature and as industrial pollutants. Many anaerobic and some aerobic bacteria metabolize these compounds through a central pathway where this compound is a key, universal intermediate.[1] This pathway involves the initial activation of aromatic acids, such as benzoate, to their corresponding coenzyme A thioesters. The aromatic ring of this compound is then dearomatized by the enzyme this compound reductase, initiating a series of reactions that ultimately lead to intermediates of central metabolism like acetyl-CoA.[2]

Given its central role, the ability to accurately measure the intracellular concentration of this compound is essential for researchers in microbiology, metabolic engineering, and drug development. This protocol details a robust method for sample quenching, metabolite extraction, and subsequent quantification by RP-HPLC, providing a reliable tool for studying the dynamics of aromatic compound metabolism.

Principle of the Method

The method is based on the separation of this compound from other cellular components using reverse-phase HPLC. The workflow begins with the rapid quenching of metabolic activity and cell lysis. Proteins are precipitated using a cold organic solvent mixture, and the cleared supernatant containing the metabolites is injected into the HPLC system.

Separation is achieved on a C18 stationary phase. A gradient elution using an aqueous buffer and an organic solvent allows for the resolution of this compound from other CoA thioesters and interfering compounds. Quantification is performed by UV detection at 260 nm, the wavelength of maximum absorbance for the adenine moiety of the coenzyme A molecule. The concentration in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a this compound standard.

Metabolic Pathway Context

The diagram below illustrates the central role of this compound in the anaerobic degradation pathway of benzoate, a model aromatic compound.

Benzoyl_CoA_Pathway Benzoate Benzoate BenzoylCoA This compound Benzoate->BenzoylCoA DienoylCoA Cyclohexa-1,5-diene- 1-carbonyl-CoA BenzoylCoA->DienoylCoA this compound Reductase Hydroxycyclohex 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA DienoylCoA->Hydroxycyclohex Hydratase Oxocyclohex 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Hydroxycyclohex->Oxocyclohex Dehydrogenase RingCleavage Ring Cleavage Product (3-Hydroxypimelyl-CoA) Oxocyclohex->RingCleavage Hydrolase (bamA) AcetylCoA 3x Acetyl-CoA RingCleavage->AcetylCoA Multiple Steps

Figure 1. Simplified anaerobic degradation pathway of benzoate via this compound.

Experimental Protocols

This section provides detailed protocols for cell harvesting, this compound extraction, and HPLC analysis.

Experimental Workflow Overview

The overall workflow for the quantification of this compound is depicted below.

HPLC_Workflow culture 1. Bacterial Cell Culture (e.g., Thauera aromatica with benzoate) harvest 2. Cell Harvesting (Rapid Centrifugation) culture->harvest quench 3. Metabolic Quenching & Lysis (Cold Extraction Solvent) harvest->quench extract 4. Protein Precipitation & Extraction (Vortex/Sonicate) quench->extract centrifuge 5. Clarification (Centrifugation at 4°C) extract->centrifuge supernatant 6. Supernatant Collection (Contains this compound) centrifuge->supernatant hplc 7. RP-HPLC Analysis (C18 Column, UV Detection) supernatant->hplc quant 8. Quantification (Peak Area vs. Standard Curve) hplc->quant report 9. Data Reporting (nmol/mg protein or nmol/g CDW) quant->report

Figure 2. Experimental workflow for this compound quantification.
Materials and Reagents

  • This compound lithium salt (Analytical Standard)

  • Acetonitrile (ACN), HPLC Grade

  • Ammonium Formate , LC-MS Grade

  • Formic Acid , LC-MS Grade

  • Ultrapure Water (18.2 MΩ·cm)

  • BCA Protein Assay Kit

  • Bacterial strain (e.g., Thauera aromatica, Pseudomonas putida)

  • Growth medium and appropriate carbon sources (e.g., benzoate)

  • Phosphate-Buffered Saline (PBS) , ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • HPLC system with UV/PDA detector, autosampler, and degasser

  • RP-HPLC Column : C18, 100 x 2.0 mm, 3 µm particle size

  • Centrifuge capable of 14,000 x g at 4°C

Protocol 1: Sample Preparation and Extraction

This protocol is optimized for a 10 mL bacterial culture. Adjust volumes as necessary.

  • Cell Culture: Grow the bacterial strain of interest under desired conditions (e.g., anaerobically with 2 mM benzoate as an inducer and another carbon source like pyruvate). Grow a parallel control culture without the inducer.

  • Harvesting: Transfer the cell culture to a centrifuge tube. Harvest cells by centrifugation at 5,000 x g for 5 minutes at 4°C.

  • Washing: Quickly discard the supernatant and wash the cell pellet once with 5 mL of ice-cold PBS to remove extracellular metabolites. Centrifuge again as in the previous step.

  • Metabolic Quenching and Extraction: Discard the supernatant. Add 500 µL of ice-cold extraction solvent (Acetonitrile:Water, 4:1, v/v with 0.1% formic acid) directly to the cell pellet. Immediately vortex vigorously for 1 minute to lyse the cells and quench metabolic activity.[3][4]

  • Incubation: Incubate the mixture on ice for 15 minutes to ensure complete protein precipitation.

  • Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube. This extract contains the acyl-CoA pool.

  • Protein Quantification: Resuspend the pellet from step 6 in 200 µL of a suitable buffer (e.g., PBS with 1% SDS). Use an aliquot of this suspension to determine the total protein content using a BCA assay. This will be used for normalization.

  • Storage: Store the metabolite extracts at -80°C until HPLC analysis.

Protocol 2: HPLC Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in water, pH adjusted to 8.1 with ammonium hydroxide.[5]

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Column: C18, 100 x 2.0 mm, 3 µm

    • Flow Rate: 0.25 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Detection: 260 nm

  • Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01000
2.01000
20.07525
23.00100
26.00100
27.01000
35.01000
  • System Equilibration: Equilibrate the column with the initial conditions (100% A) for at least 15 minutes or until a stable baseline is achieved.

  • Analysis Sequence: Run a blank (extraction solvent) first, followed by the this compound standards, and then the cell extract samples.

Protocol 3: Quantification
  • Standard Preparation: Prepare a stock solution of this compound standard (e.g., 1 mM) in ultrapure water.

  • Standard Curve: Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Analysis: Inject the standards into the HPLC system using the same method as the samples.

  • Calibration: Plot the peak area of the this compound standard against its concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

  • Sample Calculation: Use the peak area of this compound from the sample chromatogram and the regression equation to calculate its concentration in the extract.

  • Normalization: Normalize the calculated concentration to the total protein content or cell dry weight (CDW) of the original sample.

    Example Calculation:

    • Concentration from curve (µM) = (Peak Area - y-intercept) / slope

    • Amount in injection (pmol) = Concentration (µM) x Injection Volume (µL)

    • Total amount in extract (pmol) = Amount in injection x (Total Extract Volume / Injection Volume)

    • Final Result (pmol/mg protein) = Total amount in extract / Total protein in pellet (mg)

Representative Data

The following table shows representative data for the quantification of this compound in the bacterium Thauera aromatica grown under anaerobic conditions with pyruvate as the primary carbon source, with and without induction by benzoate.

Table 1: Representative Intracellular this compound Concentrations in Thauera aromatica

Growth ConditionIntracellular this compound (nmol/mg protein)
Pyruvate (Control)0.08 ± 0.02
Pyruvate + 2 mM Benzoate (Induced)1.15 ± 0.18
Values are presented as mean ± standard deviation (n=3). Data are for illustrative purposes.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No/Low this compound Peak Inefficient extraction; Degradation of analyte; Incorrect growth conditions.Ensure extraction solvent is ice-cold and added rapidly. Keep samples on ice at all times. Verify induction conditions and that the organism is capable of benzoate metabolism. Check standard stability.
Poor Peak Shape (Tailing/Fronting) Column overload; Column degradation; Inappropriate mobile phase pH.Dilute the sample extract.[6] Ensure mobile phase pH is correctly adjusted (pH 8.1 is optimal for CoA separation).[5] Replace the column if performance degrades.
Shifting Retention Times Inconsistent mobile phase composition; Column temperature fluctuations; Column aging.Prepare fresh mobile phase daily. Use a column thermostat. Equilibrate the column thoroughly between runs.
High Background/Baseline Noise Contaminated mobile phase or sample; Detector issue.Use high-purity solvents and salts. Filter all mobile phases and samples. Clean the detector cell according to the manufacturer's instructions.

References

Application Note: Quantitative Analysis of Benzoyl-CoA Intermediates by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl-coenzyme A (benzoyl-CoA) is a central intermediate in the anaerobic degradation of aromatic compounds and plays a crucial role in the biosynthesis of various secondary metabolites. Its accurate detection and quantification are essential for studying metabolic pathways, screening for enzyme inhibitors, and understanding disease mechanisms. This application note provides a detailed protocol for the sensitive and specific quantification of this compound and related intermediates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Metabolic Significance of this compound

This compound is a key metabolite in the anaerobic catabolism of aromatic compounds such as toluene, benzoate, and phenylalanine. In this pathway, the aromatic ring of this compound is reduced and subsequently cleaved to yield aliphatic acyl-CoA molecules that can enter central metabolism. Understanding the flux through this pathway is critical in environmental microbiology and biotechnology. Furthermore, this compound serves as a precursor for the biosynthesis of various natural products with pharmaceutical applications.

Principle of LC-MS/MS Detection

This method utilizes the high separation efficiency of liquid chromatography (LC) coupled with the high sensitivity and specificity of tandem mass spectrometry (MS/MS). Analytes are separated based on their physicochemical properties on a reversed-phase column and are then ionized and fragmented. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored, ensuring high selectivity and accurate quantification.

Experimental Protocols

Sample Preparation (from Bacterial Culture)

This protocol is adapted for the extraction of acyl-CoAs from bacterial cells.

Materials:

  • Bacterial cell pellet

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA)[1]

  • Internal Standard (e.g., [¹³C₆]-benzoyl-CoA or a structurally similar acyl-CoA not present in the sample)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Microcentrifuge tubes (pre-chilled)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Nitrogen evaporator

Procedure:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Resuspend the cell pellet in 1 mL of ice-cold extraction solution (10% TCA or 5% SSA).

  • Add the internal standard to the mixture.

  • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • For TCA extracts: Proceed with SPE cleanup to remove the TCA which can interfere with LC-MS/MS analysis.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of methanol containing 2% ammonium hydroxide.

  • For SSA extracts: SPE cleanup may not be necessary, as SSA is more compatible with LC-MS/MS analysis.[1]

  • Dry the eluate (from SPE) or the supernatant (if using SSA and no cleanup is performed) under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Collision Gas: Argon.

  • MRM Transitions: The precursor ion for this compound is m/z 872.15 [M+H]⁺. Common product ions resulting from collision-induced dissociation include m/z 365.2, 410.1, 428.1, and 508.1.[2] The transition of m/z 872.15 -> 365.2 is often used for quantification. Specific transitions for other intermediates should be determined by direct infusion of standards.

Data Presentation

The following table summarizes representative quantitative data for short-chain acyl-CoAs, which can be used as a reference for the expected performance of the method for this compound and its intermediates. Method-specific validation is required to determine the precise performance for each analyte.

AnalytePrecursor Ion (m/z)Product Ion (m/z)LOD (fmol on column)LOQ (fmol on column)Linearity (R²)
Acetyl-CoA810.1303.1~5~15>0.99
Propionyl-CoA824.1317.1~5~15>0.99
Malonyl-CoA854.1347.1~10~30>0.99
This compound 872.15 365.2 To be determined To be determined To be determined

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Bacterial Cell Pellet lysis Cell Lysis & Protein Precipitation (TCA or SSA) sample->lysis centrifuge1 Centrifugation lysis->centrifuge1 supernatant Supernatant Collection centrifuge1->supernatant spe Solid Phase Extraction (SPE) (Optional, for TCA) supernatant->spe dry Evaporation to Dryness spe->dry reconstitute Reconstitution dry->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 final_sample Sample for Analysis centrifuge2->final_sample lc LC Separation (C18 Column) final_sample->lc ms Mass Spectrometry (ESI+, MRM) lc->ms data Data Acquisition & Analysis ms->data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

G Aromatic_Compound Aromatic Compound (e.g., Benzoate) Benzoyl_CoA This compound Aromatic_Compound->Benzoyl_CoA Activation Ring_Reduction Ring Reduction Benzoyl_CoA->Ring_Reduction Ring_Cleavage Ring Cleavage Ring_Reduction->Ring_Cleavage Beta_Oxidation β-Oxidation Ring_Cleavage->Beta_Oxidation Central_Metabolism Central Metabolism (Acetyl-CoA) Beta_Oxidation->Central_Metabolism

Caption: Simplified anaerobic degradation pathway of aromatic compounds via this compound.

References

Cloning and Expression of Benzoyl-CoA Pathway Enzymes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the cloning, expression, and characterization of key enzymes involved in the benzoyl-CoA metabolic pathway. This pathway is central to the anaerobic degradation of aromatic compounds and is a target for bioremediation and novel drug development.

Introduction to the this compound Pathway

The this compound pathway is a critical metabolic route for the anaerobic catabolism of a wide range of aromatic compounds, which are converted to the central intermediate, this compound.[1] From there, the pathway diverges depending on the organism and the presence of oxygen.

Anaerobic Pathway: In facultative anaerobes like Thauera aromatica and phototrophic bacteria like Rhodopseudomonas palustris, the pathway proceeds via the reduction of the aromatic ring of this compound.[2][3] This key step is catalyzed by the ATP-dependent this compound reductase.[4] The resulting alicyclic compound is then further metabolized through a series of hydration, dehydrogenation, and ring cleavage steps to ultimately yield acetyl-CoA, which enters central metabolism.[2][5]

Aerobic Pathway: Some bacteria, such as Azoarcus evansii, utilize a novel aerobic pathway for benzoate metabolism that still proceeds through a this compound intermediate.[6][7] This pathway, often referred to as the "Box" pathway, involves an initial oxygen-dependent epoxidation or dihydroxylation of the this compound aromatic ring, followed by non-oxygenolytic ring cleavage.[6][8]

The enzymes of the this compound pathway, particularly the ligases that activate aromatic acids and the reductases that dearomatize the ring, are of significant interest for biocatalysis and as potential targets for antimicrobial drug development.

Quantitative Data Summary

The following tables summarize key quantitative data for representative enzymes of the this compound pathway from various organisms. This data is essential for comparing enzyme efficiency and selecting appropriate enzymes for specific applications.

Table 1: Specific Activities and Expression Yields of this compound Pathway Enzymes

EnzymeOrganismExpression SystemSpecific ActivityYieldReference
Benzoate-CoA LigaseMagnetospirillum sp. strain TS-6Native13.4 µmol min⁻¹ mg⁻¹-[9]
3-Methylthis compound Reductase (MBRTcl)Thauera chlorobenzoicaE. coli212 mU mg⁻¹ (with this compound)0.4–0.6 mg g⁻¹ cells[10]

Table 2: Kinetic Parameters of this compound Pathway Enzymes

EnzymeOrganismSubstrateKmkcatkcat/Km (M⁻¹s⁻¹)Reference
Benzoate-CoA LigaseThauera aromaticaBenzoate0.05 mM--[11]
Benzoate-CoA LigaseThauera aromatica2-Aminobenzoate0.2 mM--[11]
Taxane 2α-O-benzoyltransferaseTaxus cuspidata2-debenzoyl-7,13-diacetylbaccatin III0.64 mM--
Taxane 2α-O-benzoyltransferaseTaxus cuspidataThis compound0.30 mM--

Experimental Protocols

This section provides detailed protocols for the key experiments involved in the cloning, expression, purification, and characterization of this compound pathway enzymes.

Gene Cloning

This protocol describes a standard workflow for cloning a this compound pathway enzyme gene into a pET expression vector.

Protocol 3.1.1: Gene Amplification and Vector Preparation

  • Primer Design: Design forward and reverse primers for the target gene. Incorporate restriction sites (e.g., NdeI and XhoI for pET28a) that are compatible with the multiple cloning site of the expression vector.[12] For ligation-independent cloning (LIC), design primers with 5' extensions homologous to the vector's LIC sites.[13]

  • PCR Amplification: Perform PCR to amplify the gene of interest from the genomic DNA of the source organism. A typical PCR reaction mixture (50 µL) includes: 10 µL of 5x PCR buffer, 1 µL of 10 mM dNTPs, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 1 µL of template DNA (50-100 ng), 0.5 µL of high-fidelity DNA polymerase, and nuclease-free water to 50 µL. Use a thermal cycling program with an initial denaturation at 95°C for 3 minutes, followed by 30 cycles of denaturation at 95°C for 30 seconds, annealing at 55-65°C for 30 seconds, and extension at 72°C for 1-2 minutes, with a final extension at 72°C for 7 minutes.[14]

  • Gel Purification: Run the PCR product on a 1% agarose gel and excise the band corresponding to the correct size. Purify the DNA from the gel slice using a commercial gel extraction kit.

  • Vector and Insert Digestion: Digest both the purified PCR product and the pET vector with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's protocol. Typically, incubate 1-2 µg of DNA with 10-20 units of each enzyme in the appropriate buffer for 1-2 hours at 37°C.[15]

  • Vector Dephosphorylation (Optional but Recommended): To prevent vector self-ligation, treat the digested vector with calf intestinal phosphatase (CIP) or shrimp alkaline phosphatase (SAP) according to the manufacturer's instructions.[16]

  • Purification of Digested DNA: Purify the digested vector and insert using a PCR purification kit to remove enzymes, buffers, and small DNA fragments.

Protocol 3.1.2: Ligation and Transformation

  • Ligation: Set up a ligation reaction by mixing the digested vector and insert at a molar ratio of 1:3 to 1:5. A typical 10 µL reaction contains 50 ng of vector, the calculated amount of insert, 1 µL of T4 DNA ligase buffer, and 1 µL of T4 DNA ligase. Incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation: Transform E. coli cloning cells (e.g., DH5α) with 5-10 µL of the ligation reaction using a standard heat-shock or electroporation protocol.[17]

  • Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pET vector (e.g., kanamycin for pET28a). Incubate overnight at 37°C.

  • Colony PCR and Plasmid Purification: Screen colonies for the presence of the insert by colony PCR. Inoculate positive colonies into liquid LB medium with the appropriate antibiotic and grow overnight. Purify the plasmid DNA using a miniprep kit.

  • Sequence Verification: Verify the sequence of the cloned gene by Sanger sequencing using primers that bind to the vector upstream and downstream of the multiple cloning site (e.g., T7 promoter and T7 terminator primers).

Heterologous Expression in E. coli

This protocol details the expression of a Strep-tagged this compound pathway enzyme in E. coli BL21(DE3).

Protocol 3.2.1: Protein Expression

  • Transformation: Transform E. coli BL21(DE3) cells with the verified pET expression plasmid.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. For oxygen-sensitive enzymes like this compound reductase, anaerobic expression conditions may be required.[10]

  • Post-Induction Growth: Continue to grow the culture for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to improve protein solubility.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Protein Purification

This protocol describes the purification of a Strep-tagged protein under native conditions.

Protocol 3.3.1: Cell Lysis

  • Resuspension: Resuspend the frozen cell pellet in ice-cold Lysis Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA) at a ratio of 5 mL per gram of wet cell weight.

  • Lysis: Lyse the cells by sonication on ice (e.g., 6 cycles of 10-second bursts with 30-second cooling intervals) or by using a French press. To reduce viscosity from released nucleic acids, add DNase I to the lysate.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant (cleared lysate).

Protocol 3.3.2: Affinity Chromatography

  • Column Equilibration: Equilibrate a Strep-Tactin affinity column with 5 column volumes (CV) of Wash Buffer (same as Lysis Buffer).[18]

  • Lysate Loading: Apply the cleared lysate to the equilibrated column at a slow flow rate (e.g., 0.5-1 mL/min).

  • Washing: Wash the column with 10-20 CV of Wash Buffer to remove unbound proteins.

  • Elution: Elute the bound protein with 5-10 CV of Elution Buffer (Wash Buffer containing 2.5 mM desthiobiotin).[18] Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.

  • Buffer Exchange: Pool the fractions containing the pure protein and exchange the buffer to a suitable storage buffer (e.g., containing 10% glycerol) using dialysis or a desalting column.

Enzyme Activity Assays

The following are detailed protocols for assaying the activity of two key enzymes in the this compound pathway.

Protocol 3.4.1: Benzoate-CoA Ligase (Coupled Spectrophotometric Assay)

This assay measures the formation of AMP, which is coupled to the oxidation of NADH.[7]

  • Reaction Mixture: Prepare a 1 mL reaction mixture in a cuvette containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 5 mM MgCl₂

    • 1 mM ATP

    • 0.4 mM Coenzyme A

    • 0.4 mM NADH

    • 1 mM phosphoenolpyruvate

    • 1 U myokinase

    • 1 U pyruvate kinase

    • 1.5 U lactate dehydrogenase

    • Purified benzoate-CoA ligase (e.g., 10-20 µg)

  • Initiation and Measurement: Start the reaction by adding 0.5 mM benzoic acid.

  • Data Acquisition: Immediately monitor the decrease in absorbance at 365 nm (due to NADH oxidation) at 30°C using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH at 365 nm (3.4 x 10³ M⁻¹ cm⁻¹).[7]

Protocol 3.4.2: this compound Reductase (Anaerobic Spectrophotometric Assay)

This assay measures the reduction of this compound using an artificial electron donor, Ti(III) citrate, under anaerobic conditions.

  • Preparation of Ti(III) Citrate: Prepare Ti(III) citrate by mixing a 15% Ti(III)Cl₃ solution with a 0.2 M sodium citrate solution and neutralizing with a saturated sodium carbonate solution in an anaerobic environment.[19]

  • Anaerobic Conditions: Perform all steps in an anaerobic chamber or using Schlenk line techniques. Make all buffers and solutions anoxic by sparging with an inert gas (e.g., nitrogen or argon).

  • Reaction Mixture: In an anaerobic cuvette, prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 10 mM MgCl₂

    • 2 mM ATP

    • An ATP-regenerating system (e.g., creatine phosphate and creatine kinase)

    • Ti(III) citrate (concentration to be determined empirically, typically in the low millimolar range)

    • Purified this compound reductase

  • Initiation and Measurement: Start the reaction by adding this compound (e.g., 0.1-0.5 mM).

  • Data Acquisition: Monitor the oxidation of Ti(III) citrate by the increase in absorbance at a specific wavelength (determined by the absorption spectrum of Ti(III) and Ti(IV) citrate) or by following the consumption of this compound using HPLC.[20]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this document.

Benzoyl_CoA_Anaerobic_Pathway Aromatic_Compounds Aromatic Compounds Benzoyl_CoA This compound Aromatic_Compounds->Benzoyl_CoA Various Enzymes Cyclohex_1_5_diene_1_carbonyl_CoA Cyclohex-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carbonyl_CoA This compound Reductase (ATP-dependent) Six_Hydroxycyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Cyclohex_1_5_diene_1_carbonyl_CoA->Six_Hydroxycyclohex_1_ene_1_carbonyl_CoA Dienoyl-CoA Hydratase Six_Oxocyclohex_1_ene_1_carbonyl_CoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Six_Hydroxycyclohex_1_ene_1_carbonyl_CoA->Six_Oxocyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase Three_Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Six_Oxocyclohex_1_ene_1_carbonyl_CoA->Three_Hydroxypimelyl_CoA Ring Opening Hydrolase Acetyl_CoA Acetyl-CoA Three_Hydroxypimelyl_CoA->Acetyl_CoA β-oxidation-like steps

Caption: Anaerobic this compound Degradation Pathway.

Benzoyl_CoA_Aerobic_Pathway Benzoate Benzoate Benzoyl_CoA This compound Benzoate->Benzoyl_CoA Benzoate-CoA Ligase Dihydrodiol_derivative 2,3-Dihydro-2,3-dihydroxy- This compound Benzoyl_CoA->Dihydrodiol_derivative This compound Dioxygenase/ Reductase (BoxA/BoxB) (O2, NADPH) Ring_cleavage_product Ring Cleavage Product Dihydrodiol_derivative->Ring_cleavage_product BoxC Central_Metabolism Central Metabolism Ring_cleavage_product->Central_Metabolism Further β-oxidation (BoxD, etc.)

Caption: Aerobic this compound (Box) Pathway.

Experimental_Workflow cluster_cloning 1. Gene Cloning cluster_expression 2. Protein Expression cluster_purification 3. Purification cluster_characterization 4. Characterization Primer_Design Primer Design PCR PCR Amplification Primer_Design->PCR Digestion Vector & Insert Digestion PCR->Digestion Ligation Ligation Digestion->Ligation Transformation_Cloning Transformation (Cloning Strain) Ligation->Transformation_Cloning Verification Sequence Verification Transformation_Cloning->Verification Transformation_Expression Transformation (Expression Strain) Verification->Transformation_Expression Culture_Growth Culture Growth Transformation_Expression->Culture_Growth Induction Induction (IPTG) Culture_Growth->Induction Harvesting Cell Harvesting Induction->Harvesting Lysis Cell Lysis Harvesting->Lysis Chromatography Affinity Chromatography Lysis->Chromatography Analysis SDS-PAGE Analysis Chromatography->Analysis Activity_Assay Enzyme Activity Assay Analysis->Activity_Assay Kinetics Kinetic Analysis Activity_Assay->Kinetics

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols: A Cell-Free System for Benzoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The benzoyl-CoA pathway is a central route for the anaerobic degradation of a wide range of aromatic compounds, converting them into the key intermediate benzoyl-coenzyme A (this compound).[1][2][3] This pathway is crucial in environmental bioremediation and has potential applications in biocatalysis and drug metabolism studies. Studying these complex, often oxygen-sensitive enzymatic reactions can be challenging in whole-cell systems due to the interference of cellular transport, competing metabolic pathways, and cell viability issues. A cell-free system, utilizing crude cell extracts containing the necessary enzymatic machinery, offers a powerful alternative to investigate specific metabolic steps, enzyme kinetics, and inhibitor effects in a controlled in vitro environment.

These application notes provide a comprehensive guide to developing and utilizing a cell-free system derived from the denitrifying bacterium Thauera aromatica, a model organism for studying anaerobic aromatic metabolism.[4][5] The protocols cover cell cultivation, preparation of active cell extracts, execution of cell-free metabolic reactions, and analysis of key metabolites.

Core Metabolic Pathway: Anaerobic this compound Degradation

The anaerobic degradation of benzoate begins with its activation to this compound, catalyzed by benzoate-CoA ligase (BCL).[6] The central, energy-dependent step is the dearomatization of the benzene ring by this compound reductase (BCR), which reduces this compound to a cyclic dienoyl-CoA.[1] This is followed by a series of reactions analogous to beta-oxidation, which ultimately cleave the ring to produce acetyl-CoA for central metabolism.[1][7]

Benzoyl_CoA_Pathway cluster_activation Activation cluster_central_intermediate Central Intermediate cluster_reduction Ring Reduction cluster_downstream Downstream Degradation cluster_final_products Final Products Benzoate Benzoate BenzoylCoA This compound Benzoate->BenzoylCoA Benzoate-CoA Ligase (BCL) + ATP + CoA CyclohexDieneCoA Cyclohex-1,5-diene- 1-carboxyl-CoA BenzoylCoA->CyclohexDieneCoA This compound Reductase (BCR) + 2e- + 2 ATP HydroxycyclohexCoA 6-Hydroxycyclohex-1-ene- 1-carboxyl-CoA CyclohexDieneCoA->HydroxycyclohexCoA Hydratase PimeloylCoA 3-Hydroxypimeloyl-CoA HydroxycyclohexCoA->PimeloylCoA Dehydrogenase & Further reactions GlutarylCoA Glutaryl-CoA PimeloylCoA->GlutarylCoA β-Oxidation-like steps AcetylCoA 3x Acetyl-CoA + CO2 GlutarylCoA->AcetylCoA Oxidation & Decarboxylation

Figure 1: Anaerobic this compound degradation pathway.

Experimental Workflow Overview

The process of setting up and analyzing a cell-free system for this compound metabolism involves several key stages, from initial cell culture to final data analysis. The workflow ensures the preparation of a potent enzymatic extract and the accurate measurement of metabolic turnover.

Cell_Free_Workflow Culture 1. Cell Culture (T. aromatica with benzoate) Harvest 2. Cell Harvest (Centrifugation) Culture->Harvest Lysis 3. Cell Lysis (Sonication on ice) Harvest->Lysis Clarify 4. Clarification (High-speed centrifugation) Lysis->Clarify Extract Cell-Free Extract (Supernatant) Clarify->Extract Reaction 5. Cell-Free Reaction (Incubate extract with substrates) Extract->Reaction Quench 6. Reaction Quenching (e.g., cold methanol) Reaction->Quench Analysis 7. Metabolite Analysis (LC-MS/MS) Quench->Analysis Data Data Interpretation Analysis->Data

Figure 2: Experimental workflow for the cell-free system.

Detailed Experimental Protocols

Protocol 1: Cultivation of Thauera aromatica

This protocol describes the anaerobic cultivation of T. aromatica to induce the expression of enzymes involved in the this compound pathway.

  • Media Preparation: Prepare a defined mineral salt medium for denitrifying bacteria. Aseptically add sterile, anaerobic stock solutions of benzoate (as the sole carbon source, final concentration 2-5 mM) and nitrate (as the electron acceptor, final concentration 10-20 mM) after autoclaving.

  • Inoculation: In an anaerobic chamber or using sterile anaerobic techniques, inoculate the medium with a starter culture of T. aromatica.

  • Incubation: Incubate the culture in a sealed, oxygen-free bottle at 30°C in the dark.

  • Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • Harvesting: Harvest cells in the late exponential growth phase by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.

Protocol 2: Preparation of Cell-Free Extract

This protocol details the preparation of a metabolically active cell extract. All steps should be performed at 4°C or on ice to preserve enzyme activity.

  • Cell Washing: Wash the cell pellet from Protocol 1 twice by resuspending it in an equal volume of ice-cold, anaerobic phosphate buffer (50 mM, pH 7.2) containing 2 mM dithiothreitol (DTT) to maintain a reducing environment. Centrifuge at 6,000 x g for 15 minutes at 4°C after each wash.

  • Resuspension: Resuspend the final cell pellet in a minimal volume (e.g., 1:2 weight/volume ratio) of the same anaerobic phosphate buffer.

  • Cell Lysis: Disrupt the cells by sonication on ice. Use short bursts (e.g., 15 seconds) followed by cooling periods (e.g., 45 seconds) to prevent overheating and enzyme denaturation. Repeat until the cell suspension becomes translucent.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to pellet cell debris, membranes, and intact cells.[8]

  • Extract Collection: Carefully collect the supernatant, which is the crude cell-free extract. This should be done in an anaerobic environment.

  • Protein Quantification: Determine the total protein concentration of the extract using a standard method like the Bradford assay. This is essential for normalizing reaction rates.

  • Storage: Use the extract immediately or flash-freeze it in liquid nitrogen and store it at -80°C in small aliquots for future use. Avoid repeated freeze-thaw cycles.

Protocol 3: Cell-Free this compound Metabolism Assay

This protocol describes how to perform the in vitro metabolic reaction.

  • Reaction Setup: In an anaerobic chamber, prepare the reaction mixture in a microcentrifuge tube. A typical reaction setup is outlined in Table 1.

  • Initiation: Start the reaction by adding the substrate (e.g., Benzoate or this compound). For time-course experiments, prepare multiple identical reactions.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding two volumes of a pre-chilled (-80°C) quenching solution, such as 80% methanol.[9] This immediately denatures the enzymes and halts metabolic activity.

  • Metabolite Extraction: Vortex the quenched mixture and incubate at -20°C for 20 minutes to precipitate proteins. Centrifuge at maximum speed (>13,000 rpm) for 10 minutes at 4°C.[8]

  • Sample Preparation for Analysis: Transfer the supernatant containing the metabolites to a new tube and dry it using a SpeedVac or under a gentle stream of nitrogen.[9] Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) for analysis.

Protocol 4: LC-MS/MS Analysis of Metabolites

This protocol provides a general guideline for quantifying this compound and related metabolites.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Chromatography: Separate metabolites on a C18 reverse-phase column using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor specific precursor-to-product ion transitions for each target metabolite (e.g., this compound) using Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.

  • Quantification: Generate standard curves for absolute quantification using authentic chemical standards for benzoate, this compound, and other relevant intermediates.

Data Presentation and Interpretation

Quantitative data from cell-free assays are critical for understanding reaction kinetics and pathway flux. Data should be presented in a clear, tabular format.

Table 1: Typical Cell-Free Reaction Mixture

Component Stock Concentration Volume (µL) Final Concentration Purpose
Anaerobic Buffer (50mM KPi, pH 7.2) 50 mM Up to 100 µL 50 mM Maintain pH and volume
Cell-Free Extract 10-20 mg/mL 10 1-2 mg/mL Enzyme source
ATP 100 mM 5 5 mM Energy for ligase/reductase
MgCl₂ 100 mM 5 5 mM Cofactor for ATP-dependent enzymes
Coenzyme A (CoA) 10 mM 2 0.2 mM Thioester formation
Dithiothreitol (DTT) 100 mM 1 1 mM Reducing agent
Ti(III) Citrate* 20 mM 5 1 mM Artificial reductant for BCR
Benzoate (Substrate) 10 mM 10 1 mM Starting substrate
Total Volume 100 µL

Note: Ti(III) Citrate is a strong artificial reductant required for the in vitro assay of this compound reductase (BCR) and should be omitted if only studying the initial ligation step.[5]

Table 2: Example Kinetic Parameters for this compound Reductase from T. aromatica This table presents example data that can be obtained from cell-free assays by varying substrate concentrations.

SubstrateApparent KₘSpecific Activity (Vₘₐₓ)Citation
This compound15 µM0.55 µmol min⁻¹ mg⁻¹[5]
ATP0.6 mM-[5]

Table 3: Example Time-Course Metabolite Analysis This table shows hypothetical quantitative results from an LC-MS/MS analysis of a cell-free reaction initiated with benzoate.

Time (minutes)Benzoate (µM)This compound (µM)Cyclohex-1,5-diene-1-carboxyl-CoA (µM)
010000.50.1
58501455
1555039060
30210580210
6050450500

References

Application Notes and Protocols for Tracing Benzoyl-CoA Fate Using Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing isotopic labeling strategies to trace the metabolic fate of benzoyl-CoA. This central metabolite is a key intermediate in the anaerobic degradation of aromatic compounds and is involved in various biosynthetic pathways. Understanding its metabolic flux is crucial for applications in bioremediation, metabolic engineering, and drug development.

Introduction to Isotopic Labeling for this compound Tracing

Isotopic labeling is a powerful technique to track the movement of atoms through metabolic pathways. By introducing a stable isotope-labeled precursor, such as ¹³C- or ²H-labeled benzoate, researchers can follow the incorporation of the label into downstream metabolites. This allows for the elucidation of pathway intermediates, the quantification of metabolic fluxes, and the identification of pathway bottlenecks. The most common approach for this is ¹³C-Metabolic Flux Analysis (¹³C-MFA), which uses mass spectrometry (MS) or nuclear magnetic resonance (NMR) to detect the isotopic enrichment in metabolites.

Key Metabolic Pathways of this compound

This compound is a central hub in the anaerobic metabolism of a diverse range of aromatic compounds. Different microorganisms employ distinct downstream pathways to process this compound. Two well-characterized pathways are the dearomatizing this compound reductase pathway found in facultative anaerobes like Thauera aromatica and phototrophs like Rhodopseudomonas palustris, and a similar pathway in obligate anaerobes like Geobacter metallireducens.

Anaerobic this compound Degradation Pathway

The anaerobic degradation of this compound typically proceeds through the following key steps:

  • Reductive Dearomatization: The aromatic ring of this compound is reduced by a this compound reductase, an ATP-dependent process in facultative anaerobes.

  • Ring Opening and β-Oxidation-like Reactions: The resulting alicyclic intermediate undergoes a series of reactions involving hydration, dehydrogenation, and hydrolytic ring cleavage.

  • Central Metabolism: The final products are typically acetyl-CoA and CO₂, which then enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.

Experimental Design and Workflow

A typical isotopic labeling experiment to trace the fate of this compound involves several key stages, from the preparation of the labeled substrate to the final data analysis.

experimental_workflow Experimental Workflow for Tracing this compound Fate cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis synthesis Synthesis of Isotopically Labeled This compound labeling Isotopic Labeling (e.g., ¹³C-Benzoate Feeding) synthesis->labeling culture Bacterial Culture Preparation culture->labeling quenching Metabolic Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction lcms LC-MS/MS Analysis of Acyl-CoAs and Intermediates extraction->lcms gcms GC-MS Analysis of Organic Acids extraction->gcms data_analysis Data Analysis and Flux Calculation lcms->data_analysis gcms->data_analysis benzoyl_coa_pathway Anaerobic this compound Degradation Pathway benzoyl_coa [ring-¹³C₆]this compound dienoyl_coa [¹³C₆]Cyclohex-1,5-diene-1-carboxyl-CoA benzoyl_coa->dienoyl_coa This compound Reductase hydroxyenoyl_coa [¹³C₆]6-Hydroxycyclohex-1-ene-1-carboxyl-CoA dienoyl_coa->hydroxyenoyl_coa Hydratase oxoenoyl_coa [¹³C₆]6-Oxocyclohex-1-ene-1-carboxyl-CoA hydroxyenoyl_coa->oxoenoyl_coa Dehydrogenase hydroxypimelyl_coa [¹³C₆]3-Hydroxypimelyl-CoA oxoenoyl_coa->hydroxypimelyl_coa Hydrolase glutaryl_coa [¹³C₄]Glutaryl-CoA hydroxypimelyl_coa->glutaryl_coa β-oxidation-like steps acetyl_coa [¹³C₂]Acetyl-CoA glutaryl_coa->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Application Notes and Protocols for High-Throughput Screening of Benzoyl-CoA Ligase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl-CoA ligase (BCL), also known as benzoate-CoA ligase, is a key enzyme in the metabolic pathways of aromatic compounds in various organisms.[1][2] It catalyzes the ATP-dependent formation of a thioester bond between benzoic acid and coenzyme A (CoA), producing this compound, adenosine monophosphate (AMP), and pyrophosphate (PPi).[3][4] This reaction is often the initial activation step in both aerobic and anaerobic degradation pathways of benzoate and related aromatic molecules.[1][5] Given its central role in these metabolic routes, BCL represents a potential target for the development of novel antimicrobial agents or modulators of specific metabolic processes. High-throughput screening (HTS) provides an efficient approach to identify novel inhibitors of BCL from large compound libraries.

These application notes provide detailed protocols for three distinct HTS assays designed to identify inhibitors of this compound ligase. The described methods are based on luminescence, colorimetric, and fluorescence detection of reaction products, offering flexibility in assay choice based on available instrumentation and experimental needs.

Enzyme Kinetics and Inhibitor Data

A summary of the kinetic parameters for this compound ligase from various sources and the inhibitory constant for a known inhibitor are presented below. This data is essential for assay development and for the characterization of potential inhibitor compounds.

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Rhodopseudomonas palustrisBenzoate0.6 - 2-[4]
Rhodopseudomonas palustrisATP2 - 3-[4]
Rhodopseudomonas palustrisCoenzyme A90 - 120-[4]
Syntrophic anaerobic cultureBenzoate401.05[6]
Syntrophic anaerobic cultureATP1601.08[6]
Syntrophic anaerobic cultureCoenzyme A701.05[6]
Pear Cell CulturesBenzoic Acid62 ± 4-[7]
InhibitorEnzyme SourceKi (mM)Inhibition TypeReference
PyrophosphateSyntrophic anaerobic culture5.7Product Inhibition[6]

Signaling Pathway: this compound Metabolism

The following diagram illustrates the central role of this compound ligase in initiating the degradation of benzoic acid and its subsequent entry into the this compound pathway.

Benzoyl_CoA_Pathway Anaerobic this compound Degradation Pathway Benzoate Benzoate Benzoyl_CoA_Ligase This compound Ligase (BCL) Benzoate->Benzoyl_CoA_Ligase ATP ATP ATP->Benzoyl_CoA_Ligase CoA Coenzyme A CoA->Benzoyl_CoA_Ligase Benzoyl_CoA This compound Benzoyl_CoA_Ligase->Benzoyl_CoA AMP AMP Benzoyl_CoA_Ligase->AMP PPi Pyrophosphate (PPi) Benzoyl_CoA_Ligase->PPi Downstream Downstream Metabolism Benzoyl_CoA->Downstream

Caption: Role of this compound Ligase in the initial step of benzoate degradation.

Experimental Workflow for High-Throughput Screening

The generalized workflow for identifying inhibitors of this compound ligase using a high-throughput screening approach is depicted below. This workflow is applicable to all the detailed protocols that follow.

HTS_Workflow High-Throughput Screening Workflow for BCL Inhibitors Assay_Prep Assay Plate Preparation (384-well) Dispense_Cmpd Dispense Compounds & Controls Assay_Prep->Dispense_Cmpd Dispense_Enzyme Dispense this compound Ligase Dispense_Cmpd->Dispense_Enzyme Pre_incubation Pre-incubation Dispense_Enzyme->Pre_incubation Initiate_Rxn Initiate Reaction (Add Substrates) Pre_incubation->Initiate_Rxn Incubation Reaction Incubation Initiate_Rxn->Incubation Stop_Rxn Stop Reaction (Optional) Incubation->Stop_Rxn Detection Add Detection Reagents Stop_Rxn->Detection Read_Plate Read Plate (Luminescence/Absorbance/Fluorescence) Detection->Read_Plate Data_Analysis Data Analysis (Hit Identification) Read_Plate->Data_Analysis Confirmation Hit Confirmation & Dose-Response Data_Analysis->Confirmation

Caption: Generalized workflow for a this compound Ligase HTS campaign.

Experimental Protocols

Protocol 1: Luminescence-Based Assay for AMP Detection

This assay quantifies the amount of AMP produced in the this compound ligase reaction. The detection is based on a coupled enzyme system where AMP is converted to ATP, which is then used by luciferase to generate a luminescent signal. A decrease in signal indicates inhibition of the ligase.

Materials:

  • This compound Ligase (purified)

  • Benzoic Acid

  • Coenzyme A (CoA)

  • ATP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Test Compounds (dissolved in DMSO)

  • Positive Control: Pyrophosphate

  • AMP-Glo™ Assay System (or equivalent)

  • 384-well white, opaque microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls (DMSO for negative control, pyrophosphate for positive control) into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of this compound ligase solution (e.g., 2X final concentration in assay buffer) to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of substrate mix (2X final concentration of benzoic acid, CoA, and ATP in assay buffer) to all wells to start the reaction.

  • Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • AMP Detection:

    • Add 10 µL of the AMP-Glo™ Reagent I to each well.

    • Incubate for 60 minutes at room temperature.

    • Add 20 µL of the AMP-Glo™ Reagent II to each well.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound relative to the controls. Wells with a significant decrease in luminescence compared to the negative control are considered potential hits.

Protocol 2: Colorimetric Malachite Green Assay for Pyrophosphate Detection

This assay measures the inorganic pyrophosphate (PPi) released during the reaction. The PPi is first hydrolyzed to inorganic phosphate (Pi) by pyrophosphatase, and the Pi is then detected using a malachite green-based reagent, which forms a colored complex. An increase in absorbance is proportional to the enzyme activity, so inhibitors will cause a decrease in the signal.

Materials:

  • This compound Ligase (purified)

  • Benzoic Acid

  • Coenzyme A (CoA)

  • ATP

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂

  • Inorganic Pyrophosphatase

  • Malachite Green Reagent (commercially available kit or prepared in-house)

  • Test Compounds (dissolved in DMSO)

  • Positive Control: Pyrophosphate (used to generate a standard curve and as an inhibitor)

  • 384-well clear microplates

  • Multichannel pipette or automated liquid handler

  • Plate reader with absorbance detection at ~620 nm

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate.

  • Enzyme and Pyrophosphatase Addition: Add 5 µL of a solution containing this compound ligase and inorganic pyrophosphatase (e.g., 2X final concentration in assay buffer) to all wells.

  • Pre-incubation: Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 5 µL of substrate mix (2X final concentration of benzoic acid, CoA, and ATP in assay buffer) to all wells.

  • Reaction Incubation: Incubate at 37°C for 30-60 minutes.

  • Color Development: Add 10 µL of Malachite Green Reagent to each well.

  • Incubation: Incubate at room temperature for 15-20 minutes to allow for color development.

  • Data Acquisition: Measure the absorbance at approximately 620 nm using a plate reader.

Data Analysis:

Generate a phosphate standard curve to convert absorbance values to the concentration of PPi produced. Calculate the percent inhibition for each test compound.

Protocol 3: Fluorescence-Based Assay for Coenzyme A Consumption

This assay measures the consumption of Coenzyme A (CoA) by its reaction with a thiol-reactive fluorescent probe. As the reaction proceeds, the concentration of free CoA decreases, leading to a decrease in the fluorescent signal. Inhibitors of this compound ligase will result in a higher fluorescent signal compared to the uninhibited reaction.

Materials:

  • This compound Ligase (purified)

  • Benzoic Acid

  • Coenzyme A (CoA)

  • ATP

  • Assay Buffer: 100 mM potassium phosphate (pH 7.4), 1 mM EDTA

  • Thiol-reactive fluorescent probe (e.g., ThioGlo™ or a similar maleimide-based probe)

  • Test Compounds (dissolved in DMSO)

  • Positive Control: Pyrophosphate

  • 384-well black, opaque microplates

  • Multichannel pipette or automated liquid handler

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds and controls into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of this compound ligase solution (2X final concentration in assay buffer) to all wells.

  • Pre-incubation: Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 5 µL of substrate mix (2X final concentration of benzoic acid, CoA, and ATP in assay buffer) to all wells.

  • Reaction Incubation: Incubate at 37°C for 30-60 minutes.

  • Fluorescent Labeling: Add 5 µL of the thiol-reactive fluorescent probe (prepared according to the manufacturer's instructions) to each well.

  • Incubation: Incubate at room temperature for 10-15 minutes in the dark.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen probe.

Data Analysis:

Calculate the percent inhibition based on the fluorescence signal. A higher fluorescence signal indicates less CoA consumption and therefore, inhibition of the enzyme.

Concluding Remarks

The protocols outlined in these application notes provide robust and adaptable methods for the high-throughput screening of this compound ligase inhibitors. The choice of assay will depend on the specific resources and instrumentation available in the laboratory. Proper assay validation, including the determination of Z'-factor and signal-to-background ratios, is crucial before initiating a full-scale screening campaign. The identification of potent and selective inhibitors of this compound ligase could pave the way for the development of novel therapeutic agents.

References

Application Notes and Protocols for Engineering Microbes to Enhance Benzoyl-CoA Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoyl-coenzyme A (benzoyl-CoA) is a pivotal intermediate in the anaerobic metabolism of aromatic compounds and serves as a crucial precursor for the biosynthesis of numerous valuable natural products, including polyketides and pharmaceuticals.[1][2] Enhancing the intracellular availability of this compound in microbial hosts is a key objective in metabolic engineering for the efficient production of these target molecules. This document provides detailed application notes on the metabolic pathways, engineering strategies, and experimental protocols to increase this compound production in microbial systems, primarily focusing on Escherichia coli and Streptomyces species.

Metabolic Pathways for this compound Biosynthesis

Two primary pathways are of significant interest for the microbial production of this compound.

The Plant-like Phenylalanine β-Oxidation Pathway

A novel biosynthetic route, first identified in "Streptomyces maritimus", mirrors pathways found in plants.[2][3] This pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps analogous to fatty acid β-oxidation. It represents a highly promising strategy for heterologous expression in hosts like E. coli.

The key enzymatic steps are[2][3]:

  • Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.

  • Cinnamate-CoA Ligase: Activates cinnamic acid to cinnamoyl-CoA.

  • Cinnamoyl-CoA Hydratase: Hydrates the double bond of cinnamoyl-CoA.

  • 3-Hydroxy-3-phenylpropionyl-CoA Dehydrogenase: Oxidizes the hydroxyl group.

  • 3-Keto-3-phenylpropionyl-CoA Thiolase: Cleaves the intermediate to yield this compound and acetyl-CoA.

In the enc gene cluster of "S. maritimus", these enzymes are encoded by encP (PAL), encH (ligase), encI (hydratase), and encJ (thiolase).[3]

Benzoyl_CoA_Pathway_from_Phenylalanine Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin  PAL (EncP)   CinCoA Cinnamoyl-CoA Cin->CinCoA  Ligase (EncH)   HydroxyCoA 3-Hydroxy-3-phenyl propionyl-CoA CinCoA->HydroxyCoA  Hydratase (EncI)   KetoCoA 3-Keto-3-phenyl propionyl-CoA HydroxyCoA->KetoCoA  Dehydrogenase   BenzoylCoA This compound KetoCoA->BenzoylCoA  Thiolase (EncJ)   AcetylCoA Acetyl-CoA KetoCoA->AcetylCoA

Fig. 1: Phenylalanine β-Oxidation Pathway to this compound.
The Anaerobic Benzoate Activation Pathway

In many anaerobic and facultative anaerobic bacteria, this compound is a central intermediate in the degradation of aromatic compounds.[4][5] The key entry point for benzoate is its activation by a CoA ligase. While this is primarily a catabolic pathway, the benzoate-CoA ligase (BCL) enzyme is a useful tool for converting exogenously supplied benzoic acid into this compound.

Benzoate_Activation_Pathway Benzoate Benzoic Acid BenzoylCoA This compound Benzoate->BenzoylCoA  Benzoate-CoA Ligase (BCL)   AMP_PPi AMP + PPi Degradation Anaerobic Degradation (e.g., via Reductase) BenzoylCoA->Degradation CoASH CoASH + ATP Engineering_Workflow cluster_host Host Engineering cluster_process Process Optimization cluster_analysis Analysis Precursor 1. Enhance Precursor Supply (e.g., L-Phenylalanine, CoASH) Pathway 2. Express Biosynthetic Pathway (e.g., enc genes) Precursor->Pathway Deletion 3. Block Competing Pathways (e.g., degradation, byproduct formation) Pathway->Deletion Fermentation 4. Optimized Fermentation (e.g., Fed-batch culture) Deletion->Fermentation Extraction 5. Metabolite Extraction Fermentation->Extraction Quantification 6. This compound Quantification (HPLC-UV/MS) Extraction->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Benzoyl-CoA In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of this compound in your in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound solution seems to be degrading quickly. What are the main factors affecting its stability?

A1: this compound is susceptible to non-enzymatic hydrolysis of its thioester bond, a reaction significantly influenced by pH and temperature. The primary degradation products are coenzyme A (CoA) and benzoic acid. Aqueous solutions of this compound are known to be unstable and it is not recommended to store them for more than one day.

Q2: What is the optimal pH for storing and using this compound solutions?

A2: Thioesters, including this compound, exhibit their greatest stability in cool, acidic to neutral environments.[1][2][3] As the pH becomes alkaline, the rate of hydrolysis increases significantly due to base-catalyzed hydrolysis.[1][4] For enzymatic assays, it is crucial to consider the pH optimum of the enzyme, which may require a compromise with the inherent stability of this compound. For instance, some enzymes that utilize this compound have an optimal pH of around 8.0.

Q3: How does temperature affect the stability of this compound?

A3: The rate of hydrolysis of thioesters increases with temperature.[5] Therefore, it is crucial to keep this compound solutions on ice whenever possible and to perform experiments at the lowest feasible temperature that is compatible with your experimental design. For long-term storage, this compound should be kept as a solid at -20°C.

Q4: I am seeing a decrease in this compound concentration in my assay buffer. Could the buffer itself be contributing to degradation?

A4: Yes, the choice of buffer can influence the stability of thioesters. Buffers containing nucleophilic species can potentially accelerate the hydrolysis of the thioester bond. It is advisable to use non-nucleophilic buffers. The stability of thioesters is favored at acidic pH, while phosphate esters, for example, are more stable under basic conditions.[1][2][3]

Q5: How can I accurately measure the concentration of my this compound stock and monitor its degradation?

A5: You can use UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound and its degradation products.

  • UV-Vis Spectrophotometry: this compound has a characteristic UV absorbance maximum. This can be used for a quick estimation of concentration.

  • HPLC: This is a more accurate method that can separate this compound from its degradation products (benzoic acid and CoA), allowing for precise quantification of each component.

Data Presentation: this compound Stability

The following tables summarize the expected stability of thioesters like this compound under various conditions. Please note that specific rates for this compound may vary, and these tables provide a general guide based on the behavior of similar thioester compounds.

Table 1: Effect of pH on the Half-Life of a Thioester at Room Temperature (23-25°C)

pHRelative StabilityExpected Half-Life Range
5.0HighDays to Weeks
7.0ModerateHours to Days
8.0LowMinutes to Hours
9.0Very LowSeconds to Minutes

Note: This is an illustrative table based on general thioester chemistry. The rate of hydrolysis is base-catalyzed, leading to a significant decrease in stability as the pH increases into the alkaline range.[1][4]

Table 2: Effect of Temperature on the Half-Life of a Thioester at Neutral pH (~7.0)

Temperature (°C)Relative StabilityExpected Half-Life Range
4HighDays
25ModerateHours
37LowMinutes to Hours
50Very LowMinutes

Note: This table illustrates the general trend of decreasing stability with increasing temperature. Actual half-life will depend on the specific thioester and buffer conditions.[5]

Experimental Protocols

Protocol 1: Quantification of this compound using UV-Vis Spectrophotometry

Objective: To determine the concentration of a this compound solution.

Materials:

  • This compound solution

  • Quartz cuvettes

  • UV-Vis spectrophotometer

  • Appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

Procedure:

  • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.

  • Set the wavelength to the absorbance maximum of this compound. While the exact maximum can vary slightly with the solvent, a common wavelength used for detection is 259 nm.

  • Blank the spectrophotometer using the same buffer in which the this compound is dissolved.

  • Dilute the this compound solution in the buffer to a concentration that will give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Measure the absorbance of the diluted this compound solution.

  • Calculate the concentration using the Beer-Lambert law (A = εbc), where:

    • A is the measured absorbance

    • ε is the molar extinction coefficient of this compound (approximately 15,400 M⁻¹cm⁻¹ at 260 nm, though it's best to use a value determined for your specific conditions or from the supplier's certificate of analysis)

    • b is the path length of the cuvette (usually 1 cm)

    • c is the concentration in Molarity (mol/L)

Protocol 2: Analysis of this compound and its Degradation Products by HPLC

Objective: To separate and quantify this compound, benzoic acid, and coenzyme A in a sample.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% (v/v) trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • This compound, benzoic acid, and coenzyme A standards

  • Sample for analysis

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.

  • Prepare a standard curve for this compound, benzoic acid, and coenzyme A by injecting known concentrations of each.

  • Inject the sample onto the HPLC system.

  • Run a gradient elution to separate the compounds. An example gradient is as follows:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 95% B

    • 25-30 min: Hold at 95% B

    • 30-35 min: Return to 5% B and re-equilibrate

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 260 nm).

  • Identify the peaks corresponding to this compound, benzoic acid, and coenzyme A based on the retention times of the standards.

  • Quantify the amount of each compound in the sample by comparing the peak areas to the standard curves.

Visualizations

BenzoylCoA_Degradation BenzoylCoA This compound Degradation Hydrolysis BenzoylCoA->Degradation H2O H₂O H2O->Degradation BenzoicAcid Benzoic Acid Degradation->BenzoicAcid CoA Coenzyme A Degradation->CoA

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow start Suspected this compound Degradation check_pH Check pH of Solution start->check_pH check_temp Check Temperature check_pH->check_temp pH ≤ 7.5 adjust_pH Adjust to pH < 7.5 check_pH->adjust_pH pH > 7.5 check_buffer Check Buffer Composition check_temp->check_buffer ≤ 4°C lower_temp Store on Ice / Use Lower Temp check_temp->lower_temp > 4°C change_buffer Use Non-Nucleophilic Buffer check_buffer->change_buffer Nucleophilic stable Stability Improved check_buffer->stable Non-Nucleophilic adjust_pH->stable lower_temp->stable change_buffer->stable

Caption: Troubleshooting this compound instability.

References

Technical Support Center: Enzymatic Synthesis of Benzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome low yields in the enzymatic synthesis of benzoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Q1: My reaction has run to completion, but I see very little or no this compound formation. What are the primary things to check?

This is a common issue that can often be traced back to problems with one of the core components of the reaction: the enzyme, the substrates, or the reaction conditions.

  • Potential Cause 1: Inactive Enzyme. The benzoate-CoA ligase may have lost activity due to improper storage, handling, or the presence of inhibitors.

    • Solution:

      • Verify the activity of your enzyme stock with a small-scale positive control reaction under known optimal conditions.

      • Ensure the enzyme has been stored at the correct temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.

      • If you have purified the enzyme yourself, confirm its purity and concentration. Contaminating proteases can degrade the enzyme over time.

  • Potential Cause 2: Substrate or Cofactor Degradation. ATP and Coenzyme A are labile molecules susceptible to degradation.

    • Solution:

      • Use fresh, high-quality ATP and Coenzyme A.

      • Prepare fresh stock solutions and store them in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

      • Ensure the purity of the benzoic acid substrate, as contaminants can inhibit the enzyme.

  • Potential Cause 3: Suboptimal Reaction Conditions. The reaction buffer, pH, temperature, or concentration of essential cofactors may not be optimal for the enzyme.

    • Solution:

      • The optimal pH for benzoate-CoA ligase is typically around 8.0.[1]

      • The ideal reaction temperature is generally between 37-40°C.[1]

      • Magnesium ions (Mg²⁺) are a critical cofactor. Ensure your reaction buffer contains an optimal concentration of MgCl₂, typically in the range of 3-7 mM.[1] Note that concentrations above 10 mM can be inhibitory.[1]

Q2: The reaction starts, but the yield of this compound is consistently low, often stalling at a low conversion rate. What could be the problem?

When the reaction initiates but fails to proceed to completion, it often points to issues with reaction equilibrium, product inhibition, or instability of the product.

  • Potential Cause 1: Reversible Reaction and Product Inhibition. The enzymatic synthesis of this compound is a reversible reaction, and the accumulation of products can inhibit the enzyme. The reaction produces AMP and pyrophosphate (PPi) as byproducts.[2][3] High concentrations of pyrophosphate can inhibit the reaction, with a reported inhibition constant (Ki) of 5.7 mM.[1] The desired product, this compound, can also act as an inhibitor of the ligase.[4]

    • Solution:

      • To drive the reaction forward, add inorganic pyrophosphatase to the reaction mixture. This enzyme will hydrolyze the pyrophosphate to phosphate, removing it from the reaction and preventing the reverse reaction and product inhibition.[5][6]

  • Potential Cause 2: Product Instability. The thioester bond in this compound is susceptible to hydrolysis, particularly at non-optimal pH values or elevated temperatures.

    • Solution:

      • Maintain the reaction pH within the optimal range.

      • Once the reaction is complete, it is advisable to store the product at low temperatures (-80°C) or proceed immediately with downstream applications to minimize degradation.[7] For long-term storage, consider storing in an acidic buffer (pH 2-6).[8]

  • Potential Cause 3: Substrate Inhibition. Although less common for benzoate, high concentrations of the substrate can sometimes inhibit enzyme activity.

    • Solution:

      • If you suspect substrate inhibition, perform a substrate titration experiment to determine the optimal concentration range for benzoic acid and Coenzyme A.

Q3: I am using a recombinant, His-tagged benzoate-CoA ligase, but the activity is very low. How can I improve this?

Low activity of a purified recombinant enzyme can be due to issues with protein expression, purification, or the inherent properties of the enzyme from a particular source.

  • Potential Cause 1: Poor Enzyme Expression or Misfolding. The enzyme may not be expressing well in your chosen system (e.g., E. coli) or may be misfolded, leading to low specific activity.

    • Solution:

      • Optimize protein expression conditions, such as induction temperature, duration, and inducer concentration.

      • Consider co-expression with chaperones to aid in proper protein folding.

      • If using an E. coli expression system, ensure the codon usage of the gene is optimized.

  • Potential Cause 2: Issues with Purification. The purification protocol may not be optimal, leading to a low yield of active enzyme or the co-purification of inhibitors.

    • Solution:

      • Ensure all purification steps are carried out at low temperatures (e.g., 4°C) to maintain enzyme stability.[9]

      • Experiment with different chromatography resins and buffer conditions to improve purity and yield. For example, some purification protocols for benzoate-CoA ligase involve sequential ammonium sulfate precipitation, desalting, and anion exchange chromatography.[10]

  • Potential Cause 3: Enzyme Source. The specific benzoate-CoA ligase you are using may have inherently low activity or stability.

    • Solution:

      • Consider exploring benzoate-CoA ligases from different microbial sources. Enzymes from organisms like Rhodopseudomonas palustris and Thauera aromatica have been well-characterized and show good activity.[4][9] Plant-derived 4-coumarate:coenzyme A ligases can also exhibit activity with benzoic acid.[11]

Frequently Asked Questions (FAQs)

Q1: What is the basic enzymatic reaction for the synthesis of this compound?

The synthesis of this compound from benzoic acid is catalyzed by the enzyme benzoate-CoA ligase (EC 6.2.1.25).[2] The reaction proceeds in two main steps: first, benzoic acid is activated by ATP to form a benzoyl-AMP intermediate and pyrophosphate (PPi).[12] In the second step, the benzoyl group is transferred to Coenzyme A, releasing AMP and forming the final product, this compound.[12]

Q2: What are the typical kinetic parameters for benzoate-CoA ligase?

The kinetic parameters can vary depending on the source of the enzyme. The following table summarizes some reported values:

Enzyme SourceSubstrateApparent KmVmaxReference
Rhodopseudomonas palustrisBenzoate0.6 - 2 µM-[4]
ATP2 - 3 µM-[4]
Coenzyme A90 - 120 µM-[4]
Anaerobic syntrophic cultureBenzoate0.04 mM1.05 U/mg[1]
ATP0.16 mM1.08 U/mg[1]
Coenzyme A0.07 mM1.05 U/mg[1]

Q3: How can I monitor the progress of the reaction and quantify the this compound product?

The most common method for quantifying this compound is through reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.[13][14] this compound has a characteristic absorbance that allows for its detection and quantification. A coupled spectrophotometric assay can also be used, where the formation of AMP is linked to the oxidation of NADH, which can be monitored at 365 nm.[9]

Q4: Are there alternative enzymes that can be used for this compound synthesis?

Yes, some acyl-CoA synthetases and ligases exhibit broad substrate specificity and can accept benzoic acid as a substrate. For instance, some plant-derived 4-coumarate:CoA ligases (4CL) can synthesize this compound, although often with lower efficiency than their preferred substrates.[11] Exploring enzymes from different sources can be a viable strategy if you are facing challenges with a specific benzoate-CoA ligase.

Experimental Protocols

Protocol 1: Small-Scale Enzymatic Synthesis of this compound

This protocol is a starting point and should be optimized for your specific enzyme and experimental goals.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture on ice. The final volume can be adjusted as needed (e.g., 100 µL).

    • Component Stock Concentration Final Concentration
      Tris-HCl, pH 8.01 M100 mM
      Benzoic acid50 mM1 mM
      ATP100 mM5 mM
      Coenzyme A20 mM1 mM
      MgCl₂1 M5 mM
      Inorganic Pyrophosphatase10 U/µL0.1 U/µL
      Benzoate-CoA Ligase(Varies)1-5 µg
      Nuclease-free water-To final volume
  • Reaction Incubation:

    • Initiate the reaction by adding the benzoate-CoA ligase.

    • Incubate the reaction mixture at 37°C for 1 to 4 hours. Optimal incubation time should be determined empirically.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding an equal volume of ice-cold methanol or by heat inactivation at 95°C for 5 minutes.

    • Centrifuge the sample to pellet any precipitated protein.

    • Analyze the supernatant for this compound formation using HPLC.

Protocol 2: Purification of Recombinant His-tagged Benzoate-CoA Ligase

This is a general protocol for the purification of a His-tagged benzoate-CoA ligase expressed in E. coli.

  • Cell Lysis:

    • Resuspend the E. coli cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation.

  • Affinity Chromatography:

    • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

    • Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged benzoate-CoA ligase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange/Desalting:

    • Remove the imidazole and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM DTT, 10% glycerol).

  • Purity Analysis and Storage:

    • Assess the purity of the enzyme by SDS-PAGE.

    • Measure the protein concentration.

    • Store the purified enzyme in aliquots at -80°C.

Visualizations

Enzymatic_Synthesis_of_Benzoyl_CoA cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Benzoic_Acid Benzoic Acid BCL Benzoate-CoA Ligase Benzoic_Acid->BCL ATP ATP ATP->BCL CoA Coenzyme A CoA->BCL Benzoyl_CoA This compound BCL->Benzoyl_CoA AMP AMP BCL->AMP PPi Pyrophosphate (PPi) BCL->PPi Troubleshooting_Workflow Start Low or No this compound Yield Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Substrates Are substrates/cofactors intact? Check_Enzyme->Check_Substrates Yes Solution_Enzyme Use fresh enzyme / Verify activity Check_Enzyme->Solution_Enzyme No Check_Conditions Are reaction conditions optimal? Check_Substrates->Check_Conditions Yes Solution_Substrates Use fresh substrates/cofactors Check_Substrates->Solution_Substrates No Check_Equilibrium Is reaction equilibrium limiting? Check_Conditions->Check_Equilibrium Yes Solution_Conditions Optimize pH, temp, [Mg2+] Check_Conditions->Solution_Conditions No Solution_Equilibrium Add pyrophosphatase Check_Equilibrium->Solution_Equilibrium Yes Success Improved Yield Check_Equilibrium->Success No, yield is now high Solution_Enzyme->Start Solution_Substrates->Start Solution_Conditions->Start Solution_Equilibrium->Success Reaction_Parameters Yield This compound Yield Enzyme Enzyme Activity Enzyme->Yield Substrates Substrate Integrity (Benzoate, ATP, CoA) Substrates->Yield Conditions Reaction Conditions (pH, Temp, Mg2+) Conditions->Yield Conditions->Enzyme influences Equilibrium Reaction Equilibrium Equilibrium->Yield PPi Pyrophosphate (PPi) Equilibrium->PPi product of PPi->Equilibrium shifts left

References

Troubleshooting poor resolution in HPLC analysis of CoA esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Coenzyme A (CoA) esters.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of CoA Ester Peaks

Q: My CoA ester peaks are not well separated. What are the common causes and how can I improve the resolution?

A: Poor resolution is a frequent challenge in the analysis of structurally similar CoA esters. Several factors related to the column, mobile phase, and overall system can contribute to this issue.[1][2][3][4] A systematic approach to troubleshooting is often the most effective way to identify and solve the problem.

Troubleshooting Steps:

  • Column Evaluation: The analytical column is a critical component for achieving good separation.[4]

    • Column Aging: Over time, column performance degrades, leading to reduced efficiency and resolution.[1] If the column has been in use for an extended period, consider replacing it.

    • Contamination: Accumulation of contaminants from the sample matrix on the column can cause peak broadening and loss of resolution.[1][3] Regular column flushing with a strong solvent is recommended.[1]

    • Incorrect Column Choice: For separating polar compounds like CoA esters, a C18 or C8 reversed-phase column is commonly used.[5][6][7] Ensure you are using an appropriate stationary phase.

  • Mobile Phase Optimization: The composition of the mobile phase directly influences the separation.[8][9][10]

    • Solvent Strength: Adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and selectivity.[1][8] Decreasing the organic content can improve the separation of early-eluting peaks.[1]

    • pH Adjustment: For ionizable compounds like CoA esters, small changes in the mobile phase pH can alter retention times and improve resolution.[1][11] It is often beneficial to work at a pH where the analytes are in a single ionic form.

    • Gradient Elution: For complex mixtures of CoA esters with a wide range of polarities, a gradient elution program, where the mobile phase composition is changed over time, can provide better separation than an isocratic method.[12][13][14]

  • Flow Rate Adjustment: The flow rate of the mobile phase affects the time analytes spend interacting with the stationary phase.[9]

    • Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.[2][15]

  • Temperature Control: Inconsistent column temperature can lead to shifts in retention time and affect selectivity.[2] Using a column oven to maintain a stable temperature is crucial for reproducible results.[1]

Issue 2: Peak Tailing or Asymmetry

Q: My CoA ester peaks are showing significant tailing. What could be the cause and how can I obtain more symmetrical peaks?

A: Peak tailing can be caused by a variety of factors, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.

Troubleshooting Steps:

  • Check for Column Contamination: As mentioned previously, contaminants can lead to active sites on the column that cause peak tailing.[3] Flushing the column is a good first step.

  • Optimize Mobile Phase pH: The pH of the mobile phase can influence the ionization state of both the analytes and residual silanol groups on the silica-based stationary phase. Operating at a pH that suppresses these secondary interactions can improve peak shape.[3]

  • Use of Ion-Pairing Agents: For highly polar and ionic compounds like CoA esters, adding an ion-pairing agent to the mobile phase can improve retention and peak shape.[16][17] These agents, such as alkyl sulfonates, form a neutral complex with the charged analyte, which then interacts more favorably with the reversed-phase stationary phase.[16][17]

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.[2][3] Try reducing the injection volume or diluting the sample.[1]

Issue 3: Irreproducible Retention Times

Q: I am observing significant shifts in the retention times of my CoA esters between runs. What could be causing this variability?

A: Fluctuating retention times are often indicative of an unstable HPLC system or changes in the mobile phase.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Inaccurate solvent ratios or pH adjustments can lead to variability.[1][18] It is also important to use freshly prepared solvents, as their composition can change over time.[2]

  • Column Equilibration: Insufficient column equilibration time between runs, especially when using a gradient, can cause retention time shifts.[3] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • System Leaks: Check the HPLC system for any leaks, as these can cause fluctuations in the flow rate and pressure, leading to unstable retention times.[3]

  • Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can result in an inconsistent flow rate.[19] Regular pump maintenance is essential for reproducible results.

  • Temperature Fluctuations: As mentioned earlier, a stable column temperature is critical for consistent retention times.[2]

Data Presentation: HPLC Parameters for CoA Ester Analysis

The following tables summarize common starting parameters for the HPLC analysis of CoA esters based on published methods. These should be considered as starting points for method development and optimization.

Table 1: HPLC Column and Mobile Phase Parameters

ParameterRecommendationNotes
Column Type Reversed-Phase C18 or C8C18 columns are widely used for their hydrophobicity and ability to separate a broad range of analytes.[5][6] C8 columns are slightly less retentive and may be suitable for more polar CoA esters.
Particle Size 2.6 - 5 µmSmaller particle sizes generally provide higher efficiency and better resolution but result in higher backpressure.[20]
Mobile Phase A Aqueous Buffer (e.g., Phosphate Buffer)A buffer is necessary to control the pH of the mobile phase.[5]
Mobile Phase B Organic Solvent (Acetonitrile or Methanol)Acetonitrile is often preferred due to its lower viscosity and UV transparency.[21]
pH 5.0 - 7.0The pH should be optimized to ensure consistent ionization of the CoA esters and to minimize secondary interactions with the stationary phase.
Ion-Pairing Agent Alkyl Sulfonates (e.g., Hexanesulfonic acid)Can be added to the mobile phase to improve retention and peak shape of ionic analytes.[16][17]

Table 2: Typical Gradient Elution Program

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0955
205050
25595
30595
31955
40955

Note: This is an example gradient and should be optimized for the specific CoA esters being analyzed.[21]

Experimental Protocols

Protocol 1: General HPLC Method for CoA Ester Analysis

This protocol provides a starting point for the separation of short-chain CoA esters using reversed-phase HPLC with UV detection.

  • Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 50% B

    • 25-30 min: Linear gradient from 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-36 min: Return to 5% B

    • 36-45 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 260 nm.[21]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Samples should be filtered through a 0.22 µm filter before injection to remove any particulates.[1]

Mandatory Visualizations

Diagram 1: Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Troubleshooting Start Poor Resolution/ Co-elution CheckColumn Evaluate Column (Age, Contamination) Start->CheckColumn OptimizeMobilePhase Optimize Mobile Phase (Solvent Ratio, pH) CheckColumn->OptimizeMobilePhase Column OK? AdjustFlowRate Adjust Flow Rate OptimizeMobilePhase->AdjustFlowRate Still Poor? ControlTemp Check Temperature Control AdjustFlowRate->ControlTemp Still Poor? UseGradient Implement/Optimize Gradient Elution ControlTemp->UseGradient Still Poor? GoodResolution Good Resolution UseGradient->GoodResolution Improved Problem Problem Investigation Investigation Step Action Action/Solution Result Successful Outcome

A logical workflow for troubleshooting poor peak resolution in HPLC analysis.

Diagram 2: Decision Tree for Addressing Peak Tailing

Peak_Tailing_Troubleshooting Start Peak Tailing Observed FlushColumn Flush Column Start->FlushColumn CheckOverload Reduce Sample Load FlushColumn->CheckOverload Tailing Persists SymmetricalPeaks Symmetrical Peaks FlushColumn->SymmetricalPeaks Improved OptimizepH Optimize Mobile Phase pH CheckOverload->OptimizepH Tailing Persists CheckOverload->SymmetricalPeaks Improved UseIonPair Add Ion-Pairing Agent OptimizepH->UseIonPair Tailing Persists OptimizepH->SymmetricalPeaks Improved UseIonPair->SymmetricalPeaks Improved Problem Problem Action Action/Solution Result Successful Outcome

A decision-making process for resolving asymmetrical peak shapes.

References

Technical Support Center: Optimizing Assay Conditions for Benzoyl-CoA-Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing assay conditions for benzoyl-CoA-dependent enzymes.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation with this compound-dependent enzymes.

Issue: Low or No Enzyme Activity

Possible Causes and Solutions:

  • Sub-optimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature.

    • Solution: Ensure the assay buffer is at the optimal pH for your specific enzyme. Verify the reaction temperature is appropriate. Most assays are performed at 30°C or 37°C.[1][2][3] Small deviations can significantly impact activity.[4]

  • Enzyme Instability or Degradation: this compound-dependent enzymes, particularly those involved in anaerobic pathways, can be sensitive to oxygen and lose activity if not handled under appropriate conditions.[5][6]

    • Solution: For oxygen-sensitive enzymes, perform all purification and assay steps under anaerobic conditions.[5] The addition of a reducing agent like dithionite may be necessary.[5] Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.[4] Some enzymes can be stored at -20°C with glycerol for extended periods.[7]

  • Incorrect Cofactor or Cosubstrate Concentration: Many this compound-dependent enzymes require specific cofactors (e.g., ATP, Mg²⁺, NADPH, FAD) for activity.[1][2][5]

    • Solution: Verify the concentrations of all necessary cofactors and cosubstrates in the reaction mixture. Refer to established protocols for typical concentration ranges. For example, a common assay for benzoate-CoA ligase uses 1 mM ATP and 5 mM MgCl₂.[2]

  • Poor Quality or Degraded this compound: this compound is susceptible to hydrolysis.

    • Solution: Use high-purity (≥95%) this compound.[8] Prepare aqueous solutions of this compound fresh daily, as it is not recommended to store them for more than one day.[8] Store the solid compound at -20°C for long-term stability.[8]

  • Presence of Inhibitors: Components in your sample or buffer could be inhibiting the enzyme.

    • Solution: Be aware of potential inhibitors such as EDTA, SDS, and sodium azide.[9] If using cell extracts, consider a partial purification step to remove interfering substances. ADP can act as a competitive inhibitor for ATP in some reactions.[10]

Issue: High Background Signal in Spectrophotometric Assays

Possible Causes and Solutions:

  • Substrate Instability: The thioester bond of this compound can hydrolyze spontaneously, releasing Coenzyme A, which can react with reagents like DTNB used in some assays, leading to a high background.

    • Solution: Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from the rate of the enzymatic reaction.

  • Interfering Substances: Other components in the reaction mixture might absorb at the detection wavelength.

    • Solution: Run a control lacking only the substrate being monitored to check for background absorbance from other components. For assays monitoring NADH or NADPH oxidation/reduction, ensure no other enzymes in a crude extract are contributing to changes in absorbance at 340 nm.[2]

Issue: Inconsistent or Irreproducible Results

Possible Causes and Solutions:

  • Inconsistent Pipetting or Reagent Preparation: Small variations in reagent concentrations can lead to significant differences in reaction rates.

    • Solution: Use calibrated pipettes and prepare master mixes for reagents to ensure consistency across replicates and experiments.[9]

  • Fluctuations in Temperature: Even minor temperature changes during the assay can affect enzyme kinetics.

    • Solution: Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the experiment.[4]

  • Oxygen Sensitivity (for anaerobic enzymes): Exposure to air can irreversibly inactivate some this compound reductases.[5][6]

    • Solution: For strictly anaerobic enzymes, ensure all buffers and solutions are deoxygenated and that the assay is performed in an anaerobic chamber or glove box.[5] Covering the assay mixture with paraffin oil can help minimize oxygen uptake.[1]

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound stock solution?

A1: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[8] For experiments, dissolve it in water to a desired concentration (solubility is approximately 50 mg/ml).[8] It is highly recommended to prepare aqueous solutions fresh for each experiment, as they should not be stored for more than one day to avoid degradation.[8]

Q2: What are the common methods for assaying this compound-dependent enzymes?

A2: The most common methods are spectrophotometric and LC-MS based assays.

  • Spectrophotometric assays are often continuous and measure the change in absorbance of a substrate or product over time. For example, many assays monitor the oxidation of NADH or NADPH at 340 nm or 365 nm.[2] Another approach is to use a coupled enzyme assay where the product of the primary reaction is a substrate for a second, easily monitored reaction.[2][11]

  • LC-MS/MS based methods offer high sensitivity and selectivity and are particularly useful for identifying and quantifying reaction products, especially when a continuous spectrophotometric assay is not feasible.[7][12] This method can simultaneously measure multiple acyl-CoAs and biosynthetic intermediates.[12]

Q3: My enzyme is oxygen-sensitive. What precautions should I take?

A3: For oxygen-sensitive enzymes like this compound reductase, strict anaerobic conditions are crucial.

  • Purification: Perform all purification steps in an anaerobic environment.[5]

  • Assay Setup: Use deoxygenated buffers and reagents. The assay itself should be conducted in an anaerobic chamber or by using sealed cuvettes with an inert gas headspace.[5] Including a reductant like titanium(III) citrate or dithionite in the assay buffer can help maintain a low redox potential.[5][6]

Q4: How can I determine the optimal concentration of substrates for my assay?

A4: To determine the Michaelis-Menten constant (Km) for your substrates, you should perform kinetic analyses by varying the concentration of one substrate while keeping the others at saturating concentrations. For example, to determine the Km for this compound, you might vary its concentration from 0.05 mM to 1 mM while keeping ATP and CoA concentrations high.[11] Apparent Km values for this compound and ATP for some enzymes have been reported to be around 15 µM and 0.6 mM, respectively.[5]

Quantitative Data Summary

Table 1: Typical Reagent Concentrations for Spectrophotometric Assays of this compound-Dependent Enzymes

ReagentBenzoate-CoA Ligase (Coupled Assay)[2][11]This compound Oxygenase/Reductase[2]This compound Reductase (Dearomatizing)[5]
Buffer 100 mM Tris-HCl, pH 8.0100 mM Tris-HCl, pH 8.0Not specified
This compound - (Benzoate is the substrate)0.2 mM15 µM (apparent Km)
Benzoate 0.5 mM--
CoA 0.4 mM--
ATP 1 mM-0.6 mM (apparent Km)
MgCl₂ 5 mM-Required
NADH/NADPH 0.4 mM NADH0.6 mM NADPH-
FAD -0.2 mM-
Other 2 mM DTT, 1 mM PEP, 1U Myokinase, 1U Pyruvate Kinase, 1.5U Lactate Dehydrogenase-Strong reductant (e.g., Ti(III) citrate)

Table 2: Physical and Chemical Properties of Benzoyl-Coenzyme A

PropertyValueReference
Purity ≥95%[8]
Form Crystalline solid[8]
Storage -20°C[8]
Stability (solid) ≥ 4 years[8]
UV/Vis λmax 261 nm[8]
Solubility in water ~50 mg/ml[8]
Aqueous Solution Stability Not recommended for more than one day[8]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Benzoate-CoA Ligase (Coupled Assay)

This protocol is adapted from Schühle et al. and Ziegler et al.[2][11] It measures the formation of AMP, which is coupled to the oxidation of NADH.

  • Prepare the Reaction Mixture: In a 1 ml cuvette, prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 8.0

    • 5 mM MgCl₂

    • 2 mM Dithiothreitol (DTT)

    • 1 mM ATP

    • 0.4 mM Coenzyme A (CoA)

    • 0.4 mM NADH

    • 1 mM Phosphoenolpyruvate (PEP)

    • 1 unit Myokinase

    • 1 unit Pyruvate Kinase

    • 1.5 units Lactate Dehydrogenase

  • Equilibrate: Incubate the mixture at 30°C for 5 minutes to allow the temperature to equilibrate and to obtain a stable baseline.

  • Initiate the Reaction: Add 10-50 µl of the enzyme sample (e.g., cell-free extract or purified protein).

  • Start the Measurement: Initiate the reaction by adding 0.5 mM benzoic acid.

  • Monitor Absorbance: Monitor the decrease in absorbance at 365 nm (ε = 3.4 x 10³ M⁻¹ cm⁻¹) or 340 nm (ε = 6.22 x 10³ M⁻¹ cm⁻¹) corresponding to the oxidation of NADH.[2][11]

  • Calculate Activity: Calculate the enzyme activity based on the rate of NADH oxidation. The stoichiometry is 2 moles of NADH oxidized per mole of this compound formed.[11]

Protocol 2: HPLC-MS Assay for this compound Formation

This protocol is a general guide for detecting the product of a this compound ligase reaction.

  • Enzymatic Reaction:

    • Set up a reaction mixture (e.g., 100 µl) containing 100 mM Tris-HCl (pH 7.8), 2.5 mM MgCl₂, 0.5 mM ATP, 0.25 mM CoA, 0.1 mM benzoate, and the enzyme sample.

    • Incubate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

    • As a negative control, use a boiled enzyme sample to ensure product formation is enzymatic.[13]

  • Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold methanol or by acidifying the mixture.

    • Centrifuge the sample to pellet any precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto a reverse-phase C18 column.[7]

    • Use a gradient of mobile phases, for example, water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Monitor for the formation of this compound by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in negative ion mode. The [M-H]⁻ ion for this compound is m/z 870.[13]

Visualizations

Experimental_Workflow_Ligase_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reaction Mix (Buffer, ATP, CoA, NADH, etc.) Mix Combine Reagents & Enzyme Reagents->Mix Enzyme Prepare Enzyme Sample Enzyme->Mix Equilibrate Equilibrate at 30°C Mix->Equilibrate Initiate Add Benzoate Equilibrate->Initiate Monitor Monitor Absorbance (340/365 nm) Initiate->Monitor Calculate Calculate Rate of NADH Oxidation Monitor->Calculate Activity Determine Enzyme Activity Calculate->Activity

Caption: Workflow for a coupled spectrophotometric assay of Benzoate-CoA ligase.

Troubleshooting_Low_Activity Start Low/No Enzyme Activity Check_Conditions Check Assay Conditions (pH, Temp) Start->Check_Conditions Check_Enzyme Assess Enzyme Stability (Storage, Oxygen) Check_Conditions->Check_Enzyme Correct Solution_Conditions Optimize pH and Temperature Check_Conditions->Solution_Conditions Incorrect Check_Reagents Verify Reagent Quality & Concentrations Check_Enzyme->Check_Reagents Stable Solution_Enzyme Use Anaerobic Conditions/ Fresh Enzyme Check_Enzyme->Solution_Enzyme Compromised Check_Inhibitors Suspect Inhibitors? Check_Reagents->Check_Inhibitors Correct Solution_Reagents Use Fresh, High-Purity Reagents Check_Reagents->Solution_Reagents Degraded/ Incorrect Solution_Inhibitors Purify Sample/ Remove Inhibitors Check_Inhibitors->Solution_Inhibitors Yes Resolved Activity Restored Check_Inhibitors->Resolved No Solution_Conditions->Resolved Solution_Enzyme->Resolved Solution_Reagents->Resolved Solution_Inhibitors->Resolved

Caption: Troubleshooting logic for low or no enzyme activity.

References

Strategies to increase the expression of soluble benzoyl-CoA reductase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of soluble benzoyl-CoA reductase (BCR). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully producing active, soluble BCR.

Frequently Asked Questions (FAQs)

Q1: What is this compound reductase (BCR) and why is its soluble expression challenging?

This compound reductase is a key enzyme in the anaerobic degradation of aromatic compounds. It catalyzes the ATP-dependent dearomatization of this compound, a critical step in the metabolism of various pollutants.[1] The primary challenges in producing soluble, active BCR in common heterologous hosts like E. coli stem from its complex, multi-subunit nature (typically an αβγδ heterotetramer), its extreme sensitivity to oxygen, and its reliance on intricate iron-sulfur [4Fe-4S] clusters for activity.[1][2]

Q2: My BCR is expressed, but it's completely insoluble and forms inclusion bodies. What should I do?

Inclusion body formation is a common issue when overexpressing complex proteins.[3] Here are several strategies to enhance soluble expression:

  • Lower the Expression Temperature: Reducing the post-induction temperature from 37°C to a range of 18-25°C can slow down protein synthesis, giving the polypeptide chains more time to fold correctly.[4][5]

  • Reduce Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, overwhelming protein production. Titrating the inducer concentration (e.g., 0.05 mM to 0.5 mM IPTG) can help balance expression levels with the cell's folding capacity.[4][6]

  • Use a Weaker or Tightly Regulated Promoter: Strong promoters like T7 can lead to aggregation.[5] Consider using a more moderate expression system or one with tighter regulation to control the rate of protein synthesis.

  • Co-express with Chaperones: Co-expression of molecular chaperones can assist in the proper folding of the BCR subunits.

  • Utilize Solubility-Enhancing Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or SUMO (Small Ubiquitin-like Modifier), to one or more subunits can significantly improve the solubility of the entire complex.[7][8]

Q3: I've managed to get soluble BCR, but it has very low or no activity. What are the likely causes?

Low activity in soluble BCR is often linked to two main issues: loss of the iron-sulfur clusters or improper assembly of the multi-subunit complex.

  • Oxygen Exposure: BCR is extremely oxygen-labile.[1] Exposure to even trace amounts of oxygen during purification can destroy the [4Fe-4S] clusters, rendering the enzyme inactive. All purification steps must be performed under strictly anaerobic conditions (e.g., inside an anaerobic chamber).[9]

  • Iron-Sulfur Cluster Biogenesis: E. coli may struggle to efficiently assemble the multiple [4Fe-4S] clusters required for BCR activity. Co-expressing the genes from the E. coli ISC (iron-sulfur cluster) or SUF (sulfur formation) operons can enhance the cell's capacity for cluster assembly.[10]

  • Apo-protein Formation: If the enzyme is purified without its clusters (as an apo-protein), you may need to perform an in vitro reconstitution of the iron-sulfur clusters under anaerobic conditions.[11][12]

Q4: What is the typical yield for recombinant soluble BCR?

Yields can vary significantly based on the specific BCR, expression system, and optimization strategies. However, a reported yield for a heterologously expressed BCR in E. coli is in the range of 0.4–0.6 mg of purified protein per gram of wet cells.[1]

Troubleshooting Guides

Issue 1: Low or No Expression of BCR Subunits
Possible Cause Troubleshooting Step Rationale
Codon Mismatch Codon-optimize the genes for the BCR subunits for your expression host (e.g., E. coli).The native genes may contain codons that are rare in E. coli, leading to translational stalls and truncated proteins.
Plasmid Instability Ensure consistent antibiotic selection is maintained throughout cell growth.Loss of the expression plasmid will result in a culture that does not produce the target protein.
Protein Toxicity Use a tightly regulated promoter system (e.g., araBAD) and ensure minimal leaky expression before induction.If any of the BCR subunits are toxic to the host cell, even low levels of basal expression can inhibit cell growth.
mRNA Instability Check for sequences that might lead to premature transcriptional termination or mRNA degradation.The stability of the mRNA transcript is crucial for efficient protein translation.
Issue 2: Purified Protein is Colorless and Inactive
Possible Cause Troubleshooting Step Rationale
Loss of Iron-Sulfur Clusters due to Oxygen Perform all lysis and purification steps in a strictly anaerobic environment (glove box with <2 ppm O₂). Degas all buffers thoroughly.The [4Fe-4S] clusters in BCR are rapidly degraded by oxygen. Active BCR has a characteristic brown color.
Insufficient Iron or Cysteine in Media Supplement the growth media with L-cysteine (e.g., 2 mM) and a source of iron like ferric ammonium citrate (e.g., 1 mM) upon induction.[10]These are the essential building blocks for the iron-sulfur clusters.
Inefficient Cluster Assembly Co-express the isc or suf operon genes from E. coli. These genes encode the machinery for Fe-S cluster biogenesis.[10]Overexpressing a complex multi-cluster protein can overwhelm the host's native cluster assembly capacity.
Purification of Apo-protein Perform an in vitro chemical or enzymatic reconstitution of the iron-sulfur clusters under anaerobic conditions. (See Protocol 5).If the protein is expressed as an apo-protein, the clusters must be inserted post-purification to restore activity.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data related to optimizing BCR expression and characterizing its activity.

Table 1: Effect of Expression Conditions on Protein Solubility (Note: This is representative data based on general protein expression optimization principles, as specific data for BCR is limited.[4][13][14])

Parameter Condition 1 Condition 2 Condition 3 Outcome
Temperature 37°C25°C18°CLower temperatures generally increase the proportion of soluble protein.[4]
IPTG Concentration 1.0 mM0.5 mM0.1 mMLower inducer concentrations can reduce the rate of protein synthesis, often leading to better folding and higher solubility.[6]
Soluble Yield LowMediumHighA combination of lower temperature and reduced inducer concentration typically maximizes the yield of soluble protein.

Table 2: Kinetic Parameters of this compound Reductase from Thauera aromatica (Data obtained from studies on the native enzyme)

Substrate Apparent Km Specific Activity Reference
This compound15 µM0.55 µmol min⁻¹ mg⁻¹ (with reduced methyl viologen)
ATP0.6 mMN/A

Experimental Protocols

Protocol 1: Cloning of BCR Gene Cluster for Polycistronic Expression

This protocol outlines a general strategy for cloning the four genes encoding the BCR subunits into a single vector for coordinated expression in E. coli.

  • Gene Amplification: Amplify the four individual genes (e.g., bcrA, bcrB, bcrC, bcrD) from the source organism's genomic DNA using PCR. Design primers to add unique restriction sites to the ends of each gene.

  • Vector Preparation: Choose an expression vector with a suitable promoter (e.g., pET-Duet™ or a custom vector). Digest the vector with restriction enzymes corresponding to the sites added to the genes.

  • Ligation: Using a multi-step ligation process or a Gibson Assembly® approach, sequentially clone the four genes into the expression vector. Ensure each gene is preceded by a ribosome binding site (RBS) to allow for polycistronic expression from a single mRNA transcript.

  • Transformation and Verification: Transform the final construct into a cloning strain of E. coli (e.g., DH5α). Select for positive clones and verify the complete construct via restriction digest and DNA sequencing.

Protocol 2: Anaerobic Expression of Recombinant BCR in E. coli
  • Transformation: Transform the verified expression plasmid into an expression strain of E. coli (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C with aerobic shaking.

  • Main Culture: Transfer the starter culture into a larger volume of fresh LB medium (e.g., 2 L in a sealed, degassed bottle) to an initial OD₆₀₀ of ~0.05.

  • Anaerobic Growth: Grow the culture at 37°C without shaking until the OD₆₀₀ reaches 0.5-0.6. The culture will become anaerobic as the dissolved oxygen is consumed.

  • Temperature Equilibration: Transfer the culture to a shaker set at the desired induction temperature (e.g., 18°C) and allow it to cool for 30-60 minutes.

  • Induction: Add your inducer (e.g., IPTG to a final concentration of 0.1 mM). At the same time, supplement the media with L-cysteine (2 mM) and ferric ammonium citrate (1 mM) to aid Fe-S cluster formation.[10]

  • Expression: Continue incubation at the lower temperature for 16-20 hours.

  • Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately. For optimal results, perform harvesting and all subsequent steps inside an anaerobic chamber.

Protocol 3: Anaerobic Purification of His-tagged BCR

This protocol assumes one of the subunits has been tagged with a hexahistidine (His₆) tag. All steps must be performed in an anaerobic chamber.

  • Buffer Preparation: Prepare all buffers (Lysis, Wash, Elution) and degas them thoroughly by sparging with nitrogen or argon gas for at least 1 hour before bringing them into the anaerobic chamber.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, DNase I). Incubate on ice for 30 minutes, then sonicate to complete lysis.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

  • Washing: Wash the column with 10 column volumes of Wash Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 25 mM imidazole, 1 mM DTT).

  • Elution: Elute the BCR complex with Elution Buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Buffer Exchange: Immediately exchange the purified protein into a final storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 2 mM DTT) using a desalting column.

  • Concentration and Storage: Concentrate the protein if necessary, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 4: Spectrophotometric Activity Assay for BCR

This assay measures the this compound-dependent oxidation of a reduced artificial electron donor, such as methyl viologen.

  • Assay Components:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.2.

    • MgATP solution: 100 mM.

    • This compound solution: 10 mM.

    • Methyl Viologen solution: 100 mM.

    • Sodium Dithionite solution: Freshly prepared at 100 mM in anaerobic buffer.

  • Assay Preparation (in an anaerobic cuvette):

    • To 950 µL of anaerobic Assay Buffer, add MgATP (final conc. 2-5 mM), Methyl Viologen (final conc. 1-2 mM), and this compound (final conc. 0.1-0.5 mM).

    • Add a small amount of sodium dithionite until a stable, deep blue color is achieved, indicating the reduction of methyl viologen.

  • Reaction Initiation: Start the reaction by adding 10-50 µL of purified BCR enzyme.

  • Measurement: Immediately monitor the increase in absorbance at a wavelength where oxidized methyl viologen absorbs and the reduced form does not, or monitor the decrease in absorbance of the reduced form (typically around 600 nm).

  • Calculation: Calculate the specific activity based on the rate of change in absorbance and the extinction coefficient for methyl viologen.

Protocol 5: In Vitro Reconstitution of [4Fe-4S] Clusters

This protocol is for reconstituting clusters in an apo-protein under strict anaerobic conditions.

  • Protein Preparation: Prepare the purified apo-BCR in an anaerobic buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl) containing a reducing agent like 5 mM DTT.

  • Reconstitution Mix: In a separate tube, prepare a solution containing a 10-fold molar excess of both an iron source (e.g., ferric ammonium citrate) and a sulfur source (e.g., L-cysteine).

  • Enzymatic Reconstitution (Optional but recommended): Add a catalytic amount of a cysteine desulfurase (e.g., IscS or SufS) to the reconstitution mix to generate persulfide sulfur.[10]

  • Incubation: Slowly add the reconstitution mix to the stirring protein solution. Incubate at room temperature for 2-4 hours. The solution should gradually turn a brownish color as the clusters form.

  • Removal of Excess Reagents: Remove the excess iron, sulfur, and other small molecules by passing the protein solution through a desalting column equilibrated with the final storage buffer.

  • Verification: Confirm successful reconstitution by observing the characteristic UV-visible spectrum of a [4Fe-4S] protein and by measuring the restoration of enzymatic activity.

Visualizations

Experimental_Workflow_BCR_Expression cluster_cloning Step 1: Gene Cloning cluster_expression Step 2: Protein Expression cluster_purification Step 3: Anaerobic Purification cluster_analysis Step 4: Analysis & Troubleshooting PCR Amplify bcrA-D Genes Ligation Ligate Genes into Vector (Polycistronic Construct) PCR->Ligation Vector Prepare Expression Vector Vector->Ligation Transform_Cloning Transform & Verify Ligation->Transform_Cloning Transform_Expr Transform into BL21(DE3) Transform_Cloning->Transform_Expr Growth Anaerobic Culture Growth Transform_Expr->Growth Induction Induce at Low Temp (+ Fe & Cys) Growth->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis (Anaerobic) Harvest->Lysis Purify Ni-NTA Chromatography Lysis->Purify BufferEx Buffer Exchange Purify->BufferEx Store Store at -80°C BufferEx->Store ActivityAssay Activity Assay Store->ActivityAssay SDS_PAGE SDS-PAGE Analysis Store->SDS_PAGE FeS_Recon Fe-S Cluster Reconstitution ActivityAssay->FeS_Recon If Inactive BCR_Gene_Cluster cluster_bzd Typical bzd/bad Operon Structure cluster_protein Assembled BCR Protein Complex bzdR bzdR (Regulator) bzdN bzdN (bcrA) δ subunit bzdO bzdO (bcrB) α subunit bzdN->bzdO delta δ bzdN->delta bzdP bzdP (bcrC) β subunit bzdO->bzdP alpha α bzdO->alpha translates to bzdQ bzdQ (bcrD) γ subunit bzdP->bzdQ beta β bzdP->beta gamma γ bzdQ->gamma BCR_Complex αβγδ Complex alpha->BCR_Complex beta->BCR_Complex gamma->BCR_Complex delta->BCR_Complex Troubleshooting_Logic Start Start: BCR Expression Attempt Check_Expression Check Total Lysate: Is BCR Expressed? Start->Check_Expression Check_Solubility Check Soluble vs. Insoluble: Is BCR Soluble? Check_Expression->Check_Solubility Yes No_Expression Troubleshoot: - Codon Optimization - Plasmid Stability - Promoter Choice Check_Expression->No_Expression No Check_Activity Check Purified Protein: Is BCR Active? Check_Solubility->Check_Activity Yes Insoluble Troubleshoot (Inclusion Bodies): - Lower Temperature - Reduce Inducer - Add Solubility Tag Check_Solubility->Insoluble No Inactive Troubleshoot (Activity): - Check for Oxygen Exposure - Supplement Fe/Cys - Reconstitute Fe-S Clusters Check_Activity->Inactive No Success Success: Soluble, Active BCR Check_Activity->Success Yes

References

Dealing with substrate inhibition in benzoyl-CoA ligase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to substrate inhibition in benzoyl-CoA ligase assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound ligase and what is its function?

A1: this compound ligase (BCL), also known as benzoate--CoA ligase, is an enzyme that catalyzes the conversion of benzoate to this compound.[1][2] This reaction is the first step in the anaerobic degradation of benzoate.[2] The enzyme belongs to the family of ligases and uses ATP to form a thioester bond between benzoate and coenzyme A (CoA).[3][4] The overall reaction is: ATP + benzoate + CoA ⇌ AMP + diphosphate + this compound.[4]

Q2: What is substrate inhibition in the context of a this compound ligase assay?

A2: Substrate inhibition is a common form of enzyme inhibition where the enzyme's reaction rate decreases at very high substrate concentrations.[5][6] For this compound ligase, this means that as you increase the concentration of a substrate like benzoate or ATP beyond an optimal point, the rate of this compound formation will paradoxically decrease.[6][7] This phenomenon occurs in approximately 25% of all known enzymes.[5] A typical sign of substrate inhibition is a bell-shaped curve when plotting reaction velocity against substrate concentration.[6]

Q3: What causes substrate inhibition?

A3: Substrate inhibition is often attributed to the formation of an unproductive enzyme-substrate complex.[5][6] This can happen when two or more substrate molecules bind to the enzyme's active site simultaneously or when a substrate molecule binds to the enzyme-product complex, preventing the release of the product.[5] For example, high concentrations of ATP (above 6 mM) have been shown to inhibit benzoate activation, possibly due to the generation of pyrophosphate.[7]

Q4: How can I determine if my assay is affected by substrate inhibition?

A4: The most direct method is to measure the initial reaction velocity over a wide range of concentrations for each substrate (benzoate, ATP, and CoA) while keeping the others at a constant, saturating level. If you observe that the reaction rate increases to a maximum and then declines as the substrate concentration continues to rise, your enzyme is likely experiencing substrate inhibition.[6]

Q5: Are there other factors that can cause inhibition in my assay?

A5: Yes, other factors can inhibit the reaction. High concentrations of magnesium chloride (MgCl2), a required cofactor, can be inhibitory in excess of 10 mM.[7] Additionally, contaminants in your sample, such as salts, detergents, or organic solvents from purification steps, can interfere with enzyme activity.[8] It is also important to consider product inhibition, where the accumulation of products like this compound or pyrophosphate can slow the reaction.[7]

Troubleshooting Guides

Guide 1: Identifying and Confirming Substrate Inhibition

If you suspect substrate inhibition is affecting your this compound ligase assay, follow this workflow to confirm your hypothesis.

G cluster_0 Phase 1: Observation & Initial Test cluster_1 Phase 2: Data Analysis cluster_2 Phase 3: Model Fitting A Unexpectedly low activity at high substrate concentrations. B Perform Substrate Titration: Measure initial velocity over a broad range of substrate concentrations. A->B C Plot: Initial Velocity vs. [Substrate] B->C D Does the plot show a bell-shaped curve? C->D E Substrate inhibition is likely. Proceed to optimization. D->E Yes F Inhibition is likely due to other factors (e.g., contaminants, product inhibition). D->F No G Fit data to the uncompetitive substrate inhibition model: v = (Vmax * [S]) / (Km + [S] * (1 + [S]/Ki)) E->G H Determine Kinetic Parameters: Km, Vmax, and Ki G->H

Caption: Workflow for identifying and confirming substrate inhibition.

Guide 2: Overcoming Substrate Inhibition

Once substrate inhibition is confirmed, use these strategies to optimize your assay conditions.

  • Reduce Substrate Concentration: The most straightforward solution is to lower the concentration of the inhibitory substrate to a level that is at or slightly above the optimal concentration (Vmax) but below the point where inhibition begins.

  • Optimize Other Substrates: Ensure that the non-inhibitory substrates (e.g., if benzoate is inhibitory, optimize ATP and CoA) are at their optimal, saturating concentrations. This can sometimes help mitigate the inhibitory effects.

  • Check Buffer Conditions:

    • pH: this compound ligase from anaerobic syntrophic cultures has an optimal pH of around 8.0.[7]

    • Temperature: The optimal temperature for this enzyme is between 37-40°C.[7]

    • Cofactors: Maintain MgCl2 concentration within the optimal range of 3-7 mM, as concentrations above 10 mM can be inhibitory.[7]

  • Consider Alternative Substrates: If benzoate is causing significant inhibition, investigate if your enzyme can utilize alternative substrates. Some this compound ligases can activate fluorobenzoates, picolinate, nicotinate, and isonicotinate, which may exhibit different kinetic properties.[7]

  • Enzyme Purity and Concentration: Use a highly purified enzyme preparation to avoid interference from contaminants. Adjust the enzyme concentration to ensure the reaction rate is linear over the desired time course.[9]

Quantitative Data Summary

The following tables summarize kinetic parameters for this compound ligase from an anaerobic syntrophic culture.[7]

Table 1: Kinetic Constants for Various Substrates

SubstrateK_m (mM)V_max (U/mg)
Benzoate0.041.05
2-Fluorobenzoate0.281.0
3-Fluorobenzoate1.480.7
4-Fluorobenzoate0.320.98

Table 2: Kinetic Constants for Co-Substrates

Co-SubstrateK_m (mM)V_max (U/mg)
CoA-SH0.071.05
ATP0.161.08

Table 3: Inhibition Constants

InhibitorK_i (mM)Notes
Pyrophosphate5.7Inhibition observed with ATP > 6 mM

Experimental Protocols

Protocol 1: Indirect Continuous Spectrophotometric Assay

This is a coupled assay that measures the formation of AMP by linking it to the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[10][11]

Reaction Mixture (1 mL total volume):

  • 100 mM Tris-HCl (pH 7.8 - 8.0)

  • 10 mM KCl

  • 2.5 - 7 mM MgCl2[7][10]

  • 10 mM phospho(enol)pyruvate

  • 0.5 mM ATP

  • 0.25 mM CoA

  • 0.2 mM NADH

  • 2 U myokinase

  • 2 U pyruvate kinase

  • 2 U lactate dehydrogenase

  • 0.1 mM benzoate (or other substrate)

  • Purified this compound Ligase

Procedure:

  • Combine all reaction components except the this compound ligase in a cuvette.

  • Incubate the mixture at the optimal temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm (ε = 6.2 x 10³ M⁻¹ cm⁻¹).[10]

  • Calculate the initial velocity from the linear portion of the absorbance vs. time plot.

Protocol 2: Direct Spectrophotometric Assay

This method directly measures the formation of the this compound thioester product. It is suitable for substrates that result in a CoA ester with a unique absorbance spectrum. For example, 2-aminothis compound can be monitored at 355 nm.[11] For this compound itself, formation can be monitored at 290 nm.[10]

Reaction Mixture (1 mL total volume):

  • 100 mM Tris-HCl (pH 7.8 - 8.0)

  • 2.5 - 7 mM MgCl2

  • 0.5 mM ATP

  • 0.25 mM CoA

  • 0.1 mM benzoate

  • Purified this compound Ligase

Procedure:

  • Combine all reaction components except the enzyme in a UV-transparent cuvette.

  • Incubate at the optimal temperature.

  • Start the reaction by adding the this compound ligase.

  • Monitor the increase in absorbance at the appropriate wavelength (e.g., 290 nm for this compound, ε = 3.9 x 10³ M⁻¹ cm⁻¹).[10]

  • Calculate the initial velocity from the linear rate of absorbance increase.

Visualizations

G cluster_reactants cluster_products Benzoate Benzoate Enzyme This compound Ligase Benzoate->Enzyme ATP ATP ATP->Enzyme CoA CoA CoA->Enzyme BenzoylCoA This compound Enzyme->BenzoylCoA AMP AMP Enzyme->AMP PPi Diphosphate Enzyme->PPi

Caption: Reaction catalyzed by this compound Ligase.

G E E (Free Enzyme) ES ES (Active Complex) E->ES + S S S (Substrate) P P (Product) ES->E ES->E + P SES SES (Inactive Complex) ES->SES + S (High Conc.) SES->ES

Caption: Uncompetitive substrate inhibition mechanism.

References

How to minimize background noise in benzoyl-CoA enzyme assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise and overcome common challenges in benzoyl-CoA enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise in this compound enzyme assays?

High background noise in this compound assays can stem from several sources, broadly categorized as enzymatic and non-enzymatic.

  • Non-Enzymatic Thioester Hydrolysis: The thioester bond in this compound is susceptible to spontaneous, non-enzymatic hydrolysis, which releases free Coenzyme A (CoA-SH). This is a major contributor to background signal in assays that detect free thiols.

  • Reagent Instability and Reactivity: In assays utilizing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), the reagent itself can be unstable or react with other components in the assay mixture, such as reducing agents (e.g., DTT, TCEP), leading to a high background signal.[1][2] DTNB is also sensitive to light, which can increase color intensity and lead to erroneous results.[3]

  • Contamination: Contamination of reagents, buffers, or the enzyme preparation with interfering substances, such as other enzymes with thioesterase activity or small molecule thiols, can generate a false-positive signal.

  • Substrate Impurities: The this compound substrate itself may contain impurities, including free CoA, that contribute to the background.

  • Aromatic Substrate Interference: Aromatic compounds, including this compound and its analogs, can interfere with spectrophotometric or fluorometric readings by absorbing or emitting light at the detection wavelength.

Q2: How can I minimize non-enzymatic hydrolysis of this compound?

The stability of the thioester bond is influenced by several factors. To minimize non-enzymatic hydrolysis:

  • pH Control: Thioester hydrolysis is base-catalyzed.[4] Maintaining a neutral or slightly acidic pH (if compatible with your enzyme's activity) can significantly reduce the rate of spontaneous hydrolysis. Assays are commonly performed at a pH of around 7.0 to 8.0.[5]

  • Temperature Management: Keep all assay components, especially the this compound stock solution, on ice and perform the assay at the lowest temperature compatible with robust enzyme activity.[6]

  • Fresh Substrate Preparation: Prepare this compound solutions fresh for each experiment to avoid degradation during storage.

  • Buffer Composition: The choice of buffer can impact thioester stability. It is advisable to empirically test different buffer systems to find one that minimizes background hydrolysis while maintaining optimal enzyme activity.[7]

Q3: My test compound appears to react with DTNB. How can I address this?

Direct reaction of your test compound with DTNB is a common source of assay interference.

  • Run a Blank Control: Always include a control reaction containing your test compound and DTNB without the enzyme.[1] The absorbance from this blank can be subtracted from your experimental values.

  • Increase DTNB Concentration: In some cases, increasing the concentration of DTNB can make the interference from the test compound negligible.[1]

  • Alternative Assay Methods: If the interference is significant, consider alternative assay formats that do not rely on DTNB, such as HPLC-based assays or fluorescent probes.[8]

Q4: What are some alternative assay formats to reduce background noise?

If a standard spectrophotometric assay proves problematic, consider these alternatives:

  • HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) offers a highly specific method to separate and quantify the substrate and product, thereby eliminating interference from other components in the assay mixture. This method is particularly useful for confirming results from spectrophotometric assays.[1][8]

  • Fluorescent Probes: Utilize fluorescent probes that react with the free thiol of CoA to produce a fluorescent signal.[9][10] These assays can offer higher sensitivity and a better signal-to-noise ratio compared to colorimetric methods. However, it's important to screen for compound autofluorescence.

  • Coupled Enzyme Assays: Couple the release of CoA to a subsequent enzymatic reaction that can be monitored spectrophotometrically or fluorometrically. For example, the CoA produced can be used by another enzyme in a reaction that consumes a chromophore or fluorophore.[11][12]

Troubleshooting Guides

Problem 1: High Background Signal in Blank Wells (No Enzyme Control)
Possible Cause Troubleshooting Steps
Non-enzymatic hydrolysis of this compound - Prepare fresh this compound solution for each experiment. - Optimize the assay pH to be as low as the enzyme's stability and activity will allow. - Keep all reagents on ice until use. - Minimize the incubation time.
DTNB instability or reaction with buffer components - Prepare fresh DTNB solution daily and protect it from light.[3] - Test for reactivity between DTNB and your buffer components by incubating them together and monitoring for a color change. - Consider using a different buffer system.[7]
Contamination of reagents with thiols - Use high-purity reagents and water. - Prepare fresh buffers for each experiment. - Test individual assay components for thiol contamination using DTNB.
Presence of reducing agents (e.g., DTT, TCEP) in the assay - If a reducing agent is necessary for enzyme stability, run a control with the reducing agent and DTNB to quantify the background signal and subtract it from the experimental values. - Consider using a reducing agent that has less interference with DTNB, or use the lowest effective concentration.
Problem 2: Low or No Enzyme Activity
Possible Cause Troubleshooting Steps
Inactive Enzyme - Verify the storage conditions and age of the enzyme. - Perform a positive control with a known active enzyme batch. - Ensure all necessary cofactors are present in the correct concentrations.
Suboptimal Assay Conditions - Confirm that the pH, temperature, and buffer composition are optimal for your specific enzyme.[6] - Titrate the enzyme concentration to ensure you are in the linear range of the assay.
Substrate Inhibition - Perform a substrate titration to determine if high concentrations of this compound are inhibitory.
Incorrect Wavelength or Filter Settings - Double-check the spectrophotometer or plate reader settings to ensure they match the absorbance maximum of the product being measured (e.g., ~412 nm for the TNB anion in DTNB assays).[13]
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Steps
Pipetting Inaccuracies - Use calibrated pipettes and proper pipetting techniques, especially for small volumes. - Prepare a master mix of reagents to minimize well-to-well variability.[14]
Temperature Fluctuations - Ensure all reagents are equilibrated to the assay temperature before starting the reaction.[14] - Use a temperature-controlled plate reader or water bath to maintain a consistent temperature throughout the assay.
Edge Effects in Microplates - Avoid using the outer wells of the microplate, which are more susceptible to evaporation. - If using all wells is necessary, ensure the plate is properly sealed and incubated in a humidified chamber.
Incomplete Mixing - Gently mix the contents of each well after adding all reagents. Avoid introducing air bubbles.

Experimental Protocols

Spectrophotometric Assay for this compound Reductase (Adapted from Published Methods)

This protocol describes a continuous spectrophotometric assay for this compound reductase, which catalyzes the ATP-dependent reduction of this compound.[15][16]

Materials:

  • This compound

  • ATP

  • MgCl₂

  • Reduced methyl viologen or Ti(III) citrate (as an artificial electron donor)

  • Purified this compound reductase or cell-free extract

  • Anaerobic cuvettes and spectrophotometer

  • Assay buffer (e.g., Tris-HCl, pH 7.0-8.0)

Procedure:

  • Prepare all solutions under anaerobic conditions.

  • Set up the reaction mixture in an anaerobic cuvette containing the assay buffer, MgCl₂, ATP, and the artificial electron donor.

  • Initiate the reaction by adding the enzyme preparation.

  • Monitor the oxidation of the electron donor by measuring the decrease in absorbance at its specific wavelength (e.g., for reduced methyl viologen).

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • Run a control reaction without this compound to measure the background ATPase activity of the enzyme, which also consumes the electron donor.[15]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Reagents (Buffer, Substrate, DTNB, Enzyme) controls Prepare Controls (No Enzyme, No Substrate) reagents->controls add_reagents Add Reagents to Microplate plate Equilibrate Plate and Reagents to Assay Temperature controls->plate plate->add_reagents incubate Incubate at Optimal Temperature add_reagents->incubate read Measure Absorbance/Fluorescence incubate->read subtract_bg Subtract Background from Controls read->subtract_bg calc_activity Calculate Enzyme Activity subtract_bg->calc_activity

Caption: A generalized workflow for performing a this compound enzyme assay.

troubleshooting_workflow start High Background Noise? check_blank Check 'No Enzyme' Control start->check_blank high_blank High Signal in Blank? check_blank->high_blank non_enzymatic Source: Non-enzymatic Hydrolysis or Reagent Instability high_blank->non_enzymatic Yes low_blank Source: Enzyme Contamination high_blank->low_blank No troubleshoot_reagents Action: Prepare Fresh Reagents, Optimize pH/Temp non_enzymatic->troubleshoot_reagents end_ok Background Acceptable troubleshoot_reagents->end_ok troubleshoot_enzyme Action: Re-purify Enzyme, Use Inhibitors for Contaminating Activities low_blank->troubleshoot_enzyme troubleshoot_enzyme->end_ok

Caption: A decision tree for troubleshooting high background noise.

benzoyl_coa_pathway Aromatic_Compound Aromatic Compound Benzoyl_CoA This compound Aromatic_Compound->Benzoyl_CoA Benzoyl_CoA_Reductase This compound Reductase Benzoyl_CoA->Benzoyl_CoA_Reductase Dienoyl_CoA Cyclohexa-1,5-diene-1-carboxyl-CoA Benzoyl_CoA_Reductase->Dienoyl_CoA Hydratase Hydratase Dienoyl_CoA->Hydratase Hydroxy_Intermediate 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Hydratase->Hydroxy_Intermediate Dehydrogenase Dehydrogenase Hydroxy_Intermediate->Dehydrogenase Oxo_Intermediate 6-Oxocyclohex-1-ene-1-carboxyl-CoA Dehydrogenase->Oxo_Intermediate Ring_Opening Ring-Opening Hydrolase Oxo_Intermediate->Ring_Opening Beta_Oxidation β-Oxidation Ring_Opening->Beta_Oxidation Central_Metabolism Central Metabolism Beta_Oxidation->Central_Metabolism

Caption: The anaerobic degradation pathway of aromatic compounds via this compound.

References

Improving the efficiency of benzoyl-CoA extraction from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction of benzoyl-CoA from complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guides

This section addresses common issues encountered during this compound extraction and analysis.

IssuePotential Cause(s)Recommended Solution(s)
Low or No this compound Recovery Inefficient Cell Lysis: The extraction solvent may not be effectively breaking open the cells (microbial, plant, or animal) to release the intracellular contents.- For microbial cultures, consider enzymatic lysis (e.g., lysozyme) in addition to solvent extraction. - For plant and animal tissues, ensure thorough homogenization on ice using a suitable method (e.g., bead beating, sonication, or a Dounce homogenizer).[1] - Grinding frozen tissue in liquid nitrogen before homogenization can improve cell disruption.[1]
Degradation of this compound: this compound is susceptible to chemical and enzymatic degradation, especially at non-optimal pH and temperature. The thioester bond is labile.- Perform all extraction steps on ice or at 4°C to minimize enzymatic activity. - Use acidic conditions (e.g., buffers with pH 4.5-6.0) to improve the stability of the thioester bond. - Process samples as quickly as possible to reduce the chance of degradation.
Poor Recovery from Solid-Phase Extraction (SPE): The SPE sorbent may not be appropriate for this compound, or the wash/elution solvents may be suboptimal.[2][3]- Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.[3][4] - Optimize the wash step to remove interferences without eluting this compound. The wash solvent may be too strong.[4][5] - Ensure the elution solvent is strong enough to desorb this compound from the sorbent. You may need to increase the solvent strength or volume.[4][5] - Consider a different SPE sorbent chemistry (e.g., mixed-mode anion exchange).
High Variability Between Replicates Incomplete Homogenization: Non-homogenous samples will lead to inconsistent amounts of starting material being extracted.- Ensure the tissue is completely homogenized to a uniform consistency before taking aliquots for extraction.
Inconsistent SPE Technique: Variations in loading, washing, or elution flow rates can affect recovery.- Use a vacuum manifold or positive pressure manifold for consistent flow rates during SPE.[3] - Ensure the sorbent bed does not dry out between steps, unless specified by the protocol.[3]
Precipitation Issues: Incomplete protein precipitation can lead to matrix effects and inconsistent results.- Ensure the precipitating solvent (e.g., acetonitrile, sulfosalicylic acid) is added in the correct ratio and that the sample is thoroughly vortexed and incubated.
Co-elution of Interfering Compounds in HPLC-MS/MS Suboptimal Chromatographic Separation: The HPLC method may not be adequately separating this compound from other matrix components.- Optimize the HPLC gradient to improve the resolution of the this compound peak. - Consider using a different column chemistry (e.g., a column with a different stationary phase). - Adjust the pH of the mobile phase to improve peak shape and separation.
Matrix Effects: Co-eluting compounds can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.- Incorporate a stable isotope-labeled internal standard for this compound to correct for matrix effects. - Dilute the sample extract to reduce the concentration of interfering compounds. - Improve sample cleanup by optimizing the SPE protocol or adding an additional cleanup step.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store samples before this compound extraction?

A1: For long-term storage, it is crucial to flash-freeze tissues or cell pellets in liquid nitrogen and store them at -80°C. This immediately halts metabolic activity and preserves the integrity of this compound. Avoid slow freezing, as it can lead to the formation of ice crystals that can damage cellular structures and release degradative enzymes.

Q2: Which extraction method is better for this compound: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?

A2: Both methods can be effective, and the choice often depends on the sample matrix and downstream analysis.

  • SPE is generally preferred for its ability to provide cleaner extracts, reducing matrix effects in subsequent LC-MS/MS analysis. It is also amenable to higher throughput.

  • LLE can be simpler to implement for smaller numbers of samples but may result in less clean extracts.

Q3: My this compound seems to be degrading during the extraction process. What can I do to improve its stability?

A3: To enhance stability, perform all extraction steps on ice. Use an acidic extraction buffer (pH 4.5-6.0) to help preserve the thioester bond. Process your samples as quickly as possible and consider adding a reducing agent like DTT to your extraction buffer if oxidation is a concern.

Q4: I am seeing a lot of noise in my HPLC-MS/MS chromatogram. How can I get a cleaner signal?

A4: A noisy chromatogram is often due to matrix interferences. To improve your signal-to-noise ratio:

  • Optimize your SPE cleanup procedure to more effectively remove interfering compounds.

  • Ensure your HPLC method provides good separation of this compound from other sample components.

  • If possible, use a high-resolution mass spectrometer to differentiate this compound from isobaric interferences.

Q5: What are the key differences in extracting this compound from microbial, plant, and animal samples?

A5: The primary differences lie in the initial sample disruption and homogenization steps:

  • Microbial cultures: Require efficient cell wall disruption. This can be achieved through bead beating, sonication, or enzymatic digestion (e.g., lysozyme for gram-positive bacteria).

  • Plant tissues: Often have rigid cell walls that require vigorous homogenization, typically by grinding in liquid nitrogen followed by extraction in a suitable buffer. The presence of secondary metabolites may also necessitate additional cleanup steps.

  • Animal tissues: Are generally softer but require thorough homogenization to ensure complete disruption of the extracellular matrix and cell membranes. A Dounce or mechanical homogenizer is often used.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the reported recovery rates for acyl-CoAs using different extraction methods. While specific data for this compound is limited, these values for structurally related compounds provide a useful benchmark.

Extraction MethodAnalyte(s)Sample MatrixAverage Recovery (%)Reference(s)
Acetonitrile/Isopropanol with SPEAcetyl-CoA, Malonyl-CoA, Oleoyl-CoA, Palmitoyl-CoARat Liver83-90[6]
5-Sulfosalicylic Acid (SSA)Short-chain Acyl-CoAsNot specified>100 (for some analytes due to matrix effects)[2]
Trichloroacetic Acid (TCA) with SPEPantothenate, Dephospho-CoANot specified0[2]
KH2PO4 buffer, 2-propanol, acetonitrile with oligonucleotide purification columnLong-chain Acyl-CoAsRat Tissues70-80[7]

Experimental Protocols

Protocol 1: this compound Extraction from Microbial Cultures (e.g., E. coli, Rhodopseudomonas palustris)
  • Cell Harvesting: Centrifuge the microbial culture (e.g., 50 mL) at 4,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Quenching: Resuspend the cell pellet in 1 mL of ice-cold 60% methanol to quench metabolic activity.

  • Lysis: Transfer the cell suspension to a 2 mL screw-cap tube containing glass or ceramic beads. Lyse the cells using a bead beater for 2 cycles of 30 seconds, with cooling on ice in between.

  • Extraction: Add 1 mL of ice-cold chloroform and vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Three layers will form: an upper aqueous/methanol layer, a protein interface, and a lower chloroform layer.

  • Collection: Carefully collect the upper aqueous/methanol layer containing this compound into a new pre-chilled tube.

  • Cleanup (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

    • Load the collected supernatant onto the cartridge.

    • Wash with 1 mL of 5% methanol in water.

    • Elute with 1 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of mobile phase for HPLC-MS/MS analysis.

Protocol 2: this compound Extraction from Plant Tissues (e.g., Arabidopsis thaliana)
  • Sample Preparation: Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen.

  • Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powder to a pre-chilled tube and add 1.5 mL of an extraction buffer (e.g., 10% trichloroacetic acid in diethyl ether). Vortex vigorously for 5 minutes.

  • Precipitation: Centrifuge at 12,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the pellet twice with 1 mL of acetone, vortexing and centrifuging as before.

  • Solubilization: After the final wash, air-dry the pellet and then resuspend it in 500 µL of a solubilization buffer (e.g., 0.1 M potassium phosphate, pH 7.5).

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant contains the this compound.

  • Cleanup and Analysis: Proceed with SPE cleanup and HPLC-MS/MS analysis as described in Protocol 1.

Protocol 3: this compound Extraction from Animal Tissues (e.g., Rat Liver)
  • Sample Preparation: Excise approximately 50-100 mg of tissue and immediately flash-freeze in liquid nitrogen.

  • Homogenization: Homogenize the frozen tissue in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) using a Dounce or mechanical homogenizer.[7]

  • Solvent Addition: Add 1 mL of 2-propanol and homogenize again.[7]

  • Extraction: Add 2 mL of acetonitrile, vortex vigorously for 2 minutes, and then centrifuge at 12,000 x g for 10 minutes at 4°C.[7]

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.[7]

  • Cleanup and Analysis: Proceed with SPE cleanup (a weak anion exchange column can also be effective) and HPLC-MS/MS analysis as described in Protocol 1.

Mandatory Visualizations

Signaling and Metabolic Pathways

Benzoyl_CoA_Metabolism cluster_upstream Upstream Pathways cluster_downstream Anaerobic Degradation Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid Phenylalanine ammonia-lyase Phenylacetate Phenylacetate Phenylalanine->Phenylacetate Benzoate Benzoate Benzoyl_CoA This compound Benzoate->Benzoyl_CoA Benzoate-CoA ligase Cinnamic_Acid->Benzoyl_CoA β-oxidation-like pathway Phenylacetate->Benzoyl_CoA CoA ligation & oxidation Cyclohex_1_5_diene_1_carbonyl_CoA Cyclohex-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carbonyl_CoA This compound reductase Modified_Beta_Oxidation Modified β-Oxidation Cyclohex_1_5_diene_1_carbonyl_CoA->Modified_Beta_Oxidation Hydration & Dehydrogenation Acetyl_CoA 3 Acetyl-CoA Modified_Beta_Oxidation->Acetyl_CoA Ring cleavage

Caption: Metabolic pathways leading to and from the central intermediate, this compound.

Experimental Workflow

Extraction_Workflow Start Sample (Microbial, Plant, Animal) Homogenization 1. Homogenization & Cell Lysis Start->Homogenization Extraction 2. Solvent Extraction Homogenization->Extraction Centrifugation 3. Centrifugation (Phase Separation) Extraction->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection SPE 5. Solid-Phase Extraction (SPE) Supernatant_Collection->SPE Elution 6. Elution SPE->Elution Drying 7. Drying Elution->Drying Reconstitution 8. Reconstitution Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: A generalized workflow for the extraction of this compound from complex samples.

References

Technical Support Center: Accurate Quantification of Benzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method refinement for the accurate quantification of benzoyl-CoA. Below, you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

Benzoyl-coenzyme A (this compound) is a critical intermediate in the metabolism of various aromatic compounds, particularly under anaerobic conditions.[1][2][3] It serves as a central hub in the breakdown of substances like benzoate, toluene, and phenylalanine by microorganisms.[1][2] Accurate quantification of this compound is essential for studying microbial metabolic pathways, assessing the bioremediation of aromatic pollutants, and understanding the role of gut microbiome metabolism in health and disease.[1][4]

Q2: What are the main challenges associated with the quantification of this compound?

The primary challenges in quantifying this compound include its low intracellular concentrations, inherent instability in aqueous solutions, and the complexity of biological matrices.[5][6] These factors can lead to sample degradation, inefficient extraction, and analytical inaccuracies. Therefore, careful optimization of sample handling, extraction, and analytical methods is crucial.

Q3: What are the recommended storage conditions for this compound standards and samples?

This compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[1] Aqueous stock solutions of this compound are not recommended for storage for more than one day due to instability.[1] For biological samples intended for this compound analysis, rapid processing at low temperatures and storage at -80°C are recommended to minimize degradation.

Q4: Which analytical techniques are most suitable for this compound quantification?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantification of acyl-CoA species like this compound due to its high sensitivity and specificity.[7][8][9] Other methods such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection and enzymatic assays can also be used, though they may have limitations in terms of sensitivity and specificity.[9][10]

Troubleshooting Guide

Issue 1: Low or No Detectable this compound Signal

Potential Cause Troubleshooting Steps
Sample Degradation - Always work on ice during sample processing.[6] - Use pre-chilled solvents and tubes for extraction.[6] - Minimize the time between sample collection, extraction, and analysis.[6]
Inefficient Extraction - Ensure the chosen extraction solvent is appropriate for your sample matrix. Acidified organic solvents are often effective.[6] - Optimize the cell lysis or tissue homogenization method to ensure complete disruption.[11] - Consider performing multiple extraction steps on the same sample and pooling the supernatants.[6]
Low Intracellular Concentration - Increase the amount of starting material (e.g., cell pellet mass or tissue weight).[6] - For microbial cultures, harvest cells during the exponential growth phase when metabolic activity is typically highest.[6]
Instrument Insensitivity - For LC-MS/MS, optimize source parameters (e.g., ion spray voltage, temperature) and compound-specific parameters (e.g., declustering potential, collision energy).[6] - If using HPLC-UV, consider derivatization with an agent like chloroacetaldehyde to introduce a fluorescent tag and enhance sensitivity.[10]

Issue 2: Poor Peak Shape and Resolution in HPLC/LC-MS

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase - Adjust the pH of the mobile phase; a slightly acidic pH (e.g., using formic acid) often improves peak shape for CoA esters. - Optimize the gradient elution program to ensure adequate separation from other cellular components.
Column Issues - Ensure the column is properly equilibrated before each injection. - Check for column contamination or degradation, which can lead to peak tailing or splitting. - Use a guard column to protect the analytical column from contaminants in the sample matrix.[12]
Co-elution with Interfering Compounds - Improve chromatographic separation by adjusting the mobile phase composition or gradient. - For LC-MS/MS, ensure that the selected precursor and product ion transitions in Multiple Reaction Monitoring (MRM) are specific to this compound.[12]

Experimental Protocols

Protocol 1: General Extraction of this compound from Biological Samples

This protocol provides a general method for the extraction of this compound from cell or tissue samples. Optimization may be required depending on the specific sample type.

  • Sample Quenching & Homogenization:

    • Rapidly quench metabolic activity by flash-freezing the sample in liquid nitrogen.

    • For tissues, homogenize the frozen sample in a pre-chilled extraction solution (e.g., 2.5% 5-sulfosalicylic acid) on ice.[9] For cells, resuspend the cell pellet in an ice-cold extraction buffer.

  • Protein Precipitation:

    • Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to precipitate proteins.[9]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • Solvent Evaporation (Optional):

    • If necessary, evaporate the solvent under a gentle stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Quantification of this compound

This protocol outlines a general approach for the analysis of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Set up an MRM transition for this compound. The precursor ion (Q1) will be the [M+H]+ of this compound, and the product ion (Q3) will correspond to a specific fragment ion. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da (3'-phosphoadenosine diphosphate).[6]

  • Quantification:

    • Prepare a calibration curve using a serial dilution of a purified this compound standard.

    • Include an internal standard (e.g., a stable isotope-labeled this compound or another acyl-CoA not present in the sample) to correct for extraction and instrument variability.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Acyl-CoA Quantification

Parameter LC-MS/MS HPLC-UV/Fluorescence Enzymatic Assays
Limit of Detection (LOD) 2–133 nM[9][12]~120 pmol (with derivatization)[9]~50 fmol[9]
Limit of Quantification (LOQ) 2–133 nM[9][12]~1.3 nmol (LC/MS-based)[9]~100 fmol[9]
Linearity (R²) >0.99[9]>0.99[9]Variable[9]
Precision (%RSD) <15%[9]<15%[9]<20%[9]
Specificity High[9]Moderate[9]High[9]
Throughput High[9]Moderate[9]Low to Moderate[9]

Table 2: Performance of Different Extraction Protocols for Intracellular Metabolomics

Extraction Protocol Relative Performance (Metabolite Coverage) Notes
75% Ethanol / MTBE HighPerformed well across multiple cell types.[11]
100% Isopropanol (IPA) HighShowed good coverage for liver tissue and HL60 cells.[11]
Methanol/Water/Chloroform Moderate-HighA classic method for extracting both polar and non-polar metabolites.[13]
Perchloric Acid ModerateSuitable for the extraction of polar, hydrophilic metabolites.[13]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification SampleCollection 1. Sample Collection (e.g., cells, tissue) Quenching 2. Metabolic Quenching (Liquid Nitrogen) SampleCollection->Quenching Extraction 3. Extraction (e.g., Acidified Solvent) Quenching->Extraction ProteinPrecipitation 4. Protein Precipitation (Centrifugation) Extraction->ProteinPrecipitation SupernatantCollection 5. Supernatant Collection ProteinPrecipitation->SupernatantCollection LCMS 6. LC-MS/MS Analysis (MRM Mode) SupernatantCollection->LCMS DataProcessing 7. Data Processing LCMS->DataProcessing Quantification 9. Absolute Quantification DataProcessing->Quantification Calibration 8. Calibration Curve (Standard Dilution) Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway AromaticCompounds Aromatic Compounds (e.g., Benzoate, Toluene) Activation Activation AromaticCompounds->Activation BenzoylCoA This compound (Central Intermediate) Activation->BenzoylCoA Reductase This compound Reductase BenzoylCoA->Reductase Dearomatization Dearomatization Reductase->Dearomatization RingOpening Ring Opening & β-Oxidation Dearomatization->RingOpening CentralMetabolism Central Metabolism (e.g., Acetyl-CoA) RingOpening->CentralMetabolism

Caption: Central role of this compound in anaerobic degradation.

References

Technical Support Center: Enhancing Catalytic Efficiency of Benzoyl-CoA Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and enhancing the catalytic efficiency of enzymes in the benzoyl-CoA pathway.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the this compound pathway?

A1: The this compound pathway, central to the anaerobic and aerobic degradation of aromatic compounds, involves several key enzymes. In the initial activation step, Benzoate-CoA ligase (BCL) adenylates benzoate and ligates it to coenzyme A to form this compound. In the anaerobic pathway, This compound reductase (BCR) catalyzes the dearomatization of the this compound ring. In one of the aerobic pathways, This compound oxygenase (BoxB) and This compound reductase (BoxA) work together to form an epoxide, which is then hydrolyzed by 2,3-epoxythis compound dihydrolase (BoxC) .[1][2][3]

Q2: My enzyme shows very low or no activity. What are the common causes?

A2: Low or no enzyme activity can stem from several factors:

  • Enzyme Inactivity: The enzyme may have been improperly stored or handled, leading to denaturation. Always store enzymes at their recommended temperature, typically -80°C, in a suitable buffer containing a cryoprotectant like glycerol.

  • Substrate Degradation: Key substrates like ATP and Coenzyme A are prone to degradation. ATP can be hydrolyzed, and the thiol group of CoA can be oxidized. Prepare fresh stock solutions and store them appropriately.

  • Incorrect Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for your specific enzyme. Verify these parameters and ensure they match the recommended conditions for your enzyme.

  • Presence of Inhibitors: Contaminants in your enzyme preparation or substrate solutions can inhibit the reaction. Pyrophosphate, a product of the ligase reaction, can be inhibitory to Benzoate-CoA ligase.[4] The product this compound can also inhibit the ligase.[5]

Q3: How can I increase the expression of my recombinant this compound pathway enzyme?

A3: Optimizing protein expression can be a multi-step process:

  • Codon Optimization: Ensure the codon usage of your gene is optimized for your expression host (e.g., E. coli).

  • Expression Vector and Host: The choice of expression vector and bacterial strain can significantly impact protein yield. For some enzymes, like this compound reductase, a mid-copy plasmid may be preferable to minimize protein misfolding.[6]

  • Induction Conditions: Optimize the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lowering the induction temperature (e.g., 16-20°C) can sometimes improve the solubility of the expressed protein.

  • Co-expression of Chaperones: If protein misfolding and aggregation are issues, co-expressing molecular chaperones can sometimes help.

Q4: What is the role of cofactors in the this compound pathway, and how do I ensure they are not limiting?

A4: Cofactors are essential for the activity of many enzymes in this pathway.

  • Benzoate-CoA ligase requires Mg2+ and ATP.[4][7] Ensure these are present in optimal concentrations. Excess MgCl2 can be inhibitory.[4]

  • This compound oxygenase/reductase system in the aerobic pathway requires FAD and NADPH.[8]

  • This compound reductase in the anaerobic pathway is an iron-sulfur protein and its activity is ATP-dependent.[9][10] To ensure cofactors are not limiting, use fresh, high-quality reagents at the recommended concentrations in your reaction buffer.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation in Enzyme Assay
Possible Cause Suggested Solution
Inactive Enzyme - Confirm enzyme activity with a positive control if available.- Handle and store the enzyme according to the manufacturer's or literature recommendations.- Perform a new protein purification if degradation is suspected.
Degraded Substrates/Cofactors - Prepare fresh stock solutions of ATP, CoA, and the aromatic substrate.- Store ATP and CoA stocks at -20°C or -80°C in small aliquots to prevent multiple freeze-thaw cycles.[11]
Suboptimal Reaction Conditions - Verify the pH of your buffer at the reaction temperature.- Optimize the temperature for your specific enzyme. Many Benzoate-CoA ligases have an optimal temperature around 37-40°C.[4]- Titrate the concentration of essential cofactors like MgCl2, as excess can be inhibitory.[4]
Product Inhibition - this compound can inhibit Benzoate-CoA ligase.[5] Monitor the reaction over time to determine the initial velocity before product accumulation becomes significant.
Inhibitors in Enzyme Preparation - If using a crude cell lysate, consider purifying the enzyme further to remove endogenous inhibitors.
Problem 2: Inconsistent Results in HPLC Analysis
Possible Cause Suggested Solution
Peak Tailing or Fronting - Ensure the sample is fully dissolved in the mobile phase.- Check for column contamination; flush the column with a strong solvent.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Variable Peak Heights/Areas - Check for leaks in the HPLC system, especially around the pump and injector.- Ensure the sample loop is completely filled during injection.- Verify the stability of your sample and standards over the course of the analysis.
Ghost Peaks - Run a blank gradient to identify potential contaminants in the mobile phase or from the system itself.- Ensure proper column washing between runs to remove strongly retained compounds.[12]
No Peaks Detected - Confirm that the detector is on and the wavelength is set correctly for your compound of interest.- Check for flow interruptions or blockages in the system.[12]- Verify that your sample was injected correctly.
Problem 3: Issues with Site-Directed Mutagenesis
Possible Cause Suggested Solution
Low or No PCR Product - Optimize the annealing temperature of your primers.- Ensure you are using a high-fidelity polymerase suitable for long amplicons.- Verify the quality and concentration of your template DNA. Supercoiled plasmid DNA generally works best.[5]
Low Transformation Efficiency - Increase the amount of DpnI-treated PCR product used for transformation.- Use highly competent cells (>10^8 cfu/µg).- Ensure the DpnI digestion of the parental template DNA is complete (incubate for at least 1-2 hours at 37°C).
No Colonies or Only Parental Sequence - Confirm that the DpnI enzyme is active and that the template plasmid was isolated from a methylation-competent E. coli strain (e.g., DH5α, not JM101).- Redesign primers to ensure they have the recommended length (25-45 bases) and a melting temperature (Tm) ≥ 78°C.[7]

Quantitative Data Summary

The following tables summarize key kinetic parameters for enzymes in the this compound pathway from various organisms. Note that these values can vary depending on the specific assay conditions.

Table 1: Kinetic Parameters of Benzoate-CoA Ligase

OrganismSubstrateKm (µM)Vmax (µmol/min/mg)Optimal pHOptimal Temp (°C)Reference
Syntrophic anaerobic cultureBenzoate401.05~8.037-40[4]
Syntrophic anaerobic cultureATP1601.08~8.037-40[4]
Syntrophic anaerobic cultureCoA701.05~8.037-40[4]
Thauera aromaticaBenzoate25 ± 716.5~8.537[13]
Rhodopseudomonas palustrisBenzoate0.6 - 225--[5]
Rhodopseudomonas palustrisATP2 - 325--[5]
Rhodopseudomonas palustrisCoA90 - 12025--[5]
Magnetospirillum sp. strain TS-6Benzoate3013.49.0-[7]
Magnetospirillum sp. strain TS-6ATP26513.49.0-[7]
Magnetospirillum sp. strain TS-6CoA9213.49.0-[7]
Clarkia breweriBenzoic Acid45-7.2-8.4-[14]
Clarkia breweriATP95-7.2-8.4-[14]
Clarkia breweriCoA130-7.2-8.4-[14]

Table 2: Kinetic Parameters of this compound Reductase

OrganismSubstrateKm (µM)kcat (s-1)Optimal pHReference
Thauera aromaticaThis compound151.6~7.0[9]
Thauera aromaticaATP600-~7.0[9]
Thauera chlorobenzoicaThis compound100.557.3[6]

Experimental Protocols

Protocol 1: Activity Assay for Benzoate-CoA Ligase (Coupled Spectrophotometric Assay)

This protocol measures the formation of AMP, which is coupled to the oxidation of NADH.[13]

Materials:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 20 mM MgCl₂

  • 2 mM ATP

  • 0.48 mM NADH

  • 2 mM Phosphoenolpyruvate

  • 0.4 mM Coenzyme A

  • Myokinase (1 U)

  • Pyruvate kinase (1 U)

  • Lactate dehydrogenase (1.5 U)

  • Benzoic acid (substrate)

  • Purified enzyme or cell extract

Procedure:

  • Prepare a 1 ml reaction mixture containing all components except the benzoic acid and the enzyme.

  • Add the enzyme sample to the reaction mixture and incubate for 2-3 minutes at 30°C to equilibrate.

  • Initiate the reaction by adding benzoic acid.

  • Monitor the decrease in absorbance at 365 nm (due to NADH oxidation) using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε₃₆₅ = 3.4 x 10³ M⁻¹ cm⁻¹).

Protocol 2: Site-Directed Mutagenesis using the QuikChange Method

This protocol describes a general method for introducing point mutations into a plasmid.

1. Primer Design:

  • Design two complementary mutagenic primers, 25-45 bases in length.

  • The desired mutation should be in the center of the primers, with 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) should be ≥ 78°C. Use the following formula to estimate Tm: Tm = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).[7]

2. PCR Amplification:

  • Set up a 50 µl PCR reaction with a high-fidelity polymerase (e.g., Phusion or PfuTurbo).

  • Reaction Mix:

    • 5 µl 10x reaction buffer

    • 1 µl dNTP mix (10 mM each)

    • 1.25 µl Forward Primer (10 µM)

    • 1.25 µl Reverse Primer (10 µM)

    • 1 µl Template DNA (10-50 ng)

    • 1 µl High-Fidelity DNA Polymerase

    • ddH₂O to 50 µl

  • Cycling Parameters:

    • Initial Denaturation: 95°C for 30 seconds

    • 18 Cycles:

      • 95°C for 30 seconds

      • 55°C for 1 minute

      • 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

3. DpnI Digestion:

  • Add 1 µl of DpnI restriction enzyme directly to the amplified PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

4. Transformation:

  • Transform 1-2 µl of the DpnI-treated DNA into highly competent E. coli cells.

  • Plate on selective media and incubate overnight at 37°C.

  • Pick colonies, isolate plasmid DNA, and verify the mutation by DNA sequencing.

Protocol 3: Purification of Recombinant this compound Reductase

This protocol is adapted for the purification of the oxygen-labile this compound reductase. All steps should be performed under anaerobic conditions (e.g., in a glove box).[6]

Materials:

  • E. coli cell pellet expressing the recombinant enzyme.

  • Lysis Buffer: 20 mM HEPES/NaOH, pH 7.8, 200 mM KCl, 4 mM MgCl₂, 50 mM L-arginine, 50 mM L-glutamate, 10% (v/v) glycerol, 2 mM DTT, 0.5 mM PMSF, and a few crystals of DNase I.

  • Wash Buffer: Lysis buffer without PMSF and DNase I.

  • Elution Buffer: Wash buffer containing 2.5 mM desthiobiotin (if using a Strep-tag).

  • Strep-Tactin or appropriate affinity chromatography column.

Procedure:

  • Resuspend the cell pellet in Lysis Buffer.

  • Lyse the cells by sonication or using a French press.

  • Centrifuge the lysate at high speed (e.g., >100,000 x g) for 1 hour to remove cell debris.

  • Load the supernatant onto the equilibrated affinity column.

  • Wash the column extensively with Wash Buffer until the A₂₈₀ returns to baseline.

  • Elute the protein with Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the pure fractions and store at -80°C under anaerobic conditions.

Visualizations

Diagram 1: Anaerobic this compound Pathway

Anaerobic_Benzoyl_CoA_Pathway Benzoate Benzoate Benzoyl_CoA This compound Benzoate->Benzoyl_CoA Benzoate-CoA ligase (ATP, CoA) Dienoyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA this compound reductase (2 ATP, 2e-) Downstream Downstream Metabolism (β-oxidation) Dienoyl_CoA->Downstream

Caption: Overview of the anaerobic this compound degradation pathway.

Diagram 2: Aerobic this compound Pathway (Box Pathway)

Aerobic_Benzoyl_CoA_Pathway Benzoate Benzoate Benzoyl_CoA This compound Benzoate->Benzoyl_CoA Benzoate-CoA ligase (ATP, CoA) Epoxy 2,3-Epoxythis compound Benzoyl_CoA->Epoxy this compound Oxygenase/Reductase (BoxA/B) (O2, NADPH) Ring_Cleavage Ring Cleavage Product Epoxy->Ring_Cleavage Epoxythis compound Dihydrolase (BoxC) Downstream Downstream Metabolism Ring_Cleavage->Downstream

Caption: Key steps in the aerobic this compound (Box) pathway.

Diagram 3: Troubleshooting Workflow for Low Enzyme Activity

Troubleshooting_Workflow Start Low/No Enzyme Activity Check_Enzyme Is the enzyme active? (Use positive control) Start->Check_Enzyme Check_Substrates Are substrates/cofactors fresh and at correct concentrations? Check_Enzyme->Check_Substrates No Success Problem Resolved Check_Enzyme->Success Yes Check_Conditions Are reaction conditions (pH, temp) optimal? Check_Substrates->Check_Conditions No Check_Substrates->Success Yes Purify_Enzyme Consider further purification to remove inhibitors. Check_Conditions->Purify_Enzyme No Check_Conditions->Success Yes Purify_Enzyme->Success

Caption: A logical workflow for troubleshooting low enzyme activity.

References

Validation & Comparative

Validating the Physiological Role of the Benzoyl-CoA Pathway In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoyl-CoA pathway is a central metabolic route for the anaerobic degradation of aromatic compounds, a class of widespread and often recalcitrant environmental pollutants. Its thorough understanding is crucial for applications in bioremediation, industrial biotechnology, and drug development. This guide provides an objective comparison of the anaerobic this compound pathway with its primary aerobic alternative, the Box pathway, supported by experimental data and detailed methodologies for in vivo validation.

Pathway Comparison: Anaerobic this compound vs. Aerobic Box Pathway

The degradation of aromatic compounds by microorganisms is fundamentally different in the presence or absence of oxygen. While aerobic pathways utilize oxygenases to activate and cleave the aromatic ring, anaerobic pathways employ a reductive strategy. The this compound pathway is the principal anaerobic route, while the "Box" pathway represents a key aerobic strategy, particularly under low-oxygen conditions.[1][2][3]

FeatureAnaerobic this compound PathwayAerobic Box Pathway
Oxygen Requirement Strictly anaerobicAerobic (can function at low oxygen concentrations)[1][2][3]
Key Enzyme (Ring Activation) Benzoate-CoA ligase (ATP-dependent)Benzoate-CoA ligase (ATP-dependent)[1][4]
Key Enzyme (Ring Dearomatization) This compound reductase (ATP-dependent)This compound dioxygenase/reductase (oxygen-dependent)[1][2][3]
Energy Yield (ATP) Lower net ATP gain due to ATP consumption in initial activation and reduction steps. The initial activation of benzoate to this compound consumes two ATP equivalents.[5][6][7] The subsequent reduction of this compound by this compound reductase is also an ATP-driven process.[8][9]Higher net ATP gain as oxygen serves as the terminal electron acceptor, allowing for more efficient energy conservation through oxidative phosphorylation.
Substrate Range Broad, including benzene, toluene, ethylbenzene, xylene (BTEX), phenol, benzoates, and phthalates.[1][4]Primarily studied for benzoate and related compounds.[1][2][3]
Metabolic Intermediates Involves reduced, non-aromatic intermediates such as cyclohex-1,5-diene-1-carbonyl-CoA.[10][11][12]Involves oxygenated intermediates.
Genetic Organization Genes are often found in clusters (e.g., bad or bcr operons).[2][13]Genes are typically organized in box gene clusters.[1][2][13]

Experimental Validation of the this compound Pathway in Vivo

Validating the physiological role of the this compound pathway in a living organism requires a multi-faceted approach, combining genetic, biochemical, and metabolomic techniques.

Gene Knockout and Complementation Studies

This genetic approach provides direct evidence for the involvement of specific genes in the pathway.

Experimental Protocol: Gene Knockout in Pseudomonas putida

This protocol, adapted from established methods for Pseudomonas, describes the creation of a markerless gene deletion of a key this compound pathway gene (e.g., bcrA, encoding a subunit of this compound reductase).[4][14][15][16][17][18][19][20]

I. Construction of the Gene Knockout Plasmid:

  • Amplify flanking regions: Using high-fidelity PCR, amplify ~500-1000 bp upstream and downstream homologous arms (UHA and DHA) flanking the target gene from the wild-type genomic DNA.

  • Assemble the knockout construct: Clone the UHA and DHA fragments into a suicide vector (e.g., pT18mobsacB), which contains a selectable marker (e.g., tetracycline resistance) and a counter-selectable marker (e.g., sacB). The two arms should be ligated together, effectively replacing the target gene with a seamless junction.

  • Transform into E. coli: Transform the ligation product into a suitable E. coli strain for plasmid propagation and verification by restriction digest and sequencing.

II. Allelic Exchange in Pseudomonas putida :

  • Conjugation: Transfer the knockout plasmid from the E. coli donor to the recipient Pseudomonas putida strain via biparental or triparental mating.

  • First Crossover Selection (Integration): Select for transconjugants that have integrated the suicide plasmid into their chromosome by homologous recombination. This is achieved by plating the mating mixture on a selective medium containing an antibiotic for which the recipient is resistant and the selectable marker from the plasmid (e.g., tetracycline).

  • Second Crossover Selection (Excision): Culture the single-crossover mutants in a non-selective medium to allow for a second homologous recombination event, which will excise the plasmid. Plate the culture on a medium containing a counter-selective agent (e.g., sucrose for the sacB system). Colonies that grow have lost the plasmid.

  • Mutant Verification: Screen the resulting colonies by PCR using primers that flank the target gene to identify true double-crossover mutants (which will show a smaller PCR product than the wild-type) and confirm the absence of the internal gene fragment. Further verification can be done by Southern blotting or sequencing.

III. Complementation:

  • Clone the full-length wild-type gene with its native promoter into a suitable expression vector.

  • Introduce this complementation plasmid into the knockout mutant.

  • Assess the restoration of the wild-type phenotype (e.g., growth on benzoate under anaerobic conditions) to confirm that the observed phenotype of the knockout mutant is due to the deletion of the target gene.

Expected Outcome: A successful knockout of a key this compound pathway gene will result in the inability of the mutant strain to grow on aromatic compounds that are degraded through this pathway under anaerobic conditions. Complementation should restore this ability.

¹³C-Metabolic Flux Analysis (MFA)

MFA using stable isotope tracers provides quantitative data on the flow of metabolites through a metabolic network, offering a powerful tool to measure the in vivo activity of the this compound pathway.[1][21][22][23]

Experimental Protocol: ¹³C-MFA of Benzoate Degradation [1][21][22][23]

I. Cell Culturing and Labeling:

  • Grow the bacterial strain (e.g., Thauera aromatica) in a minimal medium with a non-labeled carbon source until the mid-exponential phase to ensure metabolic steady state.

  • Harvest the cells and resuspend them in a fresh medium containing a ¹³C-labeled aromatic substrate (e.g., uniformly labeled ¹³C-benzoate) as the sole carbon source.

  • Continue incubation under anaerobic conditions for a defined period to allow for the incorporation of the ¹³C label into cellular metabolites.

II. Metabolite Extraction and Analysis:

  • Quench the metabolism rapidly by, for example, adding cold methanol.

  • Extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture).

  • Analyze the isotopic labeling patterns of key metabolites, particularly proteinogenic amino acids, using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

III. Data Analysis and Flux Calculation:

  • Use a computational model of the organism's central carbon metabolism, including the this compound pathway, to simulate the expected labeling patterns for different flux distributions.

  • Fit the experimentally measured labeling data to the model to estimate the in vivo metabolic fluxes through the this compound pathway and connected pathways. Software such as Metran can be used for this purpose.

Expected Outcome: The analysis will reveal the quantitative contribution of the this compound pathway to the overall cellular metabolism during the degradation of the aromatic substrate.

Proteomic and Transcriptomic Analysis

These "omics" approaches provide a global view of the changes in gene and protein expression in response to different growth conditions, indicating which pathways are active.[7][9][11][24][25][26][27][28][29]

Experimental Protocol: Comparative Proteomics

  • Cell Culture: Grow the bacterial strain under anaerobic conditions with an aromatic substrate (e.g., benzoate) and under a control condition (e.g., with a non-aromatic substrate like acetate).

  • Protein Extraction and Digestion: Harvest cells, lyse them, and extract the total protein. Digest the proteins into peptides using trypsin.

  • Quantitative Mass Spectrometry: Analyze the peptide mixtures using a high-resolution mass spectrometer. For quantitative comparison, methods like label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) can be employed.

  • Data Analysis: Identify and quantify the proteins. Compare the protein abundance between the two conditions to identify proteins that are significantly upregulated in the presence of the aromatic substrate.

Expected Outcome: A significant upregulation of the enzymes of the this compound pathway (e.g., benzoate-CoA ligase, this compound reductase, and downstream enzymes) in the presence of the aromatic substrate provides strong evidence for the in vivo activity of this pathway.

Visualizing the Pathways and Workflows

MFA_Workflow start Start: Bacterial culture labeling Incubate with ¹³C-labeled substrate start->labeling quench Quench metabolism labeling->quench extract Extract intracellular metabolites quench->extract analyze Analyze labeling patterns (GC-MS/LC-MS) extract->analyze model Computational modeling and flux calculation analyze->model end End: In vivo metabolic fluxes model->end Metabolic Flux Analysis Workflow

Conclusion

The in vivo validation of the this compound pathway is essential for a comprehensive understanding of anaerobic aromatic compound degradation. By employing a combination of genetic manipulation, stable isotope tracing, and systems biology approaches, researchers can elucidate the physiological role and quantitative contribution of this pathway. This guide provides a framework for comparing the this compound pathway with its aerobic counterpart and outlines detailed experimental strategies for its in vivo validation, thereby supporting advancements in bioremediation and biotechnology.

References

A Comparative Guide to the Efficiency of Benzoyl-CoA Reductase Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoyl-CoA (BzCoA) reductases (BCRs) are crucial enzymes in the anaerobic degradation of aromatic compounds, a process of significant environmental and biotechnological importance. These enzymes catalyze the challenging dearomatization of the stable benzene ring of BzCoA. Understanding the efficiency and mechanisms of different BCRs is paramount for applications in bioremediation, biocatalysis, and drug development. This guide provides a comparative overview of the known classes of BCRs, focusing on their catalytic efficiency, with supporting data and experimental methodologies.

Key Classes of this compound Reductases

This compound reductases are broadly categorized into two main classes based on their energy-coupling mechanism and cofactor requirements:

  • Class I: ATP-Dependent this compound Reductases: Found in facultatively anaerobic and phototrophic bacteria, such as Thauera aromatica and Rhodopseudomonas palustris, these enzymes couple the energetically unfavorable reduction of BzCoA to the hydrolysis of ATP. They are typically heterotetrameric complexes containing iron-sulfur clusters.

  • Class II: ATP-Independent this compound Reductases: Present in obligately anaerobic bacteria, like Geobacter metallireducens, these enzymes do not require ATP for the reduction of BzCoA. Instead, they are complex multi-subunit enzymes that contain a tungsten-pterin cofactor and are thought to utilize a flavin-based electron bifurcation mechanism to drive the reaction.

A novel class of dearomatizing enzymes, such as 2-naphthoyl-CoA reductase, has also been identified, which is involved in the degradation of polycyclic aromatic hydrocarbons and differs significantly from the classical BCRs.

Quantitative Comparison of Enzyme Efficiency

The efficiency of an enzyme is best described by its kinetic parameters, primarily the Michaelis constant (Km), which reflects substrate affinity, and the turnover number (kcat), which represents the maximum number of substrate molecules converted to product per enzyme active site per unit time. The ratio of kcat/Km is a measure of the enzyme's overall catalytic efficiency.

The following table summarizes the available quantitative data for representative this compound reductases. A direct comparison of the forward reaction (BzCoA reduction) is currently limited by the available experimental data for the ATP-independent Class II enzymes.

Enzyme ClassOrganismSubstrateKm (µM)kcat (s⁻¹)kcat/Km (s⁻¹µM⁻¹)ATP DependenceCofactors
Class I Thauera aromaticaThis compound15[1]1.6[1]0.107ATP-DependentFe-S clusters[1]
Class I Thauera chlorobenzoica (recombinant MBR)This compoundN/AN/AN/AATP-DependentFe-S clusters[2]
Class II Geobacter metallireducensThis compoundN/AN/AN/AATP-IndependentTungsten-pterin, Fe-S clusters[3][4]
Class II Geobacter metallireducensCyclohexa-1,5-diene-1-carbonyl-CoA (reverse reaction)24[3][4]N/AN/AATP-IndependentTungsten-pterin, Fe-S clusters[3][4]

Note: N/A indicates that the data is not available in the cited literature for the forward reaction. The specific activity of the recombinant 3-methylthis compound reductase (MBR) from T. chlorobenzoica was reported to be substantially higher than that of the BCR from T. aromatica, suggesting a higher catalytic efficiency, although specific kcat and Km values were not provided[2]. For the Class II BCR from G. metallireducens, the forward reaction with physiological electron donors has not been successfully demonstrated in vitro, hence the lack of kinetic data for this compound reduction[3].

Experimental Protocols

A detailed understanding of the methodologies used to obtain kinetic data is crucial for interpreting and reproducing experimental results. Below is a generalized protocol for a spectrophotometric assay to determine the activity of this compound reductase, primarily based on the methods established for the Class I enzyme from Thauera aromatica.

Spectrophotometric Assay for ATP-Dependent this compound Reductase Activity

This assay measures the oxidation of a low-potential electron donor, such as reduced methyl viologen or Ti(III) citrate, which is coupled to the reduction of this compound. The decrease in absorbance of the reduced electron donor is monitored over time.

Materials:

  • Purified this compound reductase

  • Anaerobic cuvettes

  • Spectrophotometer capable of measuring in the visible range (e.g., around 600 nm for methyl viologen)

  • Anaerobic glove box or chamber

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing MgCl₂)

  • This compound solution

  • ATP solution

  • Electron donor solution (e.g., methyl viologen or Ti(III) citrate)

  • Reducing agent for the electron donor (e.g., sodium dithionite for methyl viologen)

Procedure:

  • Preparation of Reagents: All solutions must be prepared using anaerobic techniques and maintained under an anoxic atmosphere to prevent the irreversible inactivation of the oxygen-sensitive enzyme and the oxidation of the reduced electron donor.

  • Assay Mixture Preparation: Inside an anaerobic chamber, prepare the assay mixture in an anaerobic cuvette. A typical reaction mixture contains the reaction buffer, ATP, and the electron donor.

  • Initiation of the Reaction: The reaction is initiated by the addition of this compound and a small amount of purified enzyme. The final volume should be known for concentration calculations.

  • Spectrophotometric Monitoring: Immediately after initiation, the cuvette is sealed and placed in the spectrophotometer. The decrease in absorbance of the reduced electron donor is monitored at its λmax (e.g., ~600 nm for reduced methyl viologen) over time.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot. The specific activity is calculated using the molar extinction coefficient of the electron donor. To determine Km and kcat, the assay is performed at varying concentrations of this compound while keeping other components saturated. The data are then fitted to the Michaelis-Menten equation.

Visualizing the Mechanisms and Workflows

To better illustrate the complex processes involved in this compound reductase function and analysis, the following diagrams have been generated using the DOT language.

Diagram 1: ATP-Dependent this compound Reductase (Class I) Reaction Mechanism

Caption: Reaction scheme of ATP-dependent this compound reductase.

Diagram 2: Experimental Workflow for Enzyme Kinetic Analysis

G Start Start Enzyme_Purification Enzyme Purification and Characterization Start->Enzyme_Purification Assay_Development Spectrophotometric Assay Development Enzyme_Purification->Assay_Development Initial_Rate_Measurements Initial Rate Measurements (Varying [Substrate]) Assay_Development->Initial_Rate_Measurements Data_Plotting Plot Initial Rate vs. [Substrate] Initial_Rate_Measurements->Data_Plotting Michaelis_Menten_Fit Non-linear Regression to Michaelis-Menten Equation Data_Plotting->Michaelis_Menten_Fit Determine_Parameters Determine Km and Vmax Michaelis_Menten_Fit->Determine_Parameters Calculate_kcat Calculate kcat (Vmax / [E]) Determine_Parameters->Calculate_kcat Calculate_Efficiency Calculate Catalytic Efficiency (kcat / Km) Calculate_kcat->Calculate_Efficiency End End Calculate_Efficiency->End

Caption: Workflow for determining enzyme kinetic parameters.

References

Benzoyl-CoA vs. Acetyl-CoA: A Comparative Guide to Central Metabolic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 13, 2025

Introduction

In the intricate network of cellular metabolism, certain molecules stand out for their pivotal roles at the intersection of major catabolic and anabolic pathways. Acetyl-Coenzyme A (acetyl-CoA) is universally recognized as a primary hub in the metabolism of carbohydrates, lipids, and proteins.[1][2] Its lesser-known counterpart, Benzoyl-Coenzyme A (benzoyl-CoA), holds a similarly central position, particularly in the anaerobic degradation of aromatic compounds, which are abundant in nature.[3] This guide provides an objective comparison of this compound and acetyl-CoA, detailing their respective metabolic functions, supported by quantitative data and experimental methodologies, to inform researchers, scientists, and drug development professionals.

Core Functional Comparison

Acetyl-CoA is a critical intermediate in aerobic metabolism.[1] It is principally generated from the breakdown of glucose via glycolysis and pyruvate decarboxylation, from fatty acids through β-oxidation, and from the catabolism of certain amino acids.[1][4] Its primary fate is to deliver its two-carbon acetyl group to the citric acid cycle (Krebs cycle) for complete oxidation to CO2, a process that generates the bulk of cellular ATP.[1] Furthermore, acetyl-CoA serves as the fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies.[2][4]

This compound , in contrast, is the central intermediate in the anaerobic catabolism of a wide array of aromatic compounds, including pollutants like benzene and toluene, as well as natural compounds derived from lignin.[3][5][6] Under anaerobic conditions, where oxygen is not available to act as an electron acceptor, microorganisms employ the this compound pathway to destabilize the chemically resilient aromatic ring.[7][8] The pathway funnels diverse aromatic substrates into this compound, which then undergoes a unique reductive dearomatization, a key step not seen in aerobic pathways.[7][9][10] The resulting aliphatic intermediates are further metabolized, ultimately yielding acetyl-CoA and CO2.[7][9]

The fundamental distinction lies in their core roles: acetyl-CoA is the nexus of mainstream energy metabolism in virtually all organisms, while this compound is a specialized hub for the challenging task of anaerobic aromatic degradation.

Metabolic Pathways: A Visual Comparison

The metabolic fates of acetyl-CoA and this compound are governed by distinct enzymatic pathways. The following diagrams illustrate the central role of each molecule.

Acetyl_CoA_Hub cluster_sources Sources cluster_fates Fates acetyl_coa Acetyl-CoA tca Citric Acid Cycle (Energy Production) acetyl_coa->tca lipid_synthesis Fatty Acid & Cholesterol Synthesis acetyl_coa->lipid_synthesis ketone_bodies Ketogenesis acetyl_coa->ketone_bodies glycolysis Glycolysis (from Carbohydrates) glycolysis->acetyl_coa beta_oxidation β-Oxidation (from Fatty Acids) beta_oxidation->acetyl_coa amino_acids Amino Acid Catabolism amino_acids->acetyl_coa

Caption: Central role of Acetyl-CoA in metabolism.

Benzoyl_CoA_Hub cluster_sources_benzo Sources (Anaerobic) cluster_fates_benzo Fates benzoyl_coa This compound ring_reduction Reductive Dearomatization benzoyl_coa->ring_reduction This compound Reductase benzoate Benzoate benzoate->benzoyl_coa phenol Phenol phenol->benzoyl_coa toluene Toluene toluene->benzoyl_coa other_aromatics Other Aromatic Compounds other_aromatics->benzoyl_coa beta_oxidation Modified β-Oxidation ring_reduction->beta_oxidation Ring Cleavage acetyl_coa_out 3 Acetyl-CoA + CO₂ beta_oxidation->acetyl_coa_out

Caption: Central role of this compound in anaerobic aromatic degradation.

Quantitative Data Comparison

Direct quantitative comparisons of these intermediates are challenging due to their distinct metabolic contexts. However, data on key enzymes in their respective pathways provide insight into their regulation and flux.

ParameterAcetyl-CoA Carboxylase (ACC)This compound Reductase (BCR)
Function Catalyzes the first committed step in fatty acid synthesis (carboxylation of acetyl-CoA to malonyl-CoA).[11][12]Catalyzes the key dearomatization step in the anaerobic this compound pathway.[7][9]
Organism Escherichia coli, HumanThauera aromatica
Substrates Acetyl-CoA, ATP, Bicarbonate[11]This compound, ATP, Reduced Ferredoxin[7]
Products Malonyl-CoA, ADP, Pi[11]Cyclohexa-1,5-diene-1-carbonyl-CoA, AMP, PPi[6][13]
Energy Cost 1 ATP per Acetyl-CoA carboxylated[14]2 ATP hydrolyzed to 2 ADP + 2 Pi per this compound reduced[7]
Regulation Highly regulated by phosphorylation (in eukaryotes) and allosteric effectors like citrate and palmitoyl-CoA.[11]Primarily regulated by the presence of oxygen (repressed under aerobic conditions) and the availability of aromatic substrates.[7]
Kinetic Data (Km) Km for Acetyl-CoA: ~20-200 µM (varies by species and isoform)Km for this compound: Not widely reported, but pathway flux is tightly controlled.

Note: Kinetic values can vary significantly based on the organism, enzyme isoform, and experimental conditions. The values provided are for general comparative purposes.

Key Experimental Protocols

The analysis of CoA esters is notoriously difficult due to their low abundance and instability. Below are summarized protocols for their quantification and for assaying key enzymes.

Quantification of Acyl-CoA Species by LC-MS/MS

This method is considered the gold standard for the sensitive and specific measurement of various acyl-CoA molecules, including acetyl-CoA and this compound.[15][16]

Objective: To extract and quantify short- and long-chain acyl-CoAs from biological samples.

Methodology:

  • Sample Quenching & Extraction:

    • Rapidly quench metabolic activity by flash-freezing tissue or cell samples in liquid nitrogen.

    • Homogenize the frozen sample in a cold extraction solvent, typically an acidic acetonitrile/methanol/water mixture (e.g., 2:2:1 v/v/v).[15] Internal standards (e.g., stable isotope-labeled acyl-CoAs like [¹³C₂]acetyl-CoA) should be added at the start of the extraction.[17]

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.[15]

  • Sample Cleanup (Optional but Recommended):

    • For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering substances.[17]

    • The supernatant from the extraction is loaded onto an SPE column, washed, and the acyl-CoAs are eluted.[17]

  • LC-MS/MS Analysis:

    • Separate the extracted acyl-CoAs using reverse-phase liquid chromatography (RPLC).[16]

    • Detect and quantify the molecules using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[17][18] This involves monitoring a specific precursor ion-to-product ion transition for each acyl-CoA, providing high specificity. A common neutral loss of m/z 507 is characteristic of CoA thioesters.[17]

  • Data Analysis:

    • Quantify endogenous acyl-CoA concentrations by comparing the peak area of the analyte to that of its corresponding internal standard.

LC_MS_Workflow start 1. Sample Collection (e.g., Tissue, Cells) quench 2. Metabolic Quenching (Liquid N₂) start->quench extract 3. Extraction with Internal Standards quench->extract centrifuge 4. Centrifugation (Remove Debris) extract->centrifuge spe 5. Solid-Phase Extraction (Optional Cleanup) centrifuge->spe lcms 6. LC-MS/MS Analysis (RPLC-MRM) centrifuge->lcms Direct Injection spe->lcms data 7. Data Processing & Quantification lcms->data

Caption: Workflow for Acyl-CoA quantification by LC-MS/MS.

Enzyme Activity Assay: Acetyl-CoA Carboxylase (ACC)

Objective: To measure the rate of malonyl-CoA production from acetyl-CoA.

Methodology:

This assay measures the incorporation of radiolabeled bicarbonate into an acid-stable product (malonyl-CoA).

  • Reaction Mixture: Prepare a reaction buffer containing ATP, MgCl₂, acetyl-CoA, and the enzyme source (purified ACC or cell lysate).

  • Initiation: Start the reaction by adding radiolabeled sodium bicarbonate (NaH¹⁴CO₃).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a strong acid (e.g., HCl). This step also removes any unreacted H¹⁴CO₃⁻ as ¹⁴CO₂ gas.

  • Quantification: Measure the radioactivity remaining in the acid-stable fraction (¹⁴C-malonyl-CoA) using a scintillation counter. The amount of radioactivity is directly proportional to the enzyme activity.

Conclusion

While both this compound and acetyl-CoA are central metabolic intermediates activated as thioesters, they operate in fundamentally different domains of metabolism. Acetyl-CoA is the universal currency of carbon metabolism in aerobic organisms, linking the breakdown of major nutrients to energy production and biosynthesis.[1][19] this compound serves a more specialized, but environmentally crucial, role as the linchpin in the anaerobic degradation of aromatic compounds, enabling microorganisms to utilize these resilient structures as a source of carbon and energy.[3][9] Understanding the distinct pathways, regulatory mechanisms, and energetic costs associated with each molecule is vital for applications ranging from metabolic engineering and bioremediation to the development of novel antimicrobial agents targeting unique anaerobic pathways.

References

Unraveling the Fate of Aromatic Compounds: A Comparative Analysis of Aerobic and Anaerobic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct microbial strategies for breaking down aromatic pollutants.

The pervasive nature of aromatic compounds in the environment, stemming from both natural sources and industrial activities, necessitates a thorough understanding of their biodegradation. Microorganisms have evolved sophisticated enzymatic machinery to utilize these often-recalcitrant molecules as sources of carbon and energy. The presence or absence of oxygen dictates fundamentally different biochemical approaches to this degradation, with profound implications for bioremediation strategies and biotechnological applications. This guide provides a comparative analysis of anaerobic and aerobic aromatic degradation, presenting key quantitative data, detailed experimental protocols, and visual representations of the core biochemical pathways.

At a Glance: Aerobic vs. Anaerobic Degradation

FeatureAerobic DegradationAnaerobic Degradation
Primary Strategy Oxygenase-mediated hydroxylation and ring cleavageReductive dearomatization of a central intermediate (often Benzoyl-CoA)
Key Enzymes Monooxygenases, DioxygenasesThis compound reductase, Fumarate addition enzymes
Electron Acceptors Oxygen (O₂)Nitrate (NO₃⁻), Sulfate (SO₄²⁻), Iron (Fe³⁺), Carbon Dioxide (CO₂)
Degradation Rate Generally faster for many simple aromatics[1]Can be slower, but effective for highly chlorinated compounds
Central Intermediate Catechol, Protocatechuate, GentisateThis compound
Initial Attack Incorporation of molecular oxygen into the aromatic ringActivation of the aromatic ring, often via carboxylation or fumarate addition

Quantitative Comparison of Degradation Rates

The efficiency of aromatic compound degradation varies significantly depending on the compound, the microbial consortium present, and the environmental conditions. The following table summarizes representative degradation rates from various studies.

Aromatic CompoundConditionOrganism/ConsortiumDegradation Rate/EfficiencyReference
PhenolAerobicPseudomonas putida1000 ppm in 72 hours[2]
PhenolAnaerobic (methanogenic)Mixed microbial consortiaHalf-life: 24 to 260 days[1]
TolueneAerobicDechloromonas strain RCB~36.6 µM/day[3]
TolueneAnaerobic (Nitrate-reducing)Dechloromonas strain RCB~10.1 µM/day[3]
NaphthaleneAerobicFungal strain 98469% degradation in 6-10 days[4]
NaphthaleneAnaerobic (Sulfate-reducing)Enrichment cultureComplete degradation from 3 mg/L in 6-8 hours[5]
AnthraceneAerobicFungal strain 71065% degradation in 6-10 days[4]
AnthraceneAnaerobic (Denitrifying)Pseudomonas sp. strain W-2Complete degradation in ~40 hours[5]
Various Petroleum AromaticsAerobicShewanella putrefaciens CN3243.86 ± 0.03% degradation[6]
Various Petroleum AromaticsAnaerobic (Fe(III)-reducing)Shewanella putrefaciens CN3253.94 ± 0.02% degradation[6]

Biochemical Pathways: A Visual Guide

The degradation of aromatic compounds proceeds through a series of enzymatic reactions, ultimately funneling into central metabolic pathways. The following diagrams, generated using the DOT language, illustrate the key steps in the aerobic and anaerobic breakdown of representative aromatic molecules.

Aerobic Degradation of Catechol

Catechol is a central intermediate in the aerobic degradation of many aromatic compounds. Its aromatic ring is cleaved by dioxygenases through two primary mechanisms: ortho-cleavage and meta-cleavage.

Aerobic_Catechol_Degradation cluster_ortho ortho-cleavage cluster_meta meta-cleavage Aromatic_Compound Aromatic Compound Catechol Catechol Aromatic_Compound->Catechol Mono/Dioxygenases cis_cis_Muconate cis,cis-Muconate Catechol->cis_cis_Muconate Catechol 1,2-dioxygenase two_Hydroxymuconic_semialdehyde 2-Hydroxymuconic semialdehyde Catechol->two_Hydroxymuconic_semialdehyde Catechol 2,3-dioxygenase Muconolactone Muconolactone cis_cis_Muconate->Muconolactone beta_Ketoadipate_enollactone β-Ketoadipate enol-lactone Muconolactone->beta_Ketoadipate_enollactone beta_Ketoadipate β-Ketoadipate beta_Ketoadipate_enollactone->beta_Ketoadipate Succinyl_CoA_Acetyl_CoA Succinyl-CoA + Acetyl-CoA beta_Ketoadipate->Succinyl_CoA_Acetyl_CoA TCA_Cycle TCA_Cycle Succinyl_CoA_Acetyl_CoA->TCA_Cycle TCA Cycle Intermediates Further Intermediates two_Hydroxymuconic_semialdehyde->Intermediates Pyruvate_Acetaldehyde Pyruvate + Acetaldehyde Intermediates->Pyruvate_Acetaldehyde Pyruvate_Acetaldehyde->TCA_Cycle

Aerobic degradation pathways of catechol.
Anaerobic Degradation of Toluene

Under anaerobic conditions, toluene degradation is initiated by the addition of a fumarate molecule to the methyl group, a reaction catalyzed by benzylsuccinate synthase. This is a key activation step that destabilizes the aromatic ring, leading to the central intermediate, this compound.

Anaerobic_Toluene_Degradation Toluene Toluene Benzylsuccinate Benzylsuccinate Toluene->Benzylsuccinate Benzylsuccinate synthase Fumarate Fumarate Fumarate->Benzylsuccinate Benzylsuccinyl_CoA Benzylsuccinyl-CoA Benzylsuccinate->Benzylsuccinyl_CoA CoA Transferase Benzoyl_CoA This compound Benzylsuccinyl_CoA->Benzoyl_CoA β-oxidation-like steps Ring_Reduction Ring Reduction & Cleavage Benzoyl_CoA->Ring_Reduction This compound reductase Central_Metabolism Central Metabolism Ring_Reduction->Central_Metabolism

Initial steps in the anaerobic degradation of toluene.
Anaerobic Degradation of Benzoate

Benzoate is a common intermediate in the anaerobic degradation of many aromatic compounds. Its degradation proceeds through its activation to this compound, followed by the reduction of the aromatic ring.

Anaerobic_Benzoate_Degradation Benzoate Benzoate Benzoyl_CoA This compound Benzoate->Benzoyl_CoA Benzoate-CoA ligase Cyclohex_1_5_diene_1_carbonyl_CoA Cyclohex-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carbonyl_CoA This compound reductase Further_Intermediates Further Intermediates Cyclohex_1_5_diene_1_carbonyl_CoA->Further_Intermediates Hydration & Oxidation Three_Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Further_Intermediates->Three_Hydroxypimelyl_CoA Hydrolytic Ring Cleavage Acetyl_CoA_CO2 3 Acetyl-CoA + CO₂ Three_Hydroxypimelyl_CoA->Acetyl_CoA_CO2 β-oxidation

Anaerobic degradation pathway of benzoate.

Experimental Protocols

A critical aspect of studying aromatic degradation is the use of robust and reproducible experimental methods. Below are outlines of key experimental protocols.

Protocol 1: Determining Aerobic Degradation Rates of Phenol in Liquid Culture

Objective: To quantify the rate of phenol degradation by a bacterial consortium under aerobic conditions.

Materials:

  • Bacterial consortium capable of phenol degradation.

  • Mineral salts medium (MSM) with a defined composition.

  • Phenol stock solution (e.g., 10 g/L).

  • Sterile shake flasks.

  • Shaking incubator.

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

Methodology:

  • Inoculum Preparation: Grow the bacterial consortium in a nutrient-rich medium and then acclimate it to phenol by gradually increasing the phenol concentration in the medium over several transfers.

  • Experimental Setup: In sterile shake flasks, add a defined volume of MSM. Inoculate the flasks with the acclimated bacterial culture to a specific initial optical density (e.g., OD₆₀₀ of 0.1).

  • Initiation of Degradation: Add phenol from the stock solution to achieve the desired initial concentration (e.g., 100 mg/L).

  • Incubation: Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) to ensure aerobic conditions.

  • Sampling: At regular time intervals (e.g., every 2, 4, 6, 12, 24 hours), withdraw an aliquot of the culture medium.

  • Analysis:

    • Measure the bacterial growth by monitoring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

    • Determine the residual phenol concentration. This can be done spectrophotometrically using the 4-aminoantipyrine method or more accurately using HPLC with a UV detector.

  • Data Analysis: Plot the phenol concentration and bacterial growth over time. The degradation rate can be calculated from the slope of the linear portion of the phenol concentration curve.

Protocol 2: Assessing Anaerobic Degradation of Toluene in Soil Microcosms

Objective: To evaluate the potential for anaerobic degradation of toluene in a soil sample under denitrifying conditions.

Materials:

  • Soil sample from a potentially contaminated site.

  • Anaerobic mineral medium containing nitrate as the electron acceptor.

  • Toluene.

  • Serum bottles with butyl rubber stoppers and aluminum crimp seals.

  • Anaerobic chamber or gassing station with a mixture of N₂ and CO₂.

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

Methodology:

  • Microcosm Setup: Inside an anaerobic chamber, add a known weight of soil to serum bottles. Add the anaerobic mineral medium to create a soil slurry.

  • Spiking: Add a specific amount of toluene to the microcosms. Seal the bottles with butyl rubber stoppers and aluminum crimps.

  • Headspace Exchange: Remove the headspace gas and replace it with an N₂/CO₂ mixture to ensure anaerobic conditions.

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C) without shaking.

  • Sampling: Periodically, sacrifice replicate microcosms. Analyze the headspace for toluene concentration using a gas-tight syringe and GC-FID/MS. Analyze the aqueous phase for nitrate and potential intermediates (e.g., benzylsuccinate) using HPLC or LC-MS.

  • Control Groups: Set up control microcosms, including:

    • Killed controls (e.g., autoclaved soil) to account for abiotic losses.

    • No-substrate controls to monitor background microbial activity.

  • Data Analysis: Compare the disappearance of toluene in the live microcosms to the killed controls to determine the extent of biodegradation. The degradation rate can be calculated based on the change in toluene concentration over time.

Conclusion

The microbial world exhibits remarkable versatility in the degradation of aromatic compounds. Aerobic pathways, driven by the power of oxygenases, are often rapid and efficient for a range of pollutants. In contrast, anaerobic pathways, though sometimes slower, are crucial for the remediation of anoxic environments and for the breakdown of certain recalcitrant compounds. A comprehensive understanding of both strategies, supported by robust quantitative data and detailed experimental methodologies, is essential for developing effective bioremediation technologies and for harnessing the metabolic potential of microorganisms in various biotechnological applications. The provided guide serves as a foundational resource for professionals in research and development to navigate the complexities of aromatic biodegradation.

References

A Researcher's Guide to Antibodies for the Benzoyl-CoA Pathway: Navigating a Niche Market

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the anaerobic degradation of aromatic compounds, the benzoyl-CoA pathway is of central importance. However, the study of its key enzymes is hampered by a significant lack of commercially available antibodies. This guide provides a comprehensive overview of the current landscape, detailing the key enzymes of the pathway, the feasibility of custom antibody production, and crucial considerations for cross-reactivity.

The this compound Pathway: Key Enzymatic Players

The anaerobic degradation of aromatic compounds converges on the central intermediate, this compound. The subsequent metabolic pathway involves a series of enzymatic steps to break down the aromatic ring. The core enzymes involved in this process are outlined in Table 1.

Table 1: Key Enzymes of the this compound Pathway

EnzymeAbbreviationFunctionOrganisms StudiedNotes
Benzoate-CoA LigaseBCLActivates benzoate to this compound.Thauera aromatica, Rhodopseudomonas palustrisThe initial step in the pathway for benzoate degradation.[1][2]
This compound ReductaseBCRCatalyzes the ATP-dependent reduction of the this compound aromatic ring, a key dearomatization step.[3][4]Thauera aromatica, Azoarcus evansii, Rhodopseudomonas palustrisA complex iron-sulfur enzyme; considered a hallmark of this pathway.[5]
Cyclic Dienoyl-CoA Hydratase-Hydrates the cyclic dienoyl-CoA product of BCR.Thauera aromaticaPart of the subsequent ring cleavage process.[3][4]
3-Hydroxythis compound Ligase-Activates 3-hydroxybenzoate.Thauera aromaticaAn example of a ligase for substituted benzoates.
Various Dehydrogenases and Hydrolases-Involved in the further degradation of the aliphatic ring structure.Various anaerobic bacteriaThese enzymes complete the breakdown to central metabolites.[3][4]

The Antibody Landscape: A Case for Custom Production

A thorough survey of commercial antibody suppliers reveals a notable absence of off-the-shelf antibodies specifically validated for the key enzymes of the this compound pathway, such as this compound Reductase (BCR) or Benzoate-CoA Ligase (BCL). The majority of commercially available "CoA-related" antibodies target enzymes involved in more broadly studied metabolic pathways, such as fatty acid or cholesterol synthesis in mammalian systems.

This scarcity necessitates the consideration of custom antibody production for researchers wishing to employ immunodetection techniques. Polyclonal antibody production, in particular, has been successfully utilized in this research area.

Cross-Reactivity of this compound Pathway Enzyme Antibodies: A Double-Edged Sword

When developing or using antibodies against this compound pathway enzymes, the potential for cross-reactivity is a critical consideration. This can be both an advantage and a disadvantage, depending on the research goals.

Potential for Cross-Reactivity Between Species:

Studies on the genetic diversity of this compound reductase genes have shown significant sequence homology across different bacterial species. For instance, the amino acid sequence similarity of the BCR from Thauera strains and isolates from genera such as Acidovorax and Pseudomonas can be upwards of 97%.[5] This high degree of conservation suggests that a polyclonal antibody raised against BCR from one of these species is likely to cross-react with the enzyme from the others. This can be advantageous for detecting the presence of this pathway in various environmental or cultured samples.

Conversely, the sequence similarity between the BCR of Thauera aromatica and Rhodopseudomonas palustris is considerably lower.[5] In this case, an antibody specific to the T. aromatica enzyme may not recognize the R. palustris homolog, necessitating the development of species-specific antibodies.

Cross-Reactivity with Other Enzymes:

The subunits of this compound Reductase share homology with the 2-hydroxyglutaryl-CoA dehydratase system found in some anaerobic bacteria.[3][4] This raises the possibility of cross-reactivity if the immunogen used for antibody production contains highly conserved domains. Careful selection of immunogenic peptides in less conserved regions can help to mitigate this.

Experimental Protocols: A Blueprint for Immunodetection

Given the necessity for custom antibodies, a robust and well-defined experimental protocol for their use is paramount. Western blotting is a primary application for such antibodies to detect the presence and relative abundance of a target enzyme.

Detailed Protocol: Western Blotting for this compound Reductase

This protocol is a generalized procedure based on standard Western blotting techniques and can be adapted for the detection of key this compound pathway enzymes using custom polyclonal antibodies.

1. Sample Preparation (Bacterial Cell Lysate):

  • Harvest bacterial cells grown under conditions that induce the expression of the this compound pathway (e.g., anaerobic growth with benzoate as the sole carbon source).

  • Wash the cell pellet with an appropriate buffer (e.g., ice-cold phosphate-buffered saline, PBS).

  • Resuspend the pellet in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Lyse the cells by sonication or other appropriate mechanical disruption methods on ice.

  • Centrifuge the lysate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

2. SDS-PAGE:

  • Mix a calculated amount of protein lysate (typically 20-50 µg) with Laemmli sample buffer.

  • Denature the proteins by heating at 95-100°C for 5-10 minutes.

  • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve the target protein based on its molecular weight. Include a pre-stained protein ladder to monitor migration.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

3. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

4. Immunodetection:

  • Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 3% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody (e.g., custom rabbit polyclonal anti-Benzoyl-CoA Reductase) diluted in blocking buffer. The optimal dilution and incubation time should be determined empirically (a starting point could be 1:1000 dilution overnight at 4°C).

  • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

5. Detection:

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system or X-ray film.

Visualizing the this compound Pathway and Experimental Workflow

To aid in the understanding of the metabolic context and the experimental procedures, the following diagrams are provided.

Benzoyl_CoA_Pathway Benzoate Benzoate Benzoyl_CoA This compound Benzoate->Benzoyl_CoA Benzoate-CoA Ligase (BCL) + ATP + CoA Dienoyl_CoA Cyclic Dienoyl-CoA Benzoyl_CoA->Dienoyl_CoA this compound Reductase (BCR) + 2e- + 2ATP Hydroxy_Cyclohexenoyl_CoA 6-Hydroxycyclohex- 1-ene-1-carboxyl-CoA Dienoyl_CoA->Hydroxy_Cyclohexenoyl_CoA Cyclic Dienoyl-CoA Hydratase Oxo_Cyclohexenoyl_CoA 6-Oxocyclohex- 1-ene-1-carboxyl-CoA Hydroxy_Cyclohexenoyl_CoA->Oxo_Cyclohexenoyl_CoA Dehydrogenase + NAD+ Ring_Cleavage Ring Cleavage Products Oxo_Cyclohexenoyl_CoA->Ring_Cleavage Hydrolase Acetyl_CoA Acetyl-CoA Ring_Cleavage->Acetyl_CoA Further Degradation

Caption: The central this compound pathway in Thauera aromatica.

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection cluster_3 Detection Cell_Culture Bacterial Cell Culture Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab ECL ECL Substrate Incubation Secondary_Ab->ECL Imaging Signal Detection ECL->Imaging

References

Confirming the Structure of Benzoyl-CoA Pathway Intermediates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic engineering, drug development, and environmental microbiology, precise structural confirmation of intermediates in pathways such as the benzoyl-CoA degradation route is paramount. This guide provides a comparative overview of analytical techniques and experimental data to aid in the unambiguous identification of these key metabolic compounds.

The this compound pathway is a central catabolic route in both anaerobic and aerobic microorganisms for the degradation of aromatic compounds. Understanding the structure of each intermediate is crucial for elucidating enzyme mechanisms, identifying potential bottlenecks in engineered pathways, and developing targeted inhibitors. This guide synthesizes data from key studies to facilitate the comparison of analytical methods for structural confirmation.

Anaerobic this compound Pathway Intermediates: A Data-Driven Comparison

The anaerobic degradation of this compound proceeds through a series of reduction and hydration steps. The structural elucidation of these often unstable CoA-thioesters relies heavily on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a summary of key intermediates and the experimental data used for their identification.

IntermediateAnalytical TechniqueKey Findings
This compound ¹H NMR, ¹³C NMR, ESI-MS/MS¹H NMR (D₂O): δ 7.85 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H). ¹³C NMR (D₂O): δ 194.3 (C=O, thioester), 135.5, 134.1, 129.3, 128.0 (aromatic carbons). MS (m/z): 870 [M-H]⁻. MS/MS fragments: 410.1, 428.1, 508.1 (adenylate-containing fragments), 365.2, 463.1 (fragments of the thioester part).[1]
Cyclohex-1,5-diene-1-carboxyl-CoA ¹³C NMR of ¹³C-labeled intermediateIdentified as the first ring reduction product of this compound.[2]
6-Hydroxycyclohex-1-ene-1-carboxyl-CoA ¹³C NMR of ¹³C-labeled intermediateFormed by the addition of water to cyclohex-1,5-diene-1-carboxyl-CoA.[2]
3-Hydroxypimelyl-CoA ¹³C NMR of ¹³C-labeled intermediateThe first non-cyclic intermediate formed after ring cleavage.[2]
Glutaryl-CoA -An intermediate in the subsequent β-oxidation-like pathway.
Crotonyl-CoA -Formed from the decarboxylation of glutaconyl-CoA.

Aerobic this compound Pathway Intermediates

The aerobic pathway involves an initial oxygen-dependent epoxidation of the aromatic ring.

IntermediateAnalytical TechniqueKey Findings
This compound (See anaerobic pathway data)-
2,3-Dihydro-2,3-dihydroxythis compound ESI-MS/MSMS (m/z): 888.14 [M-H]⁻. MS/MS fragments: 410.1, 428.1, 508.1 (adenylate-containing fragments), 381.2, 479.1 (fragments of the dihydroxylated thioester part).[1]
3,4-Dehydroadipyl-CoA semialdehyde NMR of ¹³C-labeled intermediateIdentified as the ring cleavage product.[3][4]
3,4-Dehydroadipyl-CoA NMR of ¹³C-labeled intermediateFormed by the oxidation of the corresponding semialdehyde.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful replication of structural confirmation experiments. Below are outlines of key experimental protocols.

Synthesis and Purification of this compound Intermediates

The synthesis of authentic standards is often a prerequisite for unambiguous identification.

Protocol for Enzymatic Synthesis and Purification of this compound:

  • Reaction Mixture: Combine benzoate, ATP, and Coenzyme A in a suitable buffer (e.g., Tris-HCl, pH 8.0) with MgCl₂.

  • Enzyme Addition: Initiate the reaction by adding a purified benzoate-CoA ligase.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C).

  • Purification:

    • Terminate the reaction by acidification (e.g., with formic acid).

    • Apply the reaction mixture to a C18 solid-phase extraction (SPE) cartridge equilibrated with a low-organic buffer.

    • Wash the cartridge to remove unreacted substrates and salts.

    • Elute the this compound with a higher concentration of organic solvent (e.g., methanol).

    • Verify the purity and concentration of the product using HPLC with UV detection.[5]

NMR Spectroscopy for Structural Elucidation

NMR is a powerful tool for determining the precise chemical structure of metabolites. The use of ¹³C-labeled precursors significantly enhances the sensitivity and allows for the analysis of complex mixtures.

Protocol for NMR Analysis of this compound Pathway Intermediates from Cell Extracts:

  • Culturing: Grow the microorganism of interest on a ¹³C-labeled aromatic substrate (e.g., [ring-¹³C₆]benzoate).

  • Cell Lysis and Extraction: Prepare cell-free extracts from the cultured microorganisms.

  • In Vitro Reaction: Set up an in vitro assay containing the cell extract, necessary co-factors (e.g., ATP, Mg²⁺), and a reducing agent (for anaerobic pathways).

  • Sample Preparation for NMR:

    • Stop the reaction at different time points.

    • Remove protein (e.g., by ultrafiltration or acid precipitation).

    • Lyophilize the sample and reconstitute in a deuterated solvent (e.g., D₂O).

  • NMR Data Acquisition:

    • Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

    • For ¹³C-labeled samples, ¹³C-¹³C correlation experiments (e.g., INADEQUATE) can be used to establish carbon connectivity.[2]

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

MS provides accurate molecular weight information and fragmentation patterns that are characteristic of specific molecules.

Protocol for LC-MS/MS Analysis of Acyl-CoA Thioesters:

  • Sample Preparation: Extract metabolites from biological samples using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Chromatographic Separation:

    • Use a reversed-phase C18 column for separation.

    • Employ a gradient elution with a mobile phase containing a volatile salt (e.g., ammonium acetate) to improve ionization efficiency.

  • Mass Spectrometry Analysis:

    • Use an electrospray ionization (ESI) source, typically in negative ion mode for CoA esters.

    • Acquire full scan MS data to determine the mass-to-charge ratio (m/z) of the parent ions.

    • Perform tandem MS (MS/MS) on the parent ions to obtain characteristic fragmentation patterns. Common fragments for CoA esters include those corresponding to the adenosine 3',5'-bisphosphate moiety.[6]

Visualization of the this compound Pathway

The following diagrams illustrate the anaerobic and aerobic this compound degradation pathways.

Benzoyl_CoA_Pathway cluster_anaerobic Anaerobic Pathway cluster_aerobic Aerobic Pathway This compound This compound Cyclohex-1,5-diene-1-carboxyl-CoA Cyclohex-1,5-diene-1-carboxyl-CoA This compound->Cyclohex-1,5-diene-1-carboxyl-CoA This compound reductase 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Cyclohex-1,5-diene-1-carboxyl-CoA->6-Hydroxycyclohex-1-ene-1-carboxyl-CoA Hydratase 6-Oxocyclohex-1-ene-1-carboxyl-CoA 6-Oxocyclohex-1-ene-1-carboxyl-CoA 6-Hydroxycyclohex-1-ene-1-carboxyl-CoA->6-Oxocyclohex-1-ene-1-carboxyl-CoA Dehydrogenase 3-Hydroxypimelyl-CoA 3-Hydroxypimelyl-CoA 6-Oxocyclohex-1-ene-1-carboxyl-CoA->3-Hydroxypimelyl-CoA Hydrolase Glutaryl-CoA Glutaryl-CoA 3-Hydroxypimelyl-CoA->Glutaryl-CoA β-oxidation-like steps 3 Acetyl-CoA + CO2 3 Acetyl-CoA + CO2 Glutaryl-CoA->3 Acetyl-CoA + CO2 Further degradation Benzoyl-CoA_aerobic This compound 2,3-Epoxythis compound 2,3-Epoxythis compound Benzoyl-CoA_aerobic->2,3-Epoxythis compound This compound dioxygenase 3,4-Dehydroadipyl-CoA\nsemialdehyde 3,4-Dehydroadipyl-CoA semialdehyde 2,3-Epoxythis compound->3,4-Dehydroadipyl-CoA\nsemialdehyde Hydrolase 3,4-Dehydroadipyl-CoA 3,4-Dehydroadipyl-CoA 3,4-Dehydroadipyl-CoA\nsemialdehyde->3,4-Dehydroadipyl-CoA Dehydrogenase Acetyl-CoA + Succinyl-CoA Acetyl-CoA + Succinyl-CoA 3,4-Dehydroadipyl-CoA->Acetyl-CoA + Succinyl-CoA Further degradation

Figure 1: Comparison of Anaerobic and Aerobic this compound Degradation Pathways.

This guide provides a foundational dataset and procedural outlines for the structural confirmation of this compound pathway intermediates. For definitive identification, it is recommended to use a combination of the described analytical techniques and to compare the results with data from authentic standards whenever possible.

References

Is the benzoyl-CoA pathway the sole route for anaerobic toluene degradation?

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of microbial degradation pathways is paramount for applications ranging from bioremediation to novel biocatalyst development. This guide provides a comparative analysis of the primary and proposed alternative routes for anaerobic toluene degradation, focusing on the well-established benzoyl-CoA pathway and a hypothesized acetyl-CoA attack mechanism.

Introduction

Toluene, a common environmental pollutant, can be biodegraded by a variety of microorganisms under anaerobic conditions. For decades, the scientific consensus has centered on the this compound pathway as the principal mechanism for this process. This pathway is characterized by the initial activation of the toluene methyl group through the addition of fumarate. However, research into specific bacterial strains has suggested the possibility of an alternative route initiated by an acetyl-CoA attack. This guide will objectively compare these two pathways, presenting the available experimental evidence, quantitative data, and detailed methodologies for the key experiments that underpin our current understanding.

Pathway Comparison: this compound vs. Acetyl-CoA Attack

The anaerobic degradation of toluene is a multi-step process that ultimately funnels into the central metabolism of the cell. The key difference between the two pathways discussed lies in the initial activation of the chemically stable methyl group of toluene.

The this compound Pathway: The Canonical Route

The this compound pathway is the most extensively studied and widely accepted route for anaerobic toluene degradation, observed in a diverse range of bacteria, including denitrifying, sulfate-reducing, and iron-reducing species.[1][2][3] The initial and committing step is the addition of the methyl group of toluene to a fumarate molecule, a reaction catalyzed by the enzyme benzylsuccinate synthase (Bss).[4][5] The resulting product, benzylsuccinate, then undergoes a series of reactions analogous to fatty acid β-oxidation to yield this compound and succinyl-CoA.[5][6] this compound is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized through ring reduction and cleavage.[2][7]

The Proposed Acetyl-CoA Attack Pathway: An Alternative Hypothesis

An alternative mechanism for anaerobic toluene activation has been proposed based on studies with the denitrifying bacterium Azoarcus tolulyticus Tol-4.[8][9][10] This hypothesis suggests that the initial attack on the toluene methyl group is carried out by acetyl-CoA.[9][11] This proposed pathway is supported by the detection of specific metabolites, such as E-phenylitaconic acid and benzylsuccinic acid, in cultures of A. tolulyticus Tol-4 grown on toluene.[8][9] The proposed mechanism involves the formation of cinnamoyl-CoA as a key intermediate.[8][9] It is important to note that this pathway is not as widely documented as the this compound pathway and may be specific to a limited number of bacterial strains.

Quantitative Data Comparison

Direct comparative studies on the efficiency of the two pathways are scarce in the literature. The available quantitative data primarily comes from studies focusing on one pathway or the other.

ParameterThis compound Pathway (General)Acetyl-CoA Attack Pathway (Azoarcus tolulyticus Tol-4)Reference
Toluene Mineralization Generally considered to lead to complete mineralization to CO2.68% of toluene carbon converted to CO2.[8]
Biomass Conversion Varies depending on the organism and electron acceptor.30% of toluene carbon incorporated into biomass.[8]
Key Intermediate Accumulation Intermediates like benzylsuccinate are typically transient and do not accumulate to high levels.E-phenylitaconic acid: 1-2% accumulation.[8]
Benzylsuccinic acid: <1% accumulation.[8]
Growth Rate (Doubling Time) Varies.4.3 hours.[8]
Maximal Degradation Rate (Vmax) Varies.50 µmol/min/g of protein.[8]
Cellular Yield Varies.49.6 g/mol of toluene.[8]

Signaling Pathways and Experimental Workflows

This compound Pathway Diagram

Benzoyl_CoA_Pathway Toluene Toluene Benzylsuccinate (R)-Benzylsuccinate Toluene->Benzylsuccinate Benzylsuccinate Synthase (Bss) Fumarate Fumarate Fumarate->Benzylsuccinate Benzylsuccinyl_CoA (R)-Benzylsuccinyl-CoA Benzylsuccinate->Benzylsuccinyl_CoA CoA Transferase Intermediates β-Oxidation-like Intermediates Benzylsuccinyl_CoA->Intermediates Dehydrogenase Benzoyl_CoA This compound Intermediates->Benzoyl_CoA Thiolase Succinyl_CoA Succinyl-CoA Intermediates->Succinyl_CoA Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism Ring Reduction & Cleavage Succinyl_CoA->Central_Metabolism

Caption: The this compound Pathway for Anaerobic Toluene Degradation.

Proposed Acetyl-CoA Attack Pathway Diagram

Acetyl_CoA_Attack_Pathway Toluene Toluene Hydrocinnamoyl_CoA Hydrocinnamoyl-CoA Toluene->Hydrocinnamoyl_CoA Acetyl_CoA_1 Acetyl-CoA Acetyl_CoA_1->Hydrocinnamoyl_CoA Initial Attack Cinnamoyl_CoA Cinnamoyl-CoA Hydrocinnamoyl_CoA->Cinnamoyl_CoA Oxidation Benzylsuccinic_Acid Benzylsuccinic Acid Cinnamoyl_CoA->Benzylsuccinic_Acid Second Acetyl-CoA Addition Benzoyl_CoA This compound Cinnamoyl_CoA->Benzoyl_CoA Mineralization Pathway Acetyl_CoA_2 Acetyl-CoA Acetyl_CoA_2->Benzylsuccinic_Acid E_Phenylitaconic_Acid E-Phenylitaconic Acid Benzylsuccinic_Acid->E_Phenylitaconic_Acid Oxidation Central_Metabolism Central Metabolism Benzoyl_CoA->Central_Metabolism Ring Reduction & Cleavage

Caption: Proposed Acetyl-CoA Attack Pathway in Azoarcus tolulyticus Tol-4.

Experimental Protocols

The identification and quantification of key metabolites are crucial for elucidating the operative degradation pathway. Below are summarized methodologies based on published research.

Detection of Benzylsuccinate (Key Intermediate of this compound Pathway)

This protocol is adapted from studies on denitrifying and sulfate-reducing bacteria.[1][3]

  • Culturing: Grow the bacterial strain anaerobically in a defined medium with toluene as the sole carbon source and an appropriate electron acceptor (e.g., nitrate or sulfate).

  • Sample Preparation:

    • Harvest cells during the exponential growth phase.

    • Centrifuge the culture to separate the supernatant and cell pellet.

    • Acidify the supernatant to a pH of ~2 with HCl.

    • Extract the acidified supernatant with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the dried extract to form more volatile esters (e.g., methyl esters using diazomethane or silyl esters using BSTFA).

  • Analysis:

    • GC-MS: Separate the derivatized compounds on a suitable capillary column and identify benzylsuccinate based on its retention time and mass spectrum compared to an authentic standard.

    • High-Performance Liquid Chromatography (HPLC): Resuspend the dried extract in a suitable mobile phase and analyze using a reverse-phase column. Detect benzylsuccinate by UV absorbance, comparing its retention time to a standard.

Detection of E-Phenylitaconic Acid and Cinnamic Acid (Key Intermediates of Proposed Acetyl-CoA Attack Pathway)

This protocol is based on the study of Azoarcus tolulyticus Tol-4.[9]

  • Culturing: Grow A. tolulyticus Tol-4 anaerobically in a defined medium with toluene as the carbon source and nitrate as the electron acceptor. For radiolabeling experiments, [¹⁴C]acetate can be added to the medium.

  • Sample Preparation:

    • Collect culture supernatant at various time points.

    • Acidify the supernatant to pH 2 with HCl.

    • Extract the supernatant with ethyl acetate.

    • Evaporate the ethyl acetate extract to dryness.

  • Analysis (HPLC):

    • Resuspend the residue in the HPLC mobile phase (e.g., a mixture of 0.1% H₃PO₄ and methanol).

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Monitor the eluent at specific wavelengths (e.g., 218, 230, and 270 nm) to detect aromatic compounds.

    • Identify E-phenylitaconic acid and cinnamic acid by comparing their retention times with those of authentic standards.

    • For radiolabeling experiments, use a radiodetector in series with the UV detector to identify ¹⁴C-labeled metabolites derived from [¹⁴C]acetate.

Conclusion

The this compound pathway, initiated by the addition of fumarate to toluene, remains the most well-documented and widely accepted route for anaerobic toluene degradation across a broad range of microorganisms. The proposed acetyl-CoA attack pathway, observed in Azoarcus tolulyticus Tol-4, presents an intriguing alternative, highlighting the metabolic diversity within toluene-degrading bacteria. While the evidence for the acetyl-CoA pathway is based on the identification of specific metabolites, further research is needed to fully elucidate the enzymatic steps and regulatory mechanisms involved and to determine its prevalence in other organisms. For researchers in bioremediation and biocatalysis, a thorough understanding of both the canonical and potential alternative pathways is essential for predicting the fate of toluene in anaerobic environments and for harnessing the full potential of these microbial systems.

References

Unraveling Benzoyl-CoA Metabolism: A Comparative Genomic Guide Across Phyla

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolism of aromatic compounds is a critical process in the global carbon cycle and presents intriguing targets for bioremediation and drug development. Central to the anaerobic degradation of many of these compounds is the intermediate, benzoyl-coenzyme A (benzoyl-CoA). This guide provides a comparative genomic overview of this compound metabolism, highlighting key enzymatic and pathway diversities across different phyla, supported by available experimental data.

The Central Role of this compound in Aromatic Catabolism

Under anoxic conditions, a wide array of aromatic compounds are channeled into a common metabolic funnel that leads to the formation of this compound.[1][2][3] This strategy allows diverse microorganisms to utilize a broad spectrum of substrates, from environmental pollutants to lignin monomers, by converting them into a single, central intermediate for subsequent ring degradation.[1][4] The anaerobic breakdown of aromatic compounds is a vital biogeochemical process, particularly in oxygen-depleted environments.[1][5] While this pathway is well-documented in Bacteria, evidence for its operation in Eukaryotes under anaerobic conditions is currently lacking.[4][6]

Comparative Analysis of Key Enzymes in this compound Metabolism

The conversion of various aromatic precursors to acetyl-CoA via the this compound pathway involves a series of enzymatic steps. Here, we compare the key enzymes responsible for the initial activation and the subsequent dearomatization of the benzene ring.

Benzoate-CoA Ligase (BCL)

The activation of benzoate to its CoA-thioester is the initial step for its entry into the degradation pathway. This reaction is catalyzed by benzoate-CoA ligase (EC 6.2.1.25), an ATP-dependent enzyme.[1]

Organism (Phylum) Gene Subunit Structure Km (Benzoate) Km (ATP) Km (CoA) Specific Activity
Thauera aromatica (Proteobacteria)-Monomer (~57-58 kDa)[7]~15 µM[7]---
Rhodopseudomonas palustris (Proteobacteria)badA[1]Monomer (~60 kDa)[8]0.6-2 µM[8]2-3 µM[8]90-120 µM[8]25 µmol/min/mg[8]
Syntrophic anaerobic mixed culture-Heptamer or Octamer of 58 kDa subunits[9]40 µM[9]160 µM[9]70 µM[9]1.05 U/mg[9]
This compound Reductase (BCR)

The dearomatization of this compound is the key, energy-intensive step in this metabolic pathway.[10] Two distinct classes of this compound reductase have been characterized, primarily differing in their dependence on ATP.

Enzyme Class Energy Dependence Typical Organisms (Phylum) Electron Donor Gene Nomenclature Key Characteristics
Class I ATP-dependentFacultative anaerobes (e.g., Thauera aromatica, Rhodopseudomonas palustris) (Proteobacteria)Ferredoxin[4]bcrABCD / badDEFGHydrolyzes 2 ATP per 2 electrons transferred.[10][11]
Class II ATP-independentObligate anaerobes (e.g., sulfate reducers, fermenting bacteria)-bamBEnergetically more favorable for organisms with limited energy yields.[11]

Divergent Downstream Pathways of this compound Metabolism

Following the initial reduction of the aromatic ring, the metabolic routes diverge, showcasing evolutionary adaptations to different energetic lifestyles. The pathways in facultative anaerobes like Thauera aromatica and Rhodopseudomonas palustris are the most extensively studied.

Pathway in Facultative Anaerobes (e.g., Thauera aromatica)

In denitrifying bacteria such as Thauera aromatica, the initial reduction product, cyclohexa-1,5-diene-1-carbonyl-CoA, undergoes hydration and subsequent oxidation steps before the ring is cleaved hydrolytically.

Thauera_Pathway Benzoyl_CoA This compound Dienoyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA BCR (ATP-dependent) Hydroxyenoyl_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Dienoyl_CoA->Hydroxyenoyl_CoA Hydratase Oxoenoyl_CoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Hydroxyenoyl_CoA->Oxoenoyl_CoA Dehydrogenase Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Oxoenoyl_CoA->Hydroxypimelyl_CoA Hydrolase (bamA) Acetyl_CoA 3 Acetyl-CoA + CO2 Hydroxypimelyl_CoA->Acetyl_CoA β-oxidation

This compound degradation in Thauera aromatica.
Pathway in Phototrophic Bacteria (e.g., Rhodopseudomonas palustris)

The phototroph Rhodopseudomonas palustris employs a slightly different strategy where the dienoyl-CoA intermediate is further reduced before hydration and eventual ring opening.[4]

Rhodopseudomonas_Pathway Benzoyl_CoA This compound Dienoyl_CoA Cyclohexa-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Dienoyl_CoA BCR (ATP-dependent) Enoyl_CoA Cyclohex-1-ene- 1-carbonyl-CoA Dienoyl_CoA->Enoyl_CoA Reductase Hydroxyacyl_CoA 2-Hydroxycyclohexane- 1-carbonyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Hydratase Pimelyl_CoA Pimelyl-CoA Hydroxyacyl_CoA->Pimelyl_CoA Dehydrogenase & Ring Opening Acetyl_CoA 3 Acetyl-CoA + CO2 Pimelyl_CoA->Acetyl_CoA β-oxidation

This compound degradation in Rhodopseudomonas palustris.
Pathway in Obligate Anaerobes

Obligate anaerobes, such as sulfate-reducing bacteria and fermenting organisms, utilize an ATP-independent this compound reductase.[12] While the downstream pathway is less universally characterized, it is known to proceed through ring cleavage and subsequent β-oxidation to acetyl-CoA. The key distinction is the energetic efficiency gained by bypassing the ATP-dependent dearomatization step.

This compound Metabolism in Other Phyla

Archaea

Genomic and metagenomic studies suggest that some Archaea possess genes for the anaerobic degradation of aromatic compounds, including pathways converging on this compound.[1][2] The mechanisms appear to be similar to those found in obligate anaerobic bacteria, employing an ATP-independent this compound reductase.[12] However, detailed biochemical characterization of these pathways in Archaea is still an active area of research.

Eukarya

Currently, there is no definitive evidence for the complete anaerobic degradation of aromatic compounds via a this compound pathway in eukaryotic organisms.[4][6] Aerobic degradation pathways are well-established in fungi and other eukaryotes, but these typically involve oxygen-dependent ring hydroxylation and cleavage reactions.

Experimental Protocols

Assay for Benzoate-CoA Ligase Activity

This spectrophotometric assay indirectly measures the formation of AMP, which is coupled to the oxidation of NADH.

Principle: The AMP produced in the ligase reaction is used by myokinase to generate ADP, which is then used by pyruvate kinase to produce pyruvate and ATP. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.8, 10 mM MgCl₂, 5 mM ATP, 0.2 mM NADH, 10 mM phosphoenolpyruvate, 0.5 mM CoA.

  • Enzymes: Myokinase (5 U/ml), Pyruvate Kinase (5 U/ml), Lactate Dehydrogenase (5 U/ml).

  • Substrate: 10 mM Benzoate solution.

  • Enzyme sample (cell extract or purified protein).

Procedure:

  • Prepare the assay mixture containing all reagents except the benzoate solution.

  • Add the enzyme sample to the mixture and incubate for 2-3 minutes at 30°C to allow for the depletion of any endogenous substrates.

  • Initiate the reaction by adding the benzoate solution.

  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

Assay for this compound Reductase (Class I) Activity

This assay measures the this compound-dependent oxidation of a reduced artificial electron donor, such as titanocene dichloride (Ti(III)) or reduced methyl viologen.

Principle: In the presence of ATP, this compound reductase catalyzes the reduction of this compound, which is coupled to the oxidation of the electron donor. The change in the spectral properties of the electron donor is monitored.

Reagents:

  • Anaerobic Assay Buffer: 100 mM potassium phosphate, pH 7.2, 5 mM MgCl₂, 2 mM ATP, 2 mM DTT.

  • Electron Donor: Freshly prepared solution of Ti(III) citrate or reduced methyl viologen in an anaerobic environment.

  • Substrate: 10 mM this compound solution.

  • Enzyme sample (purified under strictly anaerobic conditions).

Procedure:

  • All steps must be performed under strictly anaerobic conditions (e.g., in an anaerobic glove box).

  • In an anaerobic cuvette, mix the assay buffer with the enzyme sample.

  • Add the reduced electron donor and record the baseline absorbance at the appropriate wavelength (e.g., 578 nm for reduced methyl viologen).

  • Start the reaction by adding the this compound solution.

  • Monitor the decrease in absorbance due to the oxidation of the electron donor.

  • Calculate the specific activity based on the molar extinction coefficient of the electron donor.

Logical Workflow for Comparative Genomic Analysis

The following diagram illustrates a typical workflow for the comparative genomic analysis of this compound metabolism.

workflow cluster_0 Data Acquisition cluster_1 Bioinformatic Analysis cluster_2 Comparative Analysis & Validation cluster_3 Output Genome_Databases Genome/Metagenome Databases (NCBI, JGI, etc.) Gene_Prediction Gene Prediction & Annotation Genome_Databases->Gene_Prediction Literature Scientific Literature Homology_Search Homology Search (BLAST, HMMER) Literature->Homology_Search Gene_Prediction->Homology_Search Pathway_Reconstruction Metabolic Pathway Reconstruction Homology_Search->Pathway_Reconstruction Phylogenetic_Analysis Phylogenetic Analysis Homology_Search->Phylogenetic_Analysis Comparative_Genomics Comparative Genomics (Gene content, synteny) Pathway_Reconstruction->Comparative_Genomics Phylogenetic_Analysis->Comparative_Genomics Experimental_Validation Experimental Validation (Enzyme assays, gene expression) Comparative_Genomics->Experimental_Validation Publication_Guide Publication/Guide Comparative_Genomics->Publication_Guide Experimental_Validation->Publication_Guide

Workflow for comparative genomics of this compound metabolism.

This guide provides a snapshot of the current understanding of this compound metabolism across different phyla. As more genomes are sequenced and functional studies are conducted, particularly in underrepresented phyla like Archaea, a more complete and nuanced picture of the evolution and diversity of this central metabolic pathway will emerge.

References

Validating Novel Inhibitors of the Benzoyl-CoA Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoyl-CoA pathway is a central metabolic route in the anaerobic degradation of aromatic compounds by diverse bacteria and is also crucial for the biosynthesis of various secondary metabolites in plants. Its key enzymes, such as benzoate-CoA ligase and this compound reductase, represent potential targets for the development of novel antimicrobial agents or herbicides. This guide provides a comprehensive overview of the methodologies required to validate novel inhibitors of this pathway, complete with detailed experimental protocols and comparative data frameworks.

The this compound Pathway: A Hub of Aromatic Metabolism

The this compound pathway is the primary mechanism for the anaerobic catabolism of a wide range of aromatic compounds, including pollutants like benzene, toluene, ethylbenzene, and xylene (BTEX), as well as naturally occurring substances such as lignin derivatives and amino acids.[1][2] In this pathway, various aromatic molecules are first converted to the central intermediate, benzoyl-coenzyme A (this compound).[3][4] The aromatic ring of this compound is then reduced and subsequently cleaved, ultimately leading to intermediates that can enter central metabolism.[5][6]

Two key enzymes initiate and commit substrates to this pathway:

  • Benzoate-CoA ligase (BCL) : This enzyme catalyzes the ATP-dependent activation of benzoate to this compound, a critical first step for many aromatic substrates.[2][7][8]

  • This compound reductase (BCR) : This highly oxygen-sensitive enzyme complex catalyzes the ATP-dependent dearomatization of this compound, a challenging chemical transformation that is a hallmark of anaerobic aromatic degradation.[5][6]

Given their central role, both BCL and BCR are prime targets for the development of specific inhibitors.

Benzoyl_CoA_Pathway cluster_activation Activation cluster_reduction Ring Reduction & Cleavage Aromatic_Compounds Aromatic Compounds (e.g., Benzoate) Benzoate_CoA_Ligase BCL Benzoyl_CoA This compound Aromatic_Compounds->Benzoyl_CoA ATP, CoA Benzoyl_CoA_Reductase This compound Reductase (BCR) Benzoyl_CoA->Benzoyl_CoA_Reductase Ring_Cleavage Downstream enzymes Benzoyl_CoA_Reductase->Ring_Cleavage Reduced Intermediates Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Ring_Cleavage->Central_Metabolism Inhibitor_BCL Novel Inhibitor Inhibitor_BCL->Benzoate_CoA_Ligase Inhibitor_BCR Novel Inhibitor Inhibitor_BCR->Benzoyl_CoA_Reductase

Fig. 1: Simplified this compound Pathway and points of inhibition.

A Framework for Comparative Analysis of Novel Inhibitors

The validation of novel inhibitors requires a systematic approach to determine their potency, selectivity, and mechanism of action. While specific novel inhibitors for the this compound pathway are not yet widely reported, a comparative framework can be established using known substrates, substrate analogs, and hypothetical inhibitor candidates. The following tables provide a template for organizing and presenting experimental data for inhibitors targeting Benzoate-CoA Ligase and this compound Reductase.

Table 1: Comparative Performance of Potential Benzoate-CoA Ligase Inhibitors

Compound IDTarget Organism/EnzymeAssay TypeIC50 (µM)Ki (µM)Mechanism of InhibitionReference/Notes
Candidate 1 Thauera aromatica BCLSpectrophotometricDataDatae.g., CompetitiveSource
Candidate 2 Rhodopseudomonas palustris BCLHPLC-basedDataDatae.g., Non-competitiveSource
Substrate Analog 1 Syntrophic coculture BCLSpectrophotometricN/ADataCompetitive[9]
Pyrophosphate Syntrophic coculture BCLSpectrophotometricN/A5700-[9]

Table 2: Comparative Performance of Potential this compound Reductase Inhibitors

Compound IDTarget Organism/EnzymeAssay TypeIC50 (µM)Ki (µM)Mechanism of InhibitionReference/Notes
Candidate 3 Thauera aromatica BCRSpectrophotometricDataDatae.g., UncompetitiveSource
Candidate 4 Recombinant MBRTcl*UPLC-MSDataDatae.g., MixedSource
Ethylene Thauera aromatica BCRSpectrophotometric--Inactivator[10]
Bipyridyl Thauera aromatica BCRSpectrophotometric--Inactivator[10]

*MBRTcl: 3-methylthis compound reductase from Thauera chlorobenzoica.[5]

Experimental Protocols for Inhibitor Validation

Accurate and reproducible experimental data are the cornerstone of inhibitor validation. The following section details established protocols for assaying the activity of the key enzymes in the this compound pathway. These assays can be adapted for high-throughput screening of compound libraries to identify potential inhibitors.

Benzoate-CoA Ligase (BCL) Activity Assays

a) Indirect Continuous Spectrophotometric Assay

This is the most common method for determining BCL activity and is suitable for high-throughput screening.

  • Principle : The formation of AMP, a product of the ligase reaction, is coupled to the oxidation of NADH through the sequential action of myokinase, pyruvate kinase, and lactate dehydrogenase. The decrease in absorbance at 340 or 365 nm, corresponding to NADH oxidation, is monitored spectrophotometrically.[8] Two moles of NADH are oxidized for every mole of this compound formed.

  • Reaction Mixture (1 mL total volume):

    • 100 mM Tris-HCl (pH 7.8)

    • 10 mM MgCl2

    • 2 mM ATP

    • 0.4 mM CoA

    • 0.2-0.5 mM NADH

    • 2 mM Phosphoenolpyruvate

    • ~2 units Myokinase

    • ~2 units Pyruvate Kinase

    • ~2 units Lactate Dehydrogenase

    • 0.1-1.0 mM Benzoate (or substrate analog)

    • Test inhibitor at various concentrations

    • Purified BCL enzyme

  • Procedure :

    • Combine all reagents except the BCL enzyme in a cuvette and incubate at 37°C for 5 minutes to establish a baseline.

    • Initiate the reaction by adding the BCL enzyme.

    • Monitor the decrease in absorbance at 340 nm or 365 nm over time using a spectrophotometer.

    • Calculate the rate of reaction from the linear portion of the curve.

    • To determine the IC50 of an inhibitor, perform the assay with varying concentrations of the test compound while keeping the substrate concentration constant.

b) Direct HPLC-Based Assay

This method directly measures the formation of the product, this compound.

  • Principle : The enzymatic reaction is allowed to proceed for a set time and is then stopped. The reaction mixture is analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) to separate and quantify the amount of this compound produced.

  • Reaction Mixture (representative):

    • 50 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl2

    • 5 mM ATP

    • 5 mM CoA

    • 5 mM Benzoate

    • Test inhibitor at various concentrations

    • Purified BCL enzyme

  • Procedure :

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).

    • Stop the reaction at various time points by adding a quenching agent (e.g., perchloric acid).

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant by HPLC with a C18 column, using a suitable mobile phase gradient (e.g., acetonitrile and phosphate buffer).

    • Detect this compound by its absorbance at ~254 nm.

    • Quantify the product by comparing the peak area to a standard curve of known this compound concentrations.

This compound Reductase (BCR) Activity Assay

BCR is an oxygen-sensitive enzyme, and all procedures must be performed under strict anaerobic conditions.

  • Principle : The activity of BCR is determined by monitoring the oxidation of a reduced artificial electron donor in the presence of this compound and ATP. Reduced methyl viologen or Ti(III) citrate are commonly used electron donors.[5][10] The oxidation of the electron donor leads to a change in absorbance that can be measured spectrophotometrically.

  • Reaction Mixture (performed in an anaerobic cuvette):

    • 100 mM MOPS-KOH buffer (pH 7.2)

    • 10 mM MgCl2

    • 2 mM ATP

    • 0.1-0.5 mM Reduced Methyl Viologen or Ti(III) citrate

    • 0.1 mM this compound (or substrate analog)

    • Test inhibitor at various concentrations

    • Purified BCR enzyme

  • Procedure :

    • Prepare all solutions and the cuvette under an anaerobic atmosphere (e.g., in a glove box).

    • Add all components except the enzyme to the cuvette and record a baseline absorbance.

    • Initiate the reaction by injecting the purified BCR enzyme.

    • Monitor the decrease in absorbance of the reduced electron donor (e.g., at 578 nm for reduced methyl viologen).

    • Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron donor.

    • For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

Workflow for Inhibitor Discovery and Validation

The discovery and validation of novel inhibitors of the this compound pathway can be structured into a multi-step workflow, moving from broad screening to detailed characterization.

Inhibitor_Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Characterization Phase Virtual_Screening Virtual Screening (In Silico) HTS High-Throughput Screening (HTS) (e.g., Spectrophotometric Assay) Virtual_Screening->HTS Prioritized Hits Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Compound_Library Compound Library Compound_Library->HTS IC50 IC50 Determination Hit_Confirmation->IC50 Selectivity Selectivity Assays (vs. other CoA ligases/reductases) IC50->Selectivity Mechanism Mechanism of Action Studies (e.g., Ki determination) Selectivity->Mechanism Cell_Based Cell-Based Assays (Growth Inhibition) Mechanism->Cell_Based Lead_Compound Lead Compound Cell_Based->Lead_Compound

Fig. 2: Workflow for the discovery and validation of this compound pathway inhibitors.

This systematic approach, combining robust biochemical assays with a logical progression of validation steps, provides a solid foundation for the identification and characterization of novel inhibitors targeting the this compound pathway. Such inhibitors hold promise for applications in antimicrobial drug development, agricultural biotechnology, and bioremediation.

References

Comparing the substrate specificity of different benzoyl-CoA ligases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the substrate specificity of different benzoyl-CoA ligases (BCLs), key enzymes in the metabolic pathways of aromatic compounds. Understanding the kinetic properties and substrate preferences of these enzymes is crucial for applications in bioremediation, metabolic engineering, and predicting the metabolic fate of aromatic drug candidates. This document summarizes key experimental data, details the methodologies used for their determination, and visualizes the relevant metabolic context.

Data Presentation: Kinetic Parameters of this compound Ligases

The following table summarizes the kinetic data for this compound ligases from three different bacterial sources, highlighting their varied substrate preferences.

Enzyme SourceSubstrateK_m_ (mM)V_max_ (U/mg)Catalytic Efficiency (V_max_/K_m_)
Syntrophic Anaerobic Culture [1]Benzoate0.041.0526.25
2-Fluorobenzoate0.281.03.57
3-Fluorobenzoate1.480.70.47
4-Fluorobenzoate0.320.983.06
Thauera aromatica [2][3][4]Benzoate--High
2-Aminobenzoate--15-fold lower than benzoate
Rhodopseudomonas palustris [5][6]Benzoate0.0006 - 0.002-High
2-Fluorobenzoate--High Specificity

Note: "U" represents one unit of enzyme activity, typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions. A dash (-) indicates that the specific value was not provided in the cited literature.

Experimental Protocols

The determination of the kinetic parameters presented above relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.

Purification of this compound Ligases

a. From a Syntrophic Anaerobic Culture: [1]

The this compound ligase from the anaerobic syntrophic culture was purified to homogeneity. The enzyme was found to have a molecular mass of approximately 420 kDa, consisting of seven or eight subunits of 58 kDa each.

b. From Thauera aromatica: [2][3]

The benzoate-CoA ligase from Thauera aromatica was purified and characterized as a 57-kDa monomeric protein.

c. From Rhodopseudomonas palustris: [5][6]

A soluble benzoate-coenzyme A ligase was purified from the phototrophic bacterium Rhodopseudomonas palustris. The synthesis of the enzyme was induced by growing the cells anaerobically in the light with benzoate as the sole carbon source. The purification process involved successive chromatography steps on hydroxylapatite and phenyl-Sepharose, resulting in an electrophoretically homogeneous enzyme with a molecular weight of 60,000.

Enzyme Activity Assays

a. Coupled Spectrophotometric Assay (General): [7][8]

This indirect assay is widely used to determine this compound ligase activity by coupling the formation of AMP to the oxidation of NADH, which can be monitored spectrophotometrically.

  • Principle: The AMP produced in the ligase reaction is used by myokinase to phosphorylate ADP to ATP, which is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Finally, lactate dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the this compound ligase activity.

  • Reaction Mixture (Typical):

    • 100 mM Tris-HCl buffer (pH 7.8-8.0)

    • 2.5 - 7 mM MgCl₂

    • 1 mM ATP

    • 0.25 - 0.4 mM Coenzyme A (CoA)

    • 0.2 mM NADH

    • 10 mM Phosphoenolpyruvate

    • Substrate (e.g., benzoate, fluorobenzoate) at varying concentrations

    • Coupling enzymes: myokinase, pyruvate kinase, and lactate dehydrogenase

  • Procedure:

    • The reaction is initiated by the addition of the substrate.

    • The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer.

    • The rate of NADH oxidation is used to calculate the enzyme activity.

b. Direct Spectrophotometric Assay for 2-Aminothis compound: [8]

For substrates that form a product with a distinct absorbance spectrum, a direct assay can be employed.

  • Principle: 2-Aminothis compound has a characteristic absorption maximum at 355 nm, which is absent in the substrate, 2-aminobenzoate. The formation of the product can, therefore, be directly monitored.

  • Procedure:

    • The reaction mixture contains the buffer, ATP, MgCl₂, CoA, and the enzyme.

    • The reaction is started by adding 2-aminobenzoate.

    • The increase in absorbance at 355 nm is recorded over time to determine the rate of product formation.

Signaling Pathways and Metabolic Context

This compound ligases are the gateway enzymes for the anaerobic degradation of a wide range of aromatic compounds. The product of their reaction, this compound, is a central intermediate that funnels into a common downstream pathway, often referred to as the this compound pathway.

Benzoyl_CoA_Pathway cluster_activation Substrate Activation cluster_degradation Downstream Degradation Benzoate Benzoate / Analogs BCL This compound Ligase Benzoate->BCL BenzoylCoA This compound / Analogs Reductase This compound Reductase BenzoylCoA->Reductase BCL->BenzoylCoA ATP, CoA -> AMP, PPi RingFission Ring Fission & β-Oxidation-like Steps Reductase->RingFission ATP-dependent reduction CentralMetabolism Central Metabolism (e.g., Acetyl-CoA) RingFission->CentralMetabolism

Caption: The central role of this compound Ligase in the anaerobic degradation of aromatic compounds.

The initial activation of various aromatic acids to their corresponding CoA-thioesters is catalyzed by different CoA ligases, which can exhibit broad or narrow substrate specificity. The resulting aryl-CoA thioesters are then channeled into specialized degradation pathways.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Analysis CellCulture Bacterial Cell Culture (e.g., anaerobic growth on benzoate) CellLysis Cell Lysis & Crude Extract Preparation CellCulture->CellLysis Purification Enzyme Purification (e.g., Chromatography) CellLysis->Purification ActivityAssay Enzyme Activity Assay (Spectrophotometric) Purification->ActivityAssay DataAnalysis Data Analysis (Michaelis-Menten kinetics) ActivityAssay->DataAnalysis Km_Vmax Determination of Km and Vmax DataAnalysis->Km_Vmax

Caption: A generalized experimental workflow for the characterization of this compound Ligase kinetics.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Benzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory management. Benzoyl-coenzyme A (benzoyl-CoA), an intermediate in the microbial metabolism of aromatic compounds, requires careful handling and disposal due to its potential hazards.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, adhering to standard laboratory safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has ceased, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

This compound Profile and Storage

A summary of key quantitative data for this compound is provided in the table below for easy reference. Proper storage is crucial for maintaining the stability of the compound and ensuring safety within the laboratory.

PropertyValueReference
Physical State Crystalline solid[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years (at -20°C)[1]
Solubility in Water Approximately 50 mg/mL[1]
Aqueous Solution Stability Not recommended for more than one day[1]

Step-by-Step Disposal Protocol

Given that this compound should be considered hazardous until more comprehensive data is available, it must be disposed of as chemical waste through your institution's Environmental Health and Safety (EH&S) program.[1] Do not dispose of this compound or its solutions down the drain.

Experimental Protocol for Waste Accumulation:

  • Container Selection:

    • Use a dedicated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container has a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Include the date when the first waste was added to the container.

  • Segregation and Collection:

    • Solid Waste: Collect unused or expired solid this compound in the labeled hazardous waste container. Also, dispose of any materials grossly contaminated with solid this compound, such as weighing paper or contaminated gloves, in this container.

    • Aqueous Solutions: Collect aqueous solutions of this compound in a separate, appropriately labeled liquid hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EH&S guidelines.

    • Contaminated Labware: Disposable labware that has come into contact with this compound, such as pipette tips and microfuge tubes, should be collected in a designated, lined container for solid chemical waste.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be located at or near the point of generation and away from general lab traffic.

    • Ensure secondary containment, such as a spill tray, is used for liquid waste containers.

  • Arranging for Disposal:

    • Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months), arrange for a pickup by your institution's EH&S department.

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve an online request form or a direct call to the EH&S office.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

BenzoylCoA_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_final Final Step A Wear Appropriate PPE B Select & Label Waste Container A->B C Solid this compound Waste B->C D Aqueous this compound Solutions B->D E Contaminated Labware B->E F Seal Container & Store in SAA C->F D->F E->F G Arrange for EH&S Pickup F->G H Proper Disposal by EH&S G->H

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene and waste disposal plans for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Benzoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. Benzoyl-coenzyme A (benzoyl-CoA), a key intermediate in the microbial metabolism of aromatic compounds, requires careful management in the laboratory to ensure personnel safety and experimental integrity.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step procedural guidance for the proper handling of this compound.

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and general laboratory safety protocols for hazardous chemicals provides a strong foundation for safe handling procedures. This compound should be considered hazardous until more comprehensive toxicological data is accessible.[1]

Essential Safety Information

Physical and Chemical Properties:

PropertyDataSource
Appearance Crystalline solid[1]
Formula Weight 871.6[1]
Purity ≥95%[1]
Solubility Approx. 50 mg/mL in water[1]
Storage Temperature -20°C[1]
Stability ≥ 4 years at -20°C[1]
Storage Class 11 - Combustible Solids[3]
Water Hazard Class WGK 3 (Highly hazardous for water)[3]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to prevent exposure through inhalation, ingestion, or skin and eye contact.[1]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact.
Eye Protection Chemical safety goggles or glasses with side shields.Protects eyes from airborne particles and accidental splashes.[3]
Respiratory Protection Type N95 (US) or equivalent respirator.Prevents inhalation of fine powder particles.[3]
Protective Clothing Laboratory coat.Prevents contamination of personal clothing.

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for the safe handling and disposal of this compound.

1. Pre-Handling and Preparation:

  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review your institution's specific SDS for this compound.[1]

  • Designated Work Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Assemble Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and waste containers are readily accessible before handling the chemical.

2. Handling and Solution Preparation:

  • Don PPE: Put on all required PPE as specified in the table above.

  • Weighing: When weighing the solid, use techniques that minimize dust generation, such as gentle scooping.

  • Solution Preparation: To prepare a solution, slowly add the this compound powder to water to avoid splashing. An aqueous solution of this compound is not recommended to be stored for more than one day.[1]

  • Immediate Clean-up: In case of a spill, clean the area immediately according to your laboratory's established procedures for hazardous chemical spills.

3. Post-Handling and Decontamination:

  • Decontaminate Equipment: All non-disposable equipment used for handling should be thoroughly decontaminated.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound.[1]

4. Waste Disposal:

  • Waste Segregation: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of in a designated hazardous waste container.

  • Container Labeling: The hazardous waste container must be clearly labeled with the chemical name ("Benzoyl-Coenzyme A") and associated hazards.

  • Institutional Guidelines: Dispose of the hazardous waste through your institution's approved waste disposal program. Do not dispose of this compound or its containers in the regular trash or down the drain.

Experimental Protocol: General Guidance for Use as a Substrate

This compound is often used as a substrate in enzymatic assays.[2] The following is a general protocol for its use, which should be adapted to the specific requirements of your experiment.

  • Reagent Preparation:

    • Equilibrate the this compound vial to room temperature before opening.

    • Prepare a stock solution of this compound by dissolving the crystalline solid in water to the desired concentration (e.g., up to 50 mg/mL).[1] Prepare this solution fresh for each experiment as aqueous solutions should not be stored for more than a day.[1]

  • Enzymatic Reaction:

    • In a suitable reaction vessel, combine the buffer, enzyme, and any other required co-factors.

    • Initiate the reaction by adding the this compound stock solution to the final desired concentration.

    • Incubate the reaction under the appropriate conditions (e.g., temperature, time).

  • Reaction Quenching and Analysis:

    • Stop the reaction using a suitable quenching method (e.g., addition of acid, heat inactivation).

    • Analyze the reaction products using the appropriate analytical technique (e.g., HPLC, mass spectrometry).

Safe Handling Workflow

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal a Consult SDS b Designate Work Area a->b c Assemble Materials b->c d Don PPE c->d e Weigh Solid d->e f Prepare Solution e->f g Decontaminate Equipment f->g j Segregate Waste f->j h Doff PPE g->h i Wash Hands h->i k Label Container j->k l Follow Institutional Protocol k->l

Caption: Workflow for the safe handling of this compound.

References

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